molecular formula C20H27ClN4O4S B1676622 Vatinoxan hydrochloride CAS No. 130466-38-5

Vatinoxan hydrochloride

Katalognummer: B1676622
CAS-Nummer: 130466-38-5
Molekulargewicht: 455.0 g/mol
InChI-Schlüssel: UTMOWVIYZQWJHT-VASSOYJASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

See also: ... View More ...

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S.ClH/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20;/h2-5,16,22H,6-13H2,1H3,(H,21,25);1H/t16-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMOWVIYZQWJHT-VASSOYJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926749
Record name N-[2-(2'-Hydroxy-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-imidazol]-3'(5'H)-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130466-38-5
Record name Methanesulfonamide, N-[2-[(2R,12bS)-1,3,4,6,7,12b-hexahydro-2′-oxospiro[2H-benzofuro[2,3-a]quinolizine-2,4′-imidazolidin]-3′-yl]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130466-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-467
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130466385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(2'-Hydroxy-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-imidazol]-3'(5'H)-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VATINOXAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66932R910R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vatinoxan Hydrochloride: A Peripherally Selective Alpha-2 Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vatinoxan hydrochloride is a peripherally selective alpha-2 adrenoceptor antagonist developed to mitigate the undesirable cardiovascular and other peripheral side effects of alpha-2 adrenoceptor agonists, such as medetomidine and dexmedetomidine, while preserving their centrally mediated sedative and analgesic effects. This selectivity is primarily attributed to its physicochemical properties, which result in poor penetration of the blood-brain barrier. This guide provides a comprehensive overview of the core principles underlying vatinoxan's peripheral selectivity, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of key pathways and workflows.

Mechanism of Action and Peripheral Selectivity

Vatinoxan is a potent and selective antagonist of alpha-2 adrenoceptors. Its peripheral selectivity is a consequence of its limited ability to cross the blood-brain barrier.[1] This characteristic allows it to counteract the effects of alpha-2 agonists on peripheral tissues, such as blood vessels, without significantly affecting their action within the central nervous system (CNS), where sedation and analgesia are mediated.

The primary evidence for vatinoxan's peripheral selectivity comes from studies comparing its concentration in the CNS to that in the plasma.

Physicochemical Properties

Quantitative Data on Peripheral Selectivity

The peripheral selectivity of vatinoxan has been quantified in several animal models by determining the ratio of its concentration in the central nervous system (CNS) to that in the plasma.

SpeciesCNS:Plasma RatioStudy Drug(s) and DosesReference
Dog~1:50Medetomidine (40 μg/kg IV) and Vatinoxan (800 μg/kg IV)[4][5][6]
Sheep0.06 ± 0.013 (Brain:Plasma)Vatinoxan (750 μg/kg IV) and Xylazine (500 μg/kg IV)[7][8][9]
Sheep0.05 ± 0.01 (CSF:Plasma)Vatinoxan (750 μg/kg IV) and Xylazine (500 μg/kg IV)[7][8][9]
RatCNS:plasma ratios were similar to previous reports in other species.Medetomidine (0.25 mg/kg SC), Midazolam (2 mg/kg SC), Fentanyl (0.01 mg/kg SC) with or without Vatinoxan (5 mg/kg SC)[10]

These data consistently demonstrate that vatinoxan concentrations in the CNS are significantly lower than in the plasma, providing strong evidence for its poor blood-brain barrier penetration. In contrast, alpha-2 agonists like dexmedetomidine and levomedetomidine show CNS concentrations that are three- to seven-fold higher than in plasma.[4]

Effects on Alpha-2 Adrenoceptor-Mediated Responses

By selectively blocking peripheral alpha-2 adrenoceptors, vatinoxan mitigates many of the undesirable side effects of alpha-2 agonists.

Cardiovascular Effects

Alpha-2 agonists cause peripheral vasoconstriction, leading to an initial increase in blood pressure and a subsequent reflex bradycardia. Vatinoxan effectively attenuates these effects.

SpeciesVatinoxan Effect on Cardiovascular ParametersCo-administered Alpha-2 Agonist and DoseReference
DogHigher heart rate and cardiac index; lower systemic vascular resistance index and central venous pressure compared to medetomidine alone.Medetomidine (20 μg/kg) with or without Vatinoxan (400 μg/kg)[11]
DogCardiac output was 47-96% lower with medetomidine alone compared to the combination with vatinoxan.Medetomidine (1 mg/m²) with or without Vatinoxan (20 mg/m²) IM[12]
DogAt the beginning of surgery, heart rate was 61 ± 16 beats/minute with medetomidine-butorphanol and 93 ± 23 beats/minute with the addition of vatinoxan. Mean arterial pressure was 78 ± 7 mmHg and 56 ± 7 mmHg, respectively.Medetomidine (0.125 mg/m² or 0.25 mg/m²), Butorphanol (0.2 mg/kg), with or without Vatinoxan (5 mg/m²) IV[13]
HorseAttenuated medetomidine-induced decrease in heart rate and increase in mean arterial blood pressure.Medetomidine (7 μg/kg IV bolus followed by 3.5 μg/kg/h CRI) with or without Vatinoxan (140 μg/kg IV)[14][15][16]
HorseCardiac index and oxygen delivery index were significantly lower with medetomidine alone compared to the combination with vatinoxan during isoflurane anesthesia.Medetomidine (7 μg/kg IV) with or without Vatinoxan (140 μg/kg IV)[17]
Metabolic Effects

Alpha-2 agonists can inhibit insulin release, leading to hyperglycemia. Vatinoxan has been shown to counteract this effect.

SpeciesVatinoxan Effect on Blood GlucoseCo-administered Alpha-2 Agonist and DoseReference
RatSignificantly attenuated medetomidine-induced hyperglycemia (11.8 ± 1.2 mmol/L with vatinoxan vs. 18.3 ± 3.6 mmol/L without).Medetomidine (0.25 mg/kg SC), Midazolam (3.0 mg/kg SC), Fentanyl (0.01 mg/kg SC) with or without Vatinoxan[2][3][18]

Experimental Protocols

Determination of CNS:Plasma Concentration Ratio

Objective: To quantify the distribution of vatinoxan into the central nervous system.

Animal Model: Beagle dogs or sheep have been used in published studies.[4][7]

Procedure:

  • Administer vatinoxan and the alpha-2 agonist intravenously.[4][7]

  • After a predetermined time (e.g., 20 minutes), euthanize the animal.[4]

  • Collect blood samples for plasma and harvest CNS tissues (brain, spinal cord) and cerebrospinal fluid (CSF).[4][7]

  • Process tissue samples by homogenization.

  • Extract vatinoxan from plasma, CSF, and tissue homogenates.

  • Quantify vatinoxan concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][7]

  • Calculate the CNS:plasma ratio.

LC-MS/MS Method Parameters (General): While specific detailed parameters from the provided search results are limited, a general workflow can be described. The validation of such a method typically involves assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[19][20][21]

Assessment of Cardiovascular Effects

Objective: To evaluate the effect of vatinoxan on the cardiovascular parameters altered by alpha-2 agonists.

Animal Model: Beagle dogs or horses are commonly used.[12][16]

Procedure:

  • Surgically instrument the animal for cardiovascular monitoring, including placement of catheters for blood pressure measurement and a thermodilution catheter for cardiac output measurement.

  • Record baseline cardiovascular parameters (heart rate, arterial blood pressure, central venous pressure, cardiac output).

  • Administer the alpha-2 agonist with or without vatinoxan.

  • Continuously monitor and record cardiovascular parameters at predefined intervals.

  • Calculate derived parameters such as systemic vascular resistance.

Cardiac Output Measurement by Thermodilution: This technique involves injecting a bolus of cold saline into the right atrium and measuring the resultant change in blood temperature downstream in the pulmonary artery. The cardiac output is inversely proportional to the area under the temperature-time curve.[16][22][23]

Induction and Measurement of Hyperglycemia

Objective: To assess the ability of vatinoxan to prevent alpha-2 agonist-induced hyperglycemia.

Animal Model: Rats are a suitable model.[18]

Procedure:

  • Administer the alpha-2 agonist subcutaneously with or without vatinoxan.[18]

  • Collect blood samples at specified time points.

  • Measure blood glucose concentrations using a glucometer.

  • For studies requiring a diabetic model, diabetes can be induced by intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.[4][5][9][18][24]

Visualizations

Signaling Pathways

Alpha-2 Adrenoceptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Alpha2_Agonist Alpha-2 Agonist (e.g., Medetomidine) Alpha2_Receptor Peripheral Alpha-2 Adrenoceptor Alpha2_Agonist->Alpha2_Receptor Activates Vatinoxan Vatinoxan Vatinoxan->Alpha2_Receptor Blocks G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates Contraction Smooth Muscle Contraction (Vasoconstriction) Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channels Voltage-gated Ca2+ channels G_Protein->Ca_Channels Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Reduces activation Calcium Intracellular Ca2+ Ca_Channels->Calcium Decreases influx Calcium->Contraction Leads to

Caption: Alpha-2 adrenoceptor signaling pathway leading to vasoconstriction.

Experimental Workflows

CNS_Plasma_Ratio_Workflow Start Start: Animal Model (e.g., Dog) Drug_Admin IV Administration: Vatinoxan + Alpha-2 Agonist Start->Drug_Admin Time_Lapse Time Lapse (e.g., 20 min) Drug_Admin->Time_Lapse Euthanasia Euthanasia Time_Lapse->Euthanasia Sample_Collection Sample Collection: - Blood (for Plasma) - CNS Tissues (Brain, Spinal Cord) - CSF Euthanasia->Sample_Collection Sample_Processing Sample Processing: - Plasma Separation - Tissue Homogenization Sample_Collection->Sample_Processing Extraction Drug Extraction Sample_Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Vatinoxan Concentration LCMS->Quantification Ratio_Calc Calculate CNS:Plasma Ratio Quantification->Ratio_Calc End End: Peripheral Selectivity Determined Ratio_Calc->End

Caption: Experimental workflow for determining CNS:Plasma concentration ratio.

Logical Relationships

Peripheral_Selectivity_Logic Vatinoxan_Props Vatinoxan's Physicochemical Properties (e.g., Hydrophilicity) BBB_Permeability Poor Blood-Brain Barrier Penetration Vatinoxan_Props->BBB_Permeability Peripheral_Concentration High Peripheral Concentration CNS_Concentration Low CNS Concentration BBB_Permeability->CNS_Concentration Central_Effects Minimal Blockade of Central Alpha-2 Receptors CNS_Concentration->Central_Effects Peripheral_Effects Effective Blockade of Peripheral Alpha-2 Receptors Peripheral_Concentration->Peripheral_Effects Sedation_Preserved Preservation of Sedation and Analgesia Central_Effects->Sedation_Preserved Side_Effects_Reduced Reduction of Peripheral Side Effects (e.g., Cardiovascular) Peripheral_Effects->Side_Effects_Reduced

Caption: Logical relationship explaining vatinoxan's peripheral selectivity.

Conclusion

This compound's peripheral selectivity is a well-documented phenomenon, underpinned by its physicochemical properties that limit its access to the central nervous system. This allows for the targeted antagonism of peripheral alpha-2 adrenoceptors, effectively mitigating the undesirable cardiovascular and metabolic side effects of alpha-2 agonists while preserving their therapeutic benefits of sedation and analgesia. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar compounds. Further research into the specific structure-activity relationships governing its blood-brain barrier permeability could provide valuable insights for the design of future peripherally selective drugs.

References

Vatinoxan Hydrochloride: A Technical Guide to its Alpha-2 Adrenoceptor Antagonist Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vatinoxan hydrochloride, previously known as MK-467 and L-659,066, is a potent and highly selective alpha-2 adrenoceptor antagonist.[1] Its defining characteristic is its peripheral selectivity, owing to its low lipid solubility and consequent poor penetration of the blood-brain barrier.[2][3] This property allows vatinoxan to mitigate the undesirable peripheral effects of alpha-2 adrenoceptor agonists, such as cardiovascular depression, while preserving their centrally-mediated sedative and analgesic effects.[2][4] This technical guide provides an in-depth overview of the alpha-2 adrenoceptor antagonist properties of vatinoxan, including its mechanism of action, receptor binding affinity, pharmacokinetic profile, and detailed experimental protocols for its characterization.

Mechanism of Action

Vatinoxan functions as a competitive antagonist at alpha-2 adrenoceptors.[2] Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) associated with the inhibitory G protein (Gi).[5] When activated by an agonist, such as norepinephrine or dexmedetomidine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade results in various physiological effects, including vasoconstriction and a decrease in heart rate.[6][7]

Vatinoxan binds to these peripheral alpha-2 adrenoceptors, preventing the binding of agonists and thereby blocking the downstream signaling cascade.[8] This antagonism of peripheral alpha-2 adrenoceptors leads to the attenuation of agonist-induced vasoconstriction and bradycardia.[4] Due to its limited ability to cross the blood-brain barrier, vatinoxan does not significantly interfere with the activation of central alpha-2 adrenoceptors, which are responsible for sedation and analgesia.[3]

Signaling Pathway

alpha2_signaling cluster_membrane Cell Membrane alpha2_receptor Alpha-2 Adrenoceptor gi_protein Gi Protein alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts agonist Alpha-2 Agonist (e.g., Norepinephrine, Medetomidine) agonist->alpha2_receptor Binds & Activates vatinoxan Vatinoxan vatinoxan->alpha2_receptor Binds & Blocks atp ATP atp->adenylyl_cyclase response Peripheral Effects (Vasoconstriction, Bradycardia) camp->response Decreased levels lead to

Vatinoxan's antagonism of the alpha-2 adrenoceptor signaling pathway.

Quantitative Data

Receptor Binding Affinity

Vatinoxan demonstrates high selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors.

ParameterValueSpeciesReference
α2:α1 Receptor Occupancy Ratio 105:1Not Specified (in vitro)[9]
Pharmacokinetic Parameters

The pharmacokinetic profile of vatinoxan has been characterized in several species.

ParameterValueSpeciesStudy ConditionsReference
Volume of Distribution (Vd) 34 ml/kg (V1), 151 ml/kg (V2), 306 ml/kg (V3)CatAnesthetized with Isoflurane[10]
Metabolic Clearance 2.3 ml/min/kgCatAnesthetized with Isoflurane[10]
Distribution Clearance 42.6 ml/min/kg (Q2), 5.6 ml/min/kg (Q3)CatAnesthetized with Isoflurane[10]
CNS-to-Plasma Ratio ~1:50Dog20 minutes post-IV administration[3]
Pharmacodynamic Effects (in combination with Medetomidine in Dogs)
ParameterEffect of Vatinoxan Co-administrationMagnitude of ChangeReference
Cardiac Output (CO) Attenuates the decrease caused by medetomidineCO was 47-96% higher with vatinoxan[11]
Heart Rate (HR) Attenuates the decrease caused by medetomidineHR remained close to pre-administration values[12]
Mean Arterial Pressure (MAP) Attenuates the increase caused by medetomidineSignificantly lower MAP compared to medetomidine alone[13]
Systemic Vascular Resistance (SVR) Attenuates the increase caused by medetomidineSignificantly lower SVR compared to medetomidine alone[13]
Sedation Does not significantly reduce central sedationNo clinically relevant effect on sedation[4]

Experimental Protocols

Radioligand Binding Assay for Alpha-2 Adrenoceptor Affinity (Representative Protocol)

This protocol is a representative method for determining the binding affinity (Ki) of vatinoxan for alpha-2 adrenoceptors using a competitive radioligand binding assay.

radioligand_workflow prep 1. Membrane Preparation - Homogenize tissue/cells expressing alpha-2 adrenoceptors - Isolate membranes via centrifugation incubation 2. Incubation - Incubate membranes with:  - Fixed concentration of radioligand (e.g., [3H]yohimbine)  - Varying concentrations of vatinoxan prep->incubation separation 3. Separation - Separate bound from free radioligand via vacuum filtration  (e.g., over GF/C filters) incubation->separation counting 4. Counting - Quantify radioactivity on filters using a scintillation counter separation->counting analysis 5. Data Analysis - Plot radioligand binding vs. vatinoxan concentration - Calculate IC50 and convert to Ki using the Cheng-Prusoff equation counting->analysis

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Tissues or cells expressing the target alpha-2 adrenoceptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).[14]

    • The homogenate is centrifuged at low speed to remove debris.[14]

    • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[14]

    • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[14]

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a constant amount of membrane protein with a fixed concentration of a suitable alpha-2 adrenoceptor radioligand (e.g., [3H]yohimbine) and a range of concentrations of this compound.[15]

    • Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a non-radiolabeled alpha-2 antagonist (e.g., phentolamine).[16]

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

  • Separation and Quantification:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.[14]

    • The filters are washed multiple times with ice-cold wash buffer.[14]

    • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[14]

  • Data Analysis:

    • The specific binding at each concentration of vatinoxan is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of vatinoxan to generate a competition curve.

    • The IC50 value (the concentration of vatinoxan that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

In Vivo Cardiovascular Monitoring in a Canine Model

This protocol describes a typical experimental setup for evaluating the cardiovascular effects of vatinoxan when co-administered with an alpha-2 adrenoceptor agonist in dogs.

cardio_workflow instrument 1. Animal Instrumentation - Anesthetize dog - Place arterial and central venous catheters - Place thermodilution catheter for cardiac output baseline 2. Baseline Measurement - Allow recovery from instrumentation - Record baseline cardiovascular parameters (HR, MAP, CVP, CO) instrument->baseline admin 3. Drug Administration - Administer treatment (e.g., Medetomidine +/- Vatinoxan) via specified route (e.g., IV or IM) baseline->admin monitoring 4. Continuous Monitoring - Record cardiovascular parameters at predefined intervals (e.g., 5, 10, 15, 30, 60, 90, 120 minutes) admin->monitoring sampling 5. Blood Sampling (Optional) - Collect venous blood samples at timed intervals for pharmacokinetic analysis monitoring->sampling analysis 6. Data Analysis - Compare cardiovascular parameters between treatment groups and baseline - Correlate pharmacokinetic and pharmacodynamic data monitoring->analysis sampling->analysis

Workflow for in vivo cardiovascular monitoring in a canine model.

Methodology:

  • Animal Model and Preparation:

    • Healthy adult Beagle dogs are commonly used.[11]

    • Animals are fasted overnight before the experiment.

    • On the day of the study, catheters are placed under light anesthesia. This typically includes an arterial catheter for direct blood pressure measurement and blood gas analysis, and a central venous catheter for drug administration and central venous pressure measurement.[17]

    • For cardiac output measurement, a thermodilution catheter may be placed in the pulmonary artery.[11]

    • The dogs are allowed to recover from the instrumentation procedure before baseline measurements are taken.[12]

  • Experimental Procedure:

    • A randomized, blinded, crossover study design is often employed, where each dog receives all treatments with a washout period in between.[11]

    • Baseline cardiovascular parameters are recorded, including heart rate (HR), mean arterial pressure (MAP), central venous pressure (CVP), and cardiac output (CO).[17]

    • The treatment, for example, medetomidine with or without vatinoxan, is administered via the desired route (intravenous or intramuscular).[11][17]

    • Cardiovascular parameters are then monitored and recorded at predefined time points for a set duration (e.g., 120 minutes).[11]

    • Blood samples can be collected at various time points for the analysis of plasma drug concentrations using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Data Analysis:

    • The collected cardiovascular data are analyzed using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of the different treatments over time and against baseline values.[11]

    • Pharmacokinetic parameters can be calculated from the plasma drug concentration data.

    • The relationship between plasma drug concentrations and the observed pharmacodynamic effects can be modeled.

Conclusion

This compound is a peripherally selective alpha-2 adrenoceptor antagonist with a well-defined mechanism of action. Its ability to counteract the adverse cardiovascular effects of alpha-2 adrenoceptor agonists while preserving their central sedative properties makes it a valuable compound in veterinary medicine and a subject of interest for further research.[2][4] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in the field of drug development and pharmacology. Further investigation into its binding affinities at the alpha-2 adrenoceptor subtypes could provide even deeper insights into its pharmacological profile.

References

What is the chemical structure of Vatinoxan hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatinoxan hydrochloride is a peripherally selective alpha-2 adrenergic receptor antagonist. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed information on its analytical quantification and its effects on signaling pathways is also presented to support research and drug development activities.

Chemical Structure and Identification

This compound is the hydrochloride salt of Vatinoxan. Its chemical structure is characterized by a complex heterocyclic system.

Chemical Name: N-(2-((2R,12bS)-2'-oxo-1,3,4,6,7,12b-hexahydrospiro[benzofuro[2,3-a]quinolizine-2,4'-imidazolidine]-3'-yl)ethyl)methanesulfonamide hydrochloride[1]

Image of the Chemical Structure:

(A 2D chemical structure image of this compound would be placed here.)

Table 1: Chemical Identification of this compound

IdentifierValueReference
Molecular Formula C₂₀H₂₇ClN₄O₄S[2][3]
Molecular Weight 455.0 g/mol [1][3][4]
CAS Number 130466-38-5[2][3]
InChI Key GTBKISRCRQUFNL-OXJNMPFZSA-N (Vatinoxan base)[5]
SMILES String CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45.Cl[5]
Synonyms MK-467 hydrochloride, L-659,066 hydrochloride[2]

Physicochemical Properties

This compound is a white to pale yellow crystalline substance[1]. A summary of its known physicochemical properties is provided below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to pale yellow crystalline substance[1]
Solubility Sparingly soluble in water[1]. Soluble in water at 133 mg/mL (292.33 mM) with sonication recommended[2].[1][2]
Melting Point Data not available
pKa Data not available
Protein Binding Approximately 70%[6]

Mechanism of Action and Signaling Pathway

Vatinoxan is a peripherally selective alpha-2 (α2) adrenergic receptor antagonist[7]. Due to its low lipid solubility, it does not readily cross the blood-brain barrier, which confines its primary activity to the periphery[8]. This selectivity allows it to counteract the peripheral effects of α2-adrenergic agonists, such as vasoconstriction, while preserving their centrally mediated sedative and analgesic effects[1].

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein. The binding of an agonist (like norepinephrine or dexmedetomidine) to the α2-adrenergic receptor activates the Gi protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to various cellular responses, including smooth muscle contraction.

This compound acts by competitively binding to peripheral α2-adrenergic receptors, thereby preventing the binding of agonists and inhibiting the downstream signaling cascade. This antagonism leads to the relaxation of vascular smooth muscle, mitigating the vasoconstrictive effects of α2-agonists.

Vatinoxan_Signaling_Pathway cluster_0 Cell Membrane alpha2_receptor Peripheral α2-Adrenergic Receptor gi_protein Gi Protein alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase response Physiological Response (e.g., Vasoconstriction) camp->response Leads to agonist α2-Adrenergic Agonist (e.g., Norepinephrine) agonist->alpha2_receptor Binds & Activates vatinoxan Vatinoxan vatinoxan->alpha2_receptor Binds & Inhibits

Caption: Vatinoxan antagonism of the α2-adrenergic receptor signaling pathway.

Experimental Protocols

Quantification of Vatinoxan in Plasma and Tissue

A common method for the quantification of Vatinoxan in biological matrices is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Objective: To determine the concentration of Vatinoxan in plasma and central nervous system tissues.

Instrumentation:

  • HPLC system (e.g., Agilent 1100 series)[9]

  • Tandem mass spectrometer (e.g., TSQ Vantage triple quadrupole)[10]

Sample Preparation (General Steps):

  • Tissue Homogenization: Tissues are homogenized in an appropriate buffer.

  • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma or tissue homogenate to precipitate proteins.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the analyte is collected.

  • Dilution: The supernatant may be diluted with an appropriate solvent before injection into the HPLC system.

Chromatographic Conditions (Example):

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: Typically around 0.2-1.0 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Specific precursor-to-product ion transitions for Vatinoxan and an internal standard are monitored for quantification.

Validation Parameters: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and stability according to regulatory guidelines[11][12].

Table 3: Example HPLC-MS/MS Method Validation Parameters for Vatinoxan in Canine Plasma

ParameterValueReference
Linear Range 10 to 900 ng/mL[11]
Lower Limit of Quantification (LLOQ) 10 ng/mL[11]
Inter-assay Accuracy 97.4% to 109.1%[11]
Intra-assay Coefficient of Variation < 8%[11]
Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound when co-administered with an α2-adrenergic agonist.

InVivo_Workflow start Animal Acclimatization & Baseline Measurements treatment Administer Treatment Groups: 1. α2-Agonist alone 2. α2-Agonist + Vatinoxan HCl start->treatment monitoring Monitor Physiological Parameters (Heart Rate, Blood Pressure, etc.) treatment->monitoring sampling Collect Blood/Tissue Samples at Predetermined Time Points monitoring->sampling analysis Quantify Drug Concentrations (HPLC-MS/MS) sampling->analysis data_analysis Statistical Analysis of Physiological & Pharmacokinetic Data analysis->data_analysis end Conclusion & Reporting data_analysis->end

Caption: General experimental workflow for in vivo studies of this compound.

Conclusion

This compound is a peripherally selective α2-adrenergic receptor antagonist with a well-defined chemical structure and mechanism of action. Its unique property of not crossing the blood-brain barrier makes it a valuable tool in research and veterinary medicine for mitigating the peripheral side effects of α2-adrenergic agonists. This guide provides foundational technical information to support further investigation and application of this compound. Further research is warranted to fully elucidate its physicochemical properties, such as its precise melting point and pKa, and to develop and publish detailed synthesis protocols.

References

Vatinoxan Hydrochloride: A Technical Guide to its Discovery and Development as a Peripherally Selective Alpha-2 Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatinoxan hydrochloride, formerly known as MK-467 and L-659,066, is a novel peripherally selective alpha-2 (α2)-adrenoceptor antagonist.[1][2][3] It represents a significant advancement in veterinary medicine, particularly in the field of anesthesia and sedation. When co-administered with α2-adrenoceptor agonists such as medetomidine or dexmedetomidine, vatinoxan selectively mitigates the adverse cardiovascular effects of these agents without compromising their centrally mediated sedative and analgesic properties.[4][5] This unique pharmacological profile is attributed to its limited ability to cross the blood-brain barrier.[2][6] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental findings related to this compound.

Discovery and Development

The development of vatinoxan was driven by the need to improve the safety profile of α2-adrenoceptor agonists, which are widely used in veterinary medicine for their reliable sedative and analgesic effects.[5] However, their use is often associated with significant cardiovascular side effects, including initial hypertension, bradycardia, and decreased cardiac output, which are mediated by the activation of peripheral α2-adrenoceptors on vascular smooth muscle.[5][7]

Vatinoxan was identified as a potent and selective antagonist for α2-adrenoceptors with a significantly higher affinity for α2- over α1-adrenergic receptors.[2] Early preclinical studies in rats and primates demonstrated its minimal penetration of the central nervous system (CNS).[2] This peripheral selectivity became the cornerstone of its development, offering the potential to antagonize the undesirable peripheral effects of α2-agonists while preserving their beneficial central effects.

A research group at the University of Helsinki, in collaboration with the Finnish veterinary pharmaceutical company Vetcare Oy, spearheaded the extensive research and development of vatinoxan for veterinary use.[8][9] This decade-long effort involved numerous preclinical and clinical studies in various animal species, ultimately leading to its approval for use in combination with medetomidine in dogs.[8][10][11] The combination product, Zenalpha®, was approved by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[10][11]

Mechanism of Action: Peripheral α2-Adrenoceptor Antagonism

This compound functions as a competitive antagonist at α2-adrenoceptors located outside the central nervous system.[4] α2-Adrenoceptors are G-protein coupled receptors (GPCRs) associated with the Gi subunit.[12][13]

When an α2-agonist like medetomidine is administered, it binds to both central and peripheral α2-receptors.

  • Central Nervous System: Activation of α2-receptors in the locus coeruleus of the brainstem inhibits norepinephrine release, leading to sedation and analgesia.[14]

  • Peripheral Vasculature: Activation of post-synaptic α2-receptors on vascular smooth muscle causes vasoconstriction, leading to an initial increase in blood pressure (hypertension) and a subsequent reflex bradycardia.[5]

Vatinoxan, due to its poor lipid solubility and consequent inability to cross the blood-brain barrier in significant amounts, selectively blocks these peripheral α2-receptors.[1][15] This antagonism prevents or attenuates the vasoconstriction induced by the α2-agonist, thereby mitigating the subsequent hypertensive and bradycardic responses.[4]

Signaling Pathway

The binding of an α2-agonist to its receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[13] Vatinoxan competitively blocks this initial binding step at peripheral α2-receptors, preventing the downstream signaling cascade that leads to vasoconstriction.

cluster_peripheral Peripheral Vasculature cluster_cns Central Nervous System (CNS) Medetomidine Medetomidine (α2-Agonist) Alpha2_Receptor_P Peripheral α2-Adrenoceptor Medetomidine->Alpha2_Receptor_P Binds & Activates Vatinoxan Vatinoxan Vatinoxan->Alpha2_Receptor_P Competitively Blocks BloodBrainBarrier Blood-Brain Barrier (Vatinoxan does not cross) Gi_Protein_P Gi-Protein Activation Alpha2_Receptor_P->Gi_Protein_P AC_Inhibition_P Adenylyl Cyclase Inhibition Gi_Protein_P->AC_Inhibition_P cAMP_Decrease_P ↓ cAMP AC_Inhibition_P->cAMP_Decrease_P Vasoconstriction Vasoconstriction cAMP_Decrease_P->Vasoconstriction Cardio_Effects Hypertension & Reflex Bradycardia Vasoconstriction->Cardio_Effects Medetomidine_CNS Medetomidine (α2-Agonist) Alpha2_Receptor_CNS Central α2-Adrenoceptor Medetomidine_CNS->Alpha2_Receptor_CNS Binds & Activates Gi_Protein_CNS Gi-Protein Activation Alpha2_Receptor_CNS->Gi_Protein_CNS NE_Inhibition ↓ Norepinephrine Release Gi_Protein_CNS->NE_Inhibition Sedation Sedation & Analgesia NE_Inhibition->Sedation

Figure 1: Mechanism of Action of Vatinoxan with an α2-Agonist.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies investigating the effects of this compound in combination with α2-adrenoceptor agonists in different animal species.

Table 1: Pharmacokinetic Parameters of Vatinoxan
SpeciesDose and RouteVd (mL/kg)Cl (mL/min/kg)ModelReference(s)
Cats (anesthetized)1 mg/kg IVV1=34, V2=151, V3=3062.33-compartment[6][16]
Cats600 µg/kg IM/SC666 (at steady state)3.72-compartment[17]

Vd: Volume of distribution; Cl: Clearance; IV: Intravenous; IM: Intramuscular; SC: Subcutaneous.

Table 2: Cardiovascular Effects of Medetomidine with and without Vatinoxan in Dogs
ParameterMedetomidine Alone (MED)Medetomidine + Vatinoxan (MVX)p-valueReference(s)
Cardiac Output (CO)47-96% lower than MVX-< 0.0001[9][18]
Heart Rate (HR) (beats/min)Significantly lowerHigher than MED< 0.0001[18]
Mean Arterial Pressure (MAP) (mmHg)Significantly higher increaseAttenuated increase< 0.0001[18]
Systemic Vascular Resistance (SVR)Significantly higher increaseAttenuated increase< 0.0001[18]

Data from a randomized, blinded, crossover study in Beagle dogs. Doses: 1 mg/m² medetomidine with or without 20 mg/m² vatinoxan IM.

Table 3: Effects of Vatinoxan on Medetomidine-Induced Sedation and Anesthesia in Dogs
ParameterMedetomidine + Butorphanol (MB)Medetomidine + Butorphanol + Vatinoxan (MB-VATI)p-valueReference(s)
Heart Rate (at surgery start) (beats/min)61 ± 1693 ± 230.001[4][19]
MAP (at surgery start) (mmHg)78 ± 756 ± 70.001[4][19]
Plasma Medetomidine (at 10 min)LowerHigher0.002[4][19]
Plasma Medetomidine (at 30 min)LowerHigher0.0001[4][19]

Data from a randomized, controlled, blinded clinical trial in dogs undergoing castration. Doses: MB group (0.125 mg/m² medetomidine), MB-VATI group (0.25 mg/m² medetomidine + 5 mg/m² vatinoxan).

Table 4: Metabolic Effects of α2-Agonists with and without Vatinoxan
Speciesα2-AgonistParameterEffect of α2-Agonist AloneEffect with VatinoxanReference(s)
HorsesDetomidineBlood GlucoseSignificant increase (peak 11.5 ± 1.6 mmol/L)Abolished significant increase[2]
HorsesDetomidineInsulinInitial decrease, then increaseAlleviated changes[2]
RatsMedetomidineBlood Glucose18.3 ± 3.6 mmol/L11.8 ± 1.2 mmol/L[20]

Experimental Protocols

General Design for a Randomized, Blinded, Crossover Study in Dogs

This protocol is a composite representation based on several cited studies investigating the cardiovascular and sedative effects of vatinoxan.[14][15][18]

  • Animal Selection: Healthy, purpose-bred dogs (e.g., Beagles) of a specified age and weight range are used. A washout period of at least 2 weeks is implemented between treatments.

  • Instrumentation: Catheters are placed in a cephalic vein for drug administration and blood sampling, and in a jugular vein for central venous pressure monitoring. An arterial catheter is placed for direct blood pressure measurement and blood gas analysis. A thermodilution catheter may be placed in the pulmonary artery for cardiac output measurement.

  • Treatments:

    • Control Group: Administered an α2-agonist (e.g., medetomidine) at a specified dose (e.g., 1 mg/m² IM).

    • Treatment Group: Administered the same α2-agonist with vatinoxan at a specified dose ratio (e.g., 1 mg/m² medetomidine + 20 mg/m² vatinoxan IM).

    • The order of treatments is randomized for each dog.

  • Data Collection:

    • Baseline measurements are taken before drug administration.

    • Cardiovascular parameters (heart rate, arterial blood pressure, central venous pressure, cardiac output), respiratory rate, and body temperature are recorded at predefined intervals (e.g., 5, 10, 15, 30, 60, 90, 120 minutes) post-administration.

    • Arterial and mixed venous blood samples are collected for blood gas analysis.

    • Plasma samples are collected for pharmacokinetic analysis.

    • Sedation is scored at regular intervals using a validated scale.

  • Analysis: Data are analyzed using appropriate statistical methods, such as repeated measures analysis of variance (ANOVA), to compare the effects of the treatments over time.

start Animal Selection (e.g., 8 healthy Beagles) instrumentation Instrumentation (IV, Arterial, CVP catheters) start->instrumentation randomization Randomization (Crossover Design) instrumentation->randomization treatment_A Treatment A: Medetomidine Alone (IM) randomization->treatment_A Group 1 treatment_B Treatment B: Medetomidine + Vatinoxan (IM) randomization->treatment_B Group 2 monitoring Data Collection at t=0, 5, 10...120 min - Cardiovascular Parameters - Blood Gases - Plasma Samples - Sedation Scores treatment_A->monitoring treatment_B->monitoring washout Washout Period (≥ 2 weeks) monitoring->washout analysis Statistical Analysis (Repeated Measures ANOVA) monitoring->analysis crossover Administer Alternate Treatment washout->crossover crossover->monitoring end Conclusion on Efficacy & Safety analysis->end

Figure 2: Experimental workflow for a crossover study in dogs.
Pharmacokinetic Study Protocol in Cats

This protocol is based on studies characterizing the pharmacokinetics of vatinoxan and dexmedetomidine in cats.[6][16][20]

  • Animal Model: Healthy, adult, male neutered cats are used.

  • Anesthesia: Anesthesia is induced and maintained with an inhalant anesthetic like isoflurane in oxygen.

  • Catheterization: Venous catheters are placed for drug administration and blood sampling.

  • Drug Administration: Vatinoxan is administered intravenously, for example, as a 1 mg/kg bolus over 5 minutes.

  • Blood Sampling: Blood samples are collected at baseline and at numerous time points during and after drug administration (e.g., 2, 5, 10, 20, 30, 60 minutes, and 2, 4, 6, 8 hours).

  • Sample Processing: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of vatinoxan are measured using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Modeling: The time-concentration data are fitted to a compartmental model (e.g., a three-compartment model) using population pharmacokinetic modeling software to determine parameters such as volume of distribution, clearance, and half-life.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Vatinoxan Quantification

While specific proprietary details may vary, a general protocol for the quantification of vatinoxan in plasma would involve the following steps:

  • Sample Preparation:

    • Thaw plasma samples.

    • Protein precipitation: Add a solvent like acetonitrile to a small volume of plasma to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Inject the supernatant into an HPLC system.

    • Separate vatinoxan from other plasma components on a suitable column (e.g., a C18 column) using a mobile phase gradient (e.g., a mixture of acetonitrile and water with a modifier like formic acid).

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Vatinoxan is ionized (typically using electrospray ionization in positive mode).

    • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for vatinoxan (Multiple Reaction Monitoring - MRM) for sensitive and selective quantification.

  • Quantification:

    • A calibration curve is generated using standards of known vatinoxan concentrations in plasma.

    • The concentration of vatinoxan in the unknown samples is determined by comparing their peak areas to the calibration curve.

Conclusion

This compound is a significant innovation in veterinary pharmacology, offering a targeted approach to improving the safety of α2-agonist-induced sedation. Its peripheral selectivity allows for the attenuation of adverse cardiovascular effects while preserving the essential central sedative and analgesic properties of these widely used drugs. The extensive body of preclinical and clinical research has provided robust quantitative data supporting its efficacy and safety in combination with agents like medetomidine. The detailed experimental protocols and methodologies employed in its development serve as a valuable reference for future research in veterinary drug discovery. The continued investigation and clinical application of vatinoxan are poised to enhance the standard of care in veterinary anesthesia and sedation, allowing for safer procedures in a broader range of canine patients.

References

In-Depth Pharmacological Profile of Vatinoxan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vatinoxan, also known as MK-467, is a potent and highly selective peripheral α2-adrenergic receptor antagonist. Its unique pharmacological profile is characterized by its inability to significantly cross the blood-brain barrier, allowing it to mitigate the undesirable peripheral cardiovascular effects of α2-adrenergic agonists, such as medetomidine and dexmedetomidine, while preserving their centrally-mediated sedative and analgesic properties. This technical guide provides a comprehensive overview of the pharmacological properties of Vatinoxan hydrochloride, including its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

Vatinoxan functions as a competitive antagonist at α2-adrenergic receptors.[1] Its primary clinical application is in combination with α2-adrenergic agonists used in veterinary medicine.[2] α2-agonists induce sedation and analgesia by acting on receptors in the central nervous system (CNS). However, they also stimulate peripheral α2-receptors in vascular smooth muscle, leading to vasoconstriction, an initial increase in blood pressure, and a subsequent reflex bradycardia.[3]

Vatinoxan's hydrophilic nature and low lipid solubility result in minimal penetration of the blood-brain barrier.[4] This peripheral selectivity allows it to preferentially block α2-adrenergic receptors outside of the CNS.[5] By doing so, it antagonizes the agonist-induced peripheral vasoconstriction, thereby preventing or attenuating the associated hypertension and severe bradycardia, without significantly diminishing the desired sedative and analgesic effects originating from the CNS.[2]

Signaling Pathway of α2-Adrenergic Receptor and Vatinoxan Antagonism

The following diagram illustrates the signaling pathway of an α2-adrenergic receptor upon activation by an agonist and the antagonistic action of Vatinoxan.

Vatinoxan Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Intracellular Signaling cluster_2 Physiological Effect Agonist α2-Agonist (e.g., Dexmedetomidine) Receptor Peripheral α2-Adrenergic Receptor Agonist->Receptor Binds & Activates Vatinoxan Vatinoxan Vatinoxan->Receptor Binds & Blocks Gi_protein Gi Protein Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Vasoconstriction Vasoconstriction cAMP->Vasoconstriction Leads to Receptor Binding Assay Workflow prep 1. Membrane Preparation - Homogenize tissue (e.g., rat cerebral cortex) - Isolate cell membranes via centrifugation incubation 2. Incubation - Combine membranes, radioligand ([3H]rauwolscine), and varying concentrations of Vatinoxan - Incubate to reach equilibrium prep->incubation separation 3. Separation - Rapidly filter mixture through glass fiber filters - Wash filters to remove unbound radioligand incubation->separation quant 4. Quantification - Place filters in scintillation vials with cocktail - Measure radioactivity using a scintillation counter separation->quant analysis 5. Data Analysis - Plot bound radioactivity vs. Vatinoxan concentration - Calculate IC50 and Ki values using non-linear regression quant->analysis LCMSMS Workflow sample_prep 1. Sample Preparation - Thaw plasma samples - Add internal standard (IS) - Perform protein precipitation (e.g., with acetonitrile) extraction 2. Extraction - Vortex and centrifuge to pellet proteins - Transfer supernatant to a new plate/vial sample_prep->extraction lc_sep 3. LC Separation - Inject extract onto a reverse-phase column (e.g., C18) - Elute with a mobile phase gradient (e.g., water/acetonitrile with formic acid) extraction->lc_sep ms_detect 4. MS/MS Detection - Ionize eluent (e.g., ESI+) - Detect Vatinoxan and IS using Multiple Reaction Monitoring (MRM) lc_sep->ms_detect quant_analysis 5. Quantification - Integrate peak areas for Vatinoxan and IS - Calculate concentration using a standard curve ms_detect->quant_analysis

References

Vatinoxan Hydrochloride (MK-467): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatinoxan, formerly known as MK-467, is a peripherally selective α2-adrenergic receptor antagonist.[1][2][3] Its unique pharmacological profile, characterized by limited ability to cross the blood-brain barrier, allows it to mitigate the undesirable cardiovascular side effects of centrally acting α2-adrenergic agonists while preserving their sedative and analgesic properties.[1][2][4] This technical guide provides an in-depth overview of Vatinoxan hydrochloride, including its nomenclature, mechanism of action, and a summary of key experimental findings. Detailed experimental protocols and signaling pathway diagrams are presented to support further research and development.

Nomenclature and Chemical Properties

Vatinoxan is the officially adopted name for the compound previously identified by the research code MK-467.[2] It is most commonly used as its hydrochloride salt, this compound.[4][5][6][7]

Table 1: Chemical and Physical Properties of Vatinoxan and its Hydrochloride Salt

PropertyVatinoxan (Free Base)This compound
IUPAC Name N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide[2]N-(2-((2R,12bS)-2'-oxo-1,3,4,6,7,12b-hexahydrospiro[benzofuro[2,3-a]quinolizine-2,4'-imidazolidin]-3'-yl)ethyl)methanesulfonamide hydrochloride[4][5]
Synonyms MK-467, L-659,066[1][3]MK-467 hydrochloride, L-659,066 hydrochloride[6]
CAS Number 114914-42-0[1][2]130466-38-5[5][7]
Molecular Formula C20H26N4O4S[2]C20H27ClN4O4S[5]
Molecular Weight 418.51 g/mol [2]454.97 g/mol [4][5]
Appearance -White to pale yellow, crystalline substance[4]
Solubility in Water -Sparingly soluble[4]

Mechanism of Action

Vatinoxan functions as a competitive antagonist at α2-adrenergic receptors.[1] Its key characteristic is its peripheral selectivity, meaning it primarily acts on α2-receptors outside of the central nervous system (CNS).[1][3] This selectivity is attributed to its low lipid solubility and other physicochemical properties that limit its penetration across the blood-brain barrier.[2]

When co-administered with an α2-adrenergic agonist (e.g., medetomidine, dexmedetomidine), Vatinoxan selectively blocks the agonist's effects on peripheral α2-receptors, which are responsible for vasoconstriction and subsequent bradycardia.[1][3][4] Concurrently, the α2-agonist can still exert its effects on central α2-receptors to produce sedation and analgesia.[4]

Vatinoxan Mechanism of Action cluster_CNS Central Nervous System (CNS) cluster_Periphery Periphery Alpha2_Agonist_CNS α2-Adrenergic Agonist (e.g., Medetomidine) Central_Alpha2_Receptor Central α2-Receptor Alpha2_Agonist_CNS->Central_Alpha2_Receptor Activates Sedation_Analgesia Sedation & Analgesia Central_Alpha2_Receptor->Sedation_Analgesia Leads to Alpha2_Agonist_Peri α2-Adrenergic Agonist Alpha2_Agonist_Peri->Alpha2_Agonist_CNS Crosses BBB Peripheral_Alpha2_Receptor Peripheral α2-Receptor (on blood vessels) Alpha2_Agonist_Peri->Peripheral_Alpha2_Receptor Activates Vatinoxan Vatinoxan (MK-467) Vatinoxan->Peripheral_Alpha2_Receptor Blocks Blood_Brain_Barrier Blood-Brain Barrier Vatinoxan->Blood_Brain_Barrier Poorly Crosses Vasoconstriction Vasoconstriction & Bradycardia Peripheral_Alpha2_Receptor->Vasoconstriction

Caption: Vatinoxan's peripheral action on α2-receptors.

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from various studies investigating the effects of Vatinoxan (MK-467) in different animal species.

Table 2: Effects of Vatinoxan on Cardiovascular Parameters in Dogs

TreatmentHeart Rate (beats/min)Mean Arterial Pressure (mmHg)Cardiac IndexSystemic Vascular ResistanceReference
Medetomidine (IV) aloneLowerHigherLowerHigher[8]
Medetomidine + MK-467 (IV)Higher than Med aloneLower than Med aloneHigher than Med aloneLower than Med alone[8]
Medetomidine (IM) aloneLower---[9]
Medetomidine + Butorphanol (IM)Lower---[9]
Medetomidine + Butorphanol + MK-467 (IM)Significantly higher (10-40 min)---[9]

Table 3: Effects of Vatinoxan on Cardiovascular Parameters in Horses

TreatmentHeart Rate (beats/min) at 10 minMean Arterial Pressure (mmHg) at 10 minCardiac Index at 10 minSystemic Vascular Resistance at 10 minReference
Medetomidine (IV) alone26 ± 2129 ± 15LowerHigher[3]
Medetomidine + Vatinoxan (IV)31 ± 5103 ± 13HigherLower[3]

Table 4: Pharmacokinetic Parameters of Vatinoxan in Anesthetized Cats

ParameterTypical Value (% interindividual variability)Reference
Volume of Distribution 1 (mL/kg)34 (55)[10]
Volume of Distribution 2 (mL/kg)151 (35)[10]
Volume of Distribution 3 (mL/kg)306 (18)[10]
Metabolic Clearance (mL/min/kg)2.3 (34)[10]
Distribution Clearance 1 (mL/min/kg)42.6 (25)[10]
Distribution Clearance 2 (mL/min/kg)5.6 (0)[10]

Table 5: CNS to Plasma Concentration Ratios in Dogs

CompoundCNS-to-Plasma RatioReference
Vatinoxan~1:50[11]
Dexmedetomidine3 to 7-fold higher in CNS[11]
Levomedetomidine3 to 7-fold higher in CNS[11]

Experimental Protocols

Study of Vatinoxan with Medetomidine in Horses
  • Objective: To evaluate the effects of vatinoxan on cardiovascular function, gastrointestinal motility, and sedation during a constant-rate infusion (CRI) of medetomidine in standing horses.[3]

  • Animals: Six healthy horses.[3]

  • Experimental Design: A randomized, blinded, crossover study.[3]

  • Treatments:

    • MED: Medetomidine hydrochloride (7 μg/kg IV), followed by a CRI of medetomidine (3.5 μg/kg/h) for 60 minutes.[3]

    • MED+V: Medetomidine hydrochloride (7 μg/kg IV) with this compound (140 μg/kg IV), followed by a CRI of medetomidine (3.5 μg/kg/h) for 60 minutes.[3]

  • Measurements: Cardiorespiratory variables, borborygmi scores, sedation levels, and plasma drug concentrations were recorded for 120 minutes.[3]

  • Drug Concentration Analysis: Plasma concentrations of dexmedetomidine, levomedetomidine, and vatinoxan were measured using liquid chromatography-tandem mass spectrometry.[3]

Equine_Study_Workflow Start Start Randomization Randomize 6 Horses (Crossover Design) Start->Randomization Treatment_MED Treatment MED: Medetomidine IV Bolus + Medetomidine CRI Randomization->Treatment_MED Group 1 Treatment_MEDV Treatment MED+V: Medetomidine + Vatinoxan IV Bolus + Medetomidine CRI Randomization->Treatment_MEDV Group 2 Monitoring Monitor for 120 min: - Cardiorespiratory Variables - Sedation Scores - Borborygmi Scores Treatment_MED->Monitoring Treatment_MEDV->Monitoring Sampling Collect Plasma Samples Monitoring->Sampling Washout 7-day Washout Sampling->Washout Crossover Administer Alternate Treatment Washout->Crossover Crossover->Treatment_MED Group 2 Crossover->Treatment_MEDV Group 1 Analysis Analyze Data: - Repeated Measures ANCOVA - Paired t-tests - LC-MS for Drug Concentrations End End Analysis->End

References

Vatinoxan Hydrochloride: A Technical Guide to its Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatinoxan hydrochloride, a peripherally selective alpha-2 adrenergic receptor antagonist, is emerging as a significant compound in veterinary medicine. Its primary utility lies in its ability to mitigate the adverse cardiovascular and other peripheral effects of alpha-2 adrenergic agonists like medetomidine and dexmedetomidine, while preserving their centrally mediated sedative and analgesic properties. This is attributed to its limited ability to cross the blood-brain barrier. This technical guide provides an in-depth review of the physiological effects of this compound, detailing its mechanism of action, summarizing quantitative data from key experimental studies, and outlining the methodologies employed in this research.

Mechanism of Action

Vatinoxan functions as a competitive antagonist at alpha-2 adrenergic receptors.[1] Due to its low lipid solubility and other molecular properties, it does not readily penetrate the blood-brain barrier.[2][3] This peripheral selectivity allows it to counteract the effects of alpha-2 agonists on the cardiovascular system, such as vasoconstriction and bradycardia, without significantly diminishing the desired sedation and analgesia which are mediated by alpha-2 receptors within the central nervous system.[2][3][4] Vatinoxan exhibits a high selectivity for alpha-2 receptors over alpha-1 receptors.[2]

cluster_periphery Peripheral Vasculature & Heart cluster_cns Central Nervous System Alpha2_Agonist_P Alpha-2 Agonist (e.g., Medetomidine) Alpha2_Receptor_P Peripheral Alpha-2 Adrenergic Receptor Alpha2_Agonist_P->Alpha2_Receptor_P Binds & Activates Alpha2_Agonist_C Alpha-2 Agonist (e.g., Medetomidine) Alpha2_Agonist_P->Alpha2_Agonist_C Crosses BBB Vasoconstriction Vasoconstriction & Bradycardia Alpha2_Receptor_P->Vasoconstriction Leads to Vatinoxan Vatinoxan HCl Vatinoxan->Alpha2_Receptor_P Blocks BBB Blood-Brain Barrier Vatinoxan->BBB Poorly Crosses Alpha2_Receptor_C Central Alpha-2 Adrenergic Receptor Alpha2_Agonist_C->Alpha2_Receptor_C Binds & Activates Sedation Sedation & Analgesia Alpha2_Receptor_C->Sedation Leads to

Caption: Mechanism of Vatinoxan's peripheral alpha-2 antagonism.

Physiological Effects

Cardiovascular Effects

Vatinoxan's primary physiological impact is on the cardiovascular system, where it mitigates the effects of alpha-2 agonists.

  • Heart Rate and Blood Pressure: When co-administered with medetomidine, Vatinoxan attenuates the initial hypertension and subsequent bradycardia typically induced by the alpha-2 agonist.[3][5][6] Studies in horses have shown that while medetomidine alone causes a significant decrease in heart rate and an increase in mean arterial pressure, the combination with Vatinoxan results in values closer to baseline.[3][5][6] However, in some cases, the use of Vatinoxan with medetomidine has led to hypotension, requiring intervention.[7]

  • Cardiac Output and Oxygen Delivery: In horses anesthetized with isoflurane and medetomidine, the addition of Vatinoxan resulted in a significantly higher cardiac index and oxygen delivery index compared to medetomidine alone.[7]

Table 1: Cardiovascular Effects of Vatinoxan in Combination with Medetomidine in Horses

ParameterMedetomidine Alone (MED)Medetomidine + Vatinoxan (MED+V)SpeciesReference
Heart Rate (beats/minute) at 10 min26 ± 231 ± 5Horse[3][6]
Mean Arterial Pressure (mmHg) at 10 min129 ± 15103 ± 13Horse[3][6]
Cardiac Index (mL/min/kg) at 20 min39 ± 273 ± 18Horse[7]
Oxygen Delivery Index (mL/min/kg) at 20 min7.4 ± 1.215.3 ± 4.8Horse[7]
Gastrointestinal Effects

Alpha-2 agonists are known to reduce gastrointestinal motility. Vatinoxan has been shown to counteract this effect. In horses, Vatinoxan attenuated the reduction in borborygmi (gut sounds) caused by medetomidine infusion.[3][5][6]

Metabolic Effects

Alpha-2 agonists can induce hyperglycemia by inhibiting insulin release. Vatinoxan has been demonstrated to alleviate this metabolic side effect.

  • Blood Glucose: In a study on rats sedated with a combination of medetomidine, midazolam, and fentanyl, the addition of Vatinoxan resulted in significantly lower blood glucose concentrations compared to the group without Vatinoxan.[8][9]

  • Urinary Output: The same study in rats showed that Vatinoxan prevented the profuse diuresis often associated with alpha-2 agonist administration.[8][9]

Table 2: Metabolic Effects of Vatinoxan in Rats

ParameterMedetomidine Combination (MMF)Medetomidine Combination + Vatinoxan (MMFV)SpeciesReference
Blood Glucose (mmol/L)18.3 ± 3.611.8 ± 1.2Rat[8][9]
Spontaneous Urinary Voiding (mL/kg/min)35.9 (median)0.9 (median)Rat[8][9]
Effects on Sedation and Analgesia

As Vatinoxan does not significantly cross the blood-brain barrier, it is not expected to interfere with the centrally mediated sedative and analgesic effects of alpha-2 agonists.[1][2][3] However, some studies have reported a slight reduction in the duration of sedation, which may be attributed to altered pharmacokinetics of the co-administered agonist due to improved cardiovascular function.[4] In contrast, one study in rats reported a faster onset of sedation when Vatinoxan was administered subcutaneously with a sedative combination, possibly due to enhanced drug absorption.[8]

Experimental Protocols

Study in Anesthetized Horses (Cardiovascular Effects)
  • Objective: To evaluate the effects of Vatinoxan on cardiorespiratory and gastrointestinal function in anesthetized healthy horses receiving a constant rate infusion (CRI) of medetomidine.[7]

  • Study Design: An experimental, randomized, blinded, crossover study.[3][6]

  • Subjects: Six healthy horses.[3][6][7]

  • Procedure:

    • Horses received either medetomidine hydrochloride (7 μg/kg IV) alone (MED) or with this compound (140 μg/kg IV) (MED+V).[3][6][7]

    • Anesthesia was induced with midazolam and ketamine and maintained with isoflurane and a medetomidine CRI for 60 minutes.[7]

    • Cardiovascular parameters (heart rate, arterial pressures, cardiac output) and blood gases were measured.[7]

    • Plasma drug concentrations were determined.[7]

    • Fecal output was measured over 24 hours.[7]

  • Data Analysis: Repeated measures analysis of covariance and paired t-tests were used for statistical comparisons.[3][6][7]

Start Start: 6 Healthy Horses Randomization Randomization (Crossover Design) Start->Randomization Group_MED Treatment 1: Medetomidine (7 µg/kg IV) Randomization->Group_MED Group_MEDV Treatment 2: Medetomidine (7 µg/kg IV) + Vatinoxan (140 µg/kg IV) Randomization->Group_MEDV Anesthesia Anesthesia Induction & Maintenance (Isoflurane + Medetomidine CRI) Group_MED->Anesthesia Group_MEDV->Anesthesia Monitoring 60 min Monitoring: - Cardiovascular Parameters - Blood Gases - Plasma Drug Levels Anesthesia->Monitoring Post_Monitoring 24h Post-Procedure: - Fecal Output Measurement Monitoring->Post_Monitoring Washout Washout Period Post_Monitoring->Washout Crossover Crossover to Alternate Treatment Washout->Crossover Crossover->Group_MED Crossover->Group_MEDV End End of Study Crossover->End

Caption: Experimental workflow for the anesthetized horse study.

Study in Sedated Rats (Metabolic Effects)
  • Objective: To investigate the effects of Vatinoxan on sedation, blood glucose concentration, and urination in rats sedated with a combination of medetomidine, midazolam, and fentanyl (MMF).[8]

  • Study Design: Randomized, paired study.[8]

  • Subjects: Rats were divided into six pairs, matched for sex, age, and weight.[8]

  • Procedure:

    • One rat in each pair was randomly selected to receive a subcutaneous injection of MMF (medetomidine 0.25 mg/kg, midazolam 3.0 mg/kg, fentanyl 0.01 mg/kg).[8]

    • The other rat received a commercial mixture of MMF with Vatinoxan.[8]

    • Onset of sedation and loss of righting reflex were timed.[8]

    • Heart rate, respiratory rate, and arterial oxygen saturation were monitored.[8]

    • Blood glucose concentration and spontaneous urinary voiding were measured.[8]

Start Start: 6 Matched Pairs of Rats Randomization Randomization within each pair Start->Randomization Treatment_A Rat A: SC MMF Injection Randomization->Treatment_A Treatment_B Rat B: SC MMF + Vatinoxan Injection Randomization->Treatment_B Monitoring_A Monitor: - Sedation Onset - Vitals - Blood Glucose - Urination Treatment_A->Monitoring_A Monitoring_B Monitor: - Sedation Onset - Vitals - Blood Glucose - Urination Treatment_B->Monitoring_B Comparison Compare Outcomes between Paired Rats Monitoring_A->Comparison Monitoring_B->Comparison End End of Study Comparison->End

Caption: Experimental workflow for the sedated rat study.

Conclusion

This compound is a peripherally selective alpha-2 adrenergic antagonist that effectively mitigates the adverse cardiovascular and metabolic effects of alpha-2 agonists. Its unique pharmacological profile makes it a valuable tool in veterinary anesthesia and sedation, allowing for the benefits of alpha-2 agonists to be harnessed with an improved safety margin. Further research may continue to elucidate its full range of applications and potential benefits in various clinical scenarios.

References

Methodological & Application

Application Notes and Protocols for Vatinoxan Hydrochloride in Canine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of vatinoxan hydrochloride in canines, summarizing key findings and detailing established protocols. Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist designed to mitigate the cardiovascular side effects of alpha-2 agonists like medetomidine and dexmedetomidine, while preserving their central sedative and analgesic properties.[1][2]

Mechanism of Action

Vatinoxan functions by selectively blocking alpha-2 adrenoceptors in the peripheral tissues.[3] Due to its low lipid solubility and other molecular properties, it does not readily cross the blood-brain barrier.[1][4][5] This peripheral selectivity allows it to counteract the vasoconstriction and subsequent bradycardia induced by alpha-2 agonists, without significantly diminishing their centrally mediated sedative effects.[6][7] The co-administration of vatinoxan with an alpha-2 agonist leads to improved cardiovascular stability.[8][9]

dot

Caption: Vatinoxan's peripheral action.

Pharmacokinetics

Studies in canines have established key pharmacokinetic parameters for vatinoxan. Following intravenous (IV) administration, it has a volume of distribution of approximately 0.41 L/kg and a clearance of 7.8 mL/kg/minute.[10] The elimination half-life is estimated to be around 40 minutes, though this may be an underestimation due to limited sampling times in initial studies.[10] Vatinoxan is moderately bound (approximately 73%) to canine plasma proteins.[10]

When co-administered with an alpha-2 agonist, vatinoxan can alter the pharmacokinetics of the agonist. For instance, following intramuscular (IM) injection, vatinoxan can hasten the onset of sedation and increase the peak plasma concentration of the co-administered drug, likely by improving blood flow at the injection site.[6][7] This leads to a faster onset but a shorter duration of sedation.[6][10]

Table 1: Pharmacokinetic Parameters of Vatinoxan in Canines

ParameterValueReference
Volume of Distribution (Vd)0.41 ± 0.13 L/kg[10]
Clearance (CL)7.8 ± 3.4 mL/kg/minute[10]
Elimination Half-life (t1/2)~40 minutes[10]
Plasma Protein Binding~73%[10]
CNS-to-Plasma Concentration Ratio~1:50[4]

Table 2: Effect of Vatinoxan on Co-administered Medetomidine (IM)

ParameterMedetomidine AloneMedetomidine + VatinoxanReference
Peak Plasma Concentration (Cmax)3.8 µg/L7.9 µg/L[10]
Time to Peak Concentration (Tmax)42.5 minutes9.4 minutes[10]

Experimental Protocols

The following protocols are synthesized from multiple studies investigating the effects of vatinoxan in canines.

Protocol 1: Intravenous Administration for Sedation and Antinociception Studies

  • Objective: To evaluate the effects of IV vatinoxan on the sedative and antinociceptive properties of medetomidine.

  • Animal Model: Healthy Beagle dogs are commonly used.[8]

  • Drug Preparation and Dosing:

    • Medetomidine: 20 µg/kg

    • Medetomidine with Vatinoxan (low dose): Medetomidine (20 µg/kg) and Vatinoxan (400 µg/kg)

    • Medetomidine with Vatinoxan (high dose): Medetomidine (40 µg/kg) and Vatinoxan (800 µg/kg)

    • Drugs are administered intravenously in a randomized crossover design with a washout period of at least 2 weeks between treatments.[8]

  • Experimental Procedure:

    • Place a central venous catheter for blood sampling.[8]

    • Collect baseline measurements (heart rate, blood pressure, sedation scores, nociceptive thresholds).

    • Administer the assigned treatment as an IV bolus.[4]

    • Collect blood samples at predefined intervals (e.g., 5, 10, 15, 25, 30, 35, 50, and 60 minutes post-injection) for pharmacokinetic analysis.[8]

    • Monitor cardiovascular parameters (heart rate, blood pressure) and assess sedation levels and nociceptive responses at the same intervals.

    • At the end of the experiment, reverse the effects of medetomidine with atipamezole hydrochloride (IM, dose adjusted based on the medetomidine dose).[8]

  • Plasma Analysis: Analyze plasma concentrations of dexmedetomidine (the active enantiomer of medetomidine) and vatinoxan using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[8]

dot

IV_Experimental_Workflow Start Start Animal_Prep Animal Preparation (Beagle, Catheterization) Start->Animal_Prep Baseline Baseline Measurements (CV, Sedation, Nociception) Animal_Prep->Baseline Treatment IV Treatment Administration (Randomized Crossover) Baseline->Treatment Monitoring Monitoring & Sampling (Blood, CV, Sedation, Nociception) Treatment->Monitoring 0-60 min Reversal Reversal with Atipamezole Monitoring->Reversal Analysis Plasma Analysis (HPLC-MS/MS) Reversal->Analysis End End Analysis->End

Caption: Intravenous experimental workflow.

Protocol 2: Intramuscular Administration for Premedication and Anesthesia

  • Objective: To assess the impact of IM vatinoxan co-administered with medetomidine and butorphanol as a premedication before general anesthesia.[11][12]

  • Animal Model: Beagle dogs or client-owned dogs undergoing procedures like castration.[11][12][13]

  • Drug Preparation and Dosing:

    • Control Group (MB): Medetomidine (20 µg/kg) and Butorphanol (100 µg/kg).[11]

    • Treatment Group (MVB): Medetomidine (20 µg/kg), Vatinoxan (500 µg/kg), and Butorphanol (100 µg/kg).[11]

    • Alternatively, for client-owned dogs, dosing can be based on body surface area: Medetomidine (0.125-0.25 mg/m²), Butorphanol (0.2 mg/kg), and Vatinoxan (5 mg/m²).[12][13]

    • Drugs are mixed in a single syringe for IM administration.[7]

  • Experimental Procedure:

    • Administer the premedication mixture intramuscularly.

    • After a set time (e.g., 15-20 minutes), induce anesthesia with an agent like propofol or ketamine IV.[11][12]

    • Maintain anesthesia with an inhalant anesthetic such as sevoflurane.[12][14]

    • Monitor cardiovascular parameters (heart rate, blood pressure, cardiac output) and respiratory function throughout the procedure.[11]

    • Assess sedation quality, induction, intubation, and recovery.[11]

    • At the end of the procedure, administer a reversal agent like atipamezole.[11]

Table 3: Summary of Dosing Regimens in Canine Studies

Administration RouteAlpha-2 AgonistVatinoxan DoseKey FindingsReference
Intravenous (IV)Medetomidine (20 µg/kg)400 µg/kgAttenuated bradycardia without significantly reducing sedation.[8]
Intravenous (IV)Medetomidine (40 µg/kg)800 µg/kgMaintained antinociceptive efficacy with improved cardiovascular stability.[8]
Intramuscular (IM)Medetomidine (20 µg/kg)500 µg/kgImproved hemodynamic performance, but potential for mild hypotension after ketamine induction. Shortened duration of anesthesia.[11]
Intravenous (IV) InfusionDexmedetomidine (4.5 µg/kg/hr)90-180 µg/kg/hrDose-dependently improved cardiovascular function but attenuated the MAC-sparing effect of dexmedetomidine.[14]

Data Presentation: Cardiovascular Effects

The primary benefit of vatinoxan is the mitigation of cardiovascular depression caused by alpha-2 agonists.

Table 4: Cardiovascular Responses to Medetomidine With and Without Vatinoxan (IV)

ParameterMedetomidine AloneMedetomidine + VatinoxanClinical SignificanceReference
Heart RateMarkedly decreasedSignificantly higher than medetomidine aloneAttenuation of bradycardia[8][15]
Mean Arterial PressureInitial increase, then decreaseMore stable, closer to baselinePrevention of severe hypertension and subsequent hypotension[9]
Systemic Vascular ResistanceSignificantly increasedLower than medetomidine aloneReduction in peripheral vasoconstriction[11][14]
Cardiac Output/IndexSignificantly decreasedHigher than medetomidine aloneImproved cardiac performance[11][14]

Conclusion

This compound is a valuable tool in canine research and clinical practice, offering a method to improve the cardiovascular safety profile of alpha-2 adrenoceptor agonists. Experimental protocols typically involve co-administration with medetomidine or dexmedetomidine via intravenous or intramuscular routes. The addition of vatinoxan effectively attenuates bradycardia and vasoconstriction while largely preserving the desired central nervous system effects of sedation and analgesia. Researchers should consider that vatinoxan can alter the pharmacokinetics of the co-administered agonist, potentially leading to a faster onset and shorter duration of action. Dosing must be carefully considered to balance the desired level of sedation with optimal cardiovascular stability.

References

Vatinoxan Hydrochloride: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Detailed Methodologies for Dosage Calculation and Administration in Animal Models

These application notes provide comprehensive protocols and dosage guidelines for the use of vatinoxan hydrochloride in preclinical research settings. The information is intended for researchers, scientists, and drug development professionals working with animal models.

Vatinoxan is a peripherally selective alpha-2 adrenergic receptor antagonist.[1] It is frequently used in combination with alpha-2 adrenergic agonists, such as medetomidine and dexmedetomidine, to mitigate the cardiovascular side effects of these sedatives and analgesics while preserving their central nervous system effects.[1][2] This unique property is attributed to its limited ability to cross the blood-brain barrier.

Mechanism of Action: Signaling Pathway

Vatinoxan functions by competitively binding to peripheral alpha-2 adrenergic receptors, thereby preventing the vasoconstrictive effects of alpha-2 agonists. This leads to a more stable cardiovascular profile during sedation and anesthesia.

cluster_Vessel Blood Vessel Smooth Muscle Alpha2_Agonist Alpha-2 Agonist (e.g., Medetomidine) Alpha2_Receptor Peripheral Alpha-2 Adrenergic Receptor Alpha2_Agonist->Alpha2_Receptor Binds to Vasoconstriction Vasoconstriction Alpha2_Receptor->Vasoconstriction Activates Vatinoxan Vatinoxan Hydrochloride Vatinoxan->Alpha2_Receptor Blocks

Caption: Signaling pathway of this compound.

Dosage and Administration Protocols in Research Animals

The following tables summarize this compound dosages from various research studies. It is crucial to note that optimal dosage can vary based on the specific animal model, the combination of anesthetic agents, and the experimental objectives.

Canine Models
Route of AdministrationVatinoxan HCl DosageCombination Agent(s) and Dosage(s)Key FindingsReference
Intravenous (IV)400 µg/kgMedetomidine (20 µg/kg)Plasma dexmedetomidine concentrations were halved compared to medetomidine alone.[3]
Intravenous (IV)800 µg/kgMedetomidine (40 µg/kg)Equivalent plasma dexmedetomidine concentrations to 20 µg/kg of medetomidine alone.[3]
Intramuscular (IM)500 µg/kgMedetomidine (20 µg/kg), Butorphanol (100 µg/kg)Improved hemodynamic performance, though mild hypotension was observed after subsequent ketamine administration.[4]
Feline Models
Route of AdministrationVatinoxan HCl DosageCombination Agent(s) and Dosage(s)Key FindingsReference
Intravenous (IV)1 mg/kg (administered over 5 minutes)IsofluraneCharacterized by a small volume of distribution and low clearance.[5][6]
Intravenous (IV)100 µg/kg bolus, followed by CRIDexmedetomidine (25 µg/kg)Maintained plasma concentrations to attenuate cardiovascular effects of dexmedetomidine.[5]
Intramuscular (IM)600 µg/kgDexmedetomidine (25 µg/kg), Ketamine (2.5, 5, or 10 mg/kg)Vatinoxan increases the clearance of dexmedetomidine and decreases the bioavailability of IM ketamine.[7][8]
Subcutaneous (SC)600 µg/kgDexmedetomidine (25 µg/kg), Ketamine (5 mg/kg)Pharmacokinetics of dexmedetomidine and bioavailability of ketamine were affected by vatinoxan.[8]
Equine Models
Route of AdministrationVatinoxan HCl DosageCombination Agent(s) and Dosage(s)Key FindingsReference
Intravenous (IV)140 µg/kgMedetomidine (7 µg/kg), followed by CRI (3.5 µg/kg/h)Attenuated the reduction in borborygmi caused by medetomidine.[2][9]
Intravenous (IV)0.15 mg/kg initial dose, followed by CRI (0.05 mg/kg/hour)Detomidine (0.01 mg/kg initial, 0.015 mg/kg/hour CRI)Alleviated the decrease in gastrointestinal motility caused by detomidine.[10]
Ovine and Caprine Models
Route of AdministrationVatinoxan HCl DosageCombination Agent(s) and Dosage(s)Key FindingsReference
Intramuscular (IM)0.6 mg/kgMedetomidine (0.03 mg/kg)Produced profound sedation in both sheep and goats.[11]
Rodent Models (Mice and Rats)
Route of AdministrationVatinoxan HCl DosageCombination Agent(s) and Dosage(s)Key FindingsReference
Subcutaneous (SC)0.25, 0.5, or 1.0 mg/kg (as part of a medetomidine/vatinoxan mixture)Ketamine (80 mg/kg), Buprenorphine-ER (0.5 mg/kg)The 0.5 mg/kg dose of the mixture with ketamine reliably provided a surgical anesthetic plane.[12]
Subcutaneous (SC)5.0 mg/kg (as part of a medetomidine/vatinoxan mixture)Medetomidine (0.25 mg/kg), Midazolam (3.0 mg/kg), Fentanyl (0.01 mg/kg)Hastened the onset of sedation, alleviated hyperglycemia, and prevented diuresis.[1][13]

Experimental Workflow for Dosage Calculation and Administration

The following diagram outlines a typical experimental workflow for studies involving this compound.

Start Start Animal_Prep Animal Preparation (Acclimatization, Fasting, Baseline Measurements) Start->Animal_Prep Dose_Calc Dosage Calculation (Based on Body Weight and Study Protocol) Animal_Prep->Dose_Calc Drug_Prep Drug Preparation (Vatinoxan HCl ± Co-administered Agents) Dose_Calc->Drug_Prep Administration Drug Administration (IV, IM, or SC) Drug_Prep->Administration Monitoring Physiological Monitoring (Cardiovascular, Respiratory, Sedation Score) Administration->Monitoring Data_Collection Data and Sample Collection (Blood Samples, Physiological Readings) Monitoring->Data_Collection Recovery Recovery Monitoring Data_Collection->Recovery End End Recovery->End

Caption: Experimental workflow for vatinoxan studies.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the referenced studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

General Animal Preparation
  • Acclimatization: Animals should be acclimatized to the housing and experimental conditions for a sufficient period (e.g., ≥ 2 weeks) before the study.

  • Health Assessment: A veterinarian should perform a physical examination to ensure all animals are healthy. Baseline physiological data, including complete blood counts and serum chemistry, should be obtained.[3]

  • Fasting: Food should be withheld for an appropriate period (e.g., ≥ 8-12 hours) before drug administration, while water can be provided ad libitum.[3][4]

  • Instrumentation: For detailed cardiovascular monitoring, catheters may be placed in appropriate arteries and veins for blood pressure measurement, blood sampling, and drug administration. This is typically performed under light sedation or anesthesia.[3]

Drug Preparation and Administration
  • Dosage Calculation: Calculate the precise dose of this compound and any co-administered drugs based on the animal's body weight. General guidance on dose calculation can be found in resources on preclinical research.[14][15][16]

  • Drug Formulation: this compound is typically available as a solution for injection. If co-administered with other agents, they can often be mixed in the same syringe immediately prior to use.[3] For some applications, the drug combination may be diluted with sterile saline to achieve a desired volume for administration.[3]

  • Administration: Administer the drug(s) via the chosen route (intravenous, intramuscular, or subcutaneous) using appropriate sterile techniques. For IV infusions, an infusion pump is recommended for precise delivery.[2]

Physiological Monitoring

Continuous or frequent monitoring of key physiological parameters is essential. This may include:

  • Cardiovascular: Heart rate, arterial blood pressure (systolic, diastolic, and mean), and central venous pressure.[2][4]

  • Respiratory: Respiratory rate and arterial oxygen saturation.[1]

  • Temperature: Rectal body temperature.[12]

  • Sedation Level: Assessed using a validated scoring system appropriate for the species.

  • Nociception: Assessed using methods such as the paw withdrawal reflex to a noxious stimulus.[3][12]

Data and Sample Collection
  • Physiological Data: Record all monitored parameters at baseline and at regular intervals throughout the experiment.

  • Blood Sampling: If pharmacokinetic analysis is required, collect blood samples at predetermined time points. Process the samples (e.g., centrifugation to obtain plasma) and store them appropriately (e.g., at -20°C or lower) until analysis.[3]

Recovery
  • Monitor the animals closely during the recovery period until they are fully ambulatory.

  • In some studies, a reversal agent such as atipamezole may be administered to shorten the duration of sedation.[3][4]

  • Provide supportive care as needed, including thermal support and a quiet environment.

Disclaimer: These notes and protocols are for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant animal ethics committee. The provided dosages are for informational purposes and should be adapted based on specific experimental designs and in consultation with a veterinarian.

References

Vatinoxan Hydrochloride: Application Notes and Protocols for Intravenous Administration in Laboratory Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous (IV) use of Vatinoxan hydrochloride in laboratory rats. Vatinoxan is a peripherally selective alpha-2 adrenergic receptor antagonist. Its primary utility in research is to counteract the peripheral cardiovascular and metabolic effects of alpha-2 adrenergic agonists (like medetomidine and dexmedetomidine) while preserving their centrally-mediated sedative and analgesic properties. This is possible due to Vatinoxan's limited ability to cross the blood-brain barrier.

Mechanism of Action

This compound acts as a competitive antagonist at alpha-2 adrenergic receptors, primarily in the periphery. Alpha-2 adrenergic agonists cause vasoconstriction, bradycardia (reflex), and hyperglycemia by acting on these peripheral receptors. By blocking these receptors, Vatinoxan mitigates these side effects.

Signaling Pathway of Alpha-2 Adrenergic Receptor Antagonism by Vatinoxan

cluster_peripheral_cell Peripheral Cell (e.g., Vascular Smooth Muscle) alpha2_agonist Alpha-2 Adrenergic Agonist (e.g., Medetomidine) receptor Alpha-2 Adrenergic Receptor alpha2_agonist->receptor Activates vatinoxan This compound vatinoxan->receptor Blocks gi_protein Gi Protein receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., Vasoconstriction) pka->cellular_response Leads to cluster_workflow Experimental Workflow animal_prep Animal Preparation (Acclimatization, Anesthesia if required) catheterization Catheterization (e.g., Femoral or Jugular Vein) animal_prep->catheterization drug_prep Drug Preparation (this compound Solution) administration Intravenous Administration (Bolus or Infusion) drug_prep->administration catheterization->administration monitoring Physiological Monitoring (HR, BP, etc.) administration->monitoring sampling Blood/Tissue Sampling monitoring->sampling analysis Data Analysis sampling->analysis

Application Notes and Protocols for Vatinoxan Hydrochloride and Medetomidine Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the co-administration of vatinoxan hydrochloride and medetomidine, a combination designed to provide sedation and analgesia while mitigating cardiovascular side effects. The information is compiled from various veterinary studies and is intended for research and drug development purposes.

Introduction

Medetomidine, a potent alpha-2 adrenoceptor agonist, is widely used in veterinary medicine for its sedative and analgesic properties.[1] However, its use is associated with significant cardiovascular side effects, including initial hypertension, bradycardia, and decreased cardiac output, which are mediated by the activation of peripheral alpha-2 adrenoceptors on vascular smooth muscle.[1][2]

Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist.[3][4] Due to its limited ability to cross the blood-brain barrier, it selectively blocks the peripheral alpha-2 adrenoceptors, thereby reducing the undesirable cardiovascular effects of medetomidine.[1][2][5] This co-administration strategy aims to preserve the centrally mediated sedative and analgesic effects of medetomidine while improving the safety profile of the sedation protocol.[1][2]

Mechanism of Action

The co-administration of vatinoxan and medetomidine offers a targeted approach to sedation. Medetomidine, a racemic mixture containing the active enantiomer dexmedetomidine, acts on alpha-2 adrenoceptors in the central nervous system (CNS) to produce sedation and analgesia.[1][4] Simultaneously, it stimulates peripheral alpha-2 adrenoceptors, leading to vasoconstriction and subsequent cardiovascular depression.[1]

Vatinoxan, by selectively antagonizing these peripheral alpha-2 adrenoceptors, mitigates the vasoconstrictive effects of medetomidine.[2] This leads to a reduction in the initial hypertension and a less pronounced reflex bradycardia, resulting in a more stable cardiovascular profile during sedation.[2][6] The central sedative and analgesic effects of medetomidine remain largely intact because vatinoxan does not significantly penetrate the blood-brain barrier.[2]

cluster_periphery Peripheral System cluster_cns Central Nervous System (CNS) Medetomidine_P Medetomidine Alpha2_P Peripheral Alpha-2 Adrenoceptors Medetomidine_P->Alpha2_P Activates Vatinoxan Vatinoxan Vatinoxan->Alpha2_P Blocks Vasoconstriction Vasoconstriction Alpha2_P->Vasoconstriction Cardio_Effects Adverse Cardiovascular Effects (Bradycardia, Hypertension) Vasoconstriction->Cardio_Effects Medetomidine_CNS Medetomidine Alpha2_CNS Central Alpha-2 Adrenoceptors Medetomidine_CNS->Alpha2_CNS Activates Sedation Sedation & Analgesia Alpha2_CNS->Sedation Medetomidine Medetomidine Medetomidine->Medetomidine_P Medetomidine->Medetomidine_CNS

Caption: Mechanism of Vatinoxan and Medetomidine Co-administration.

Experimental Protocols

Several studies have investigated the effects of vatinoxan and medetomidine co-administration in dogs. The following protocols are based on published research.

Intramuscular Administration for Sedation

This protocol is based on a randomized, controlled, blinded clinical trial investigating the effects of vatinoxan with medetomidine and butorphanol for premedication before general anesthesia.[7]

  • Study Design: A randomized, controlled, blinded clinical trial.[7]

  • Animals: Client-owned dogs.[7]

  • Groups:

    • Group MB: Medetomidine (0.125 mg/m²) and butorphanol (0.2 mg/kg) intravenously.[7]

    • Group MB-VATI: Medetomidine (0.25 mg/m²), butorphanol (0.2 mg/kg), and vatinoxan (5 mg/m²) intravenously.[7]

  • Procedure:

    • Administer the assigned premedication intravenously.[7]

    • Induce anesthesia 15 minutes later with propofol.[7]

    • Maintain anesthesia with sevoflurane in oxygen.[7]

    • Monitor heart rate (HR), respiratory rate (fR), mean arterial pressure (MAP), end-tidal sevoflurane (Fe'Sevo), and end-tidal carbon dioxide (Pe'CO2).[7]

    • Collect blood samples at 10 and 30 minutes after premedication to measure plasma medetomidine and butorphanol concentrations.[7]

    • Assess the level of sedation, and the quality of induction, intubation, and recovery.[7]

Start Start: Dog Selection Randomization Randomization Start->Randomization Group_MB Group MB: Medetomidine + Butorphanol (IV) Randomization->Group_MB Group_MB_VATI Group MB-VATI: Medetomidine + Butorphanol + Vatinoxan (IV) Randomization->Group_MB_VATI Induction Anesthesia Induction (Propofol, 15 min post-premed) Group_MB->Induction Group_MB_VATI->Induction Maintenance Anesthesia Maintenance (Sevoflurane) Induction->Maintenance Monitoring Continuous Monitoring (HR, MAP, fR, etc.) Maintenance->Monitoring Blood_Sampling Blood Sampling (10 & 30 min) Maintenance->Blood_Sampling Assessment Sedation & Recovery Assessment Maintenance->Assessment End End of Study Assessment->End

Caption: Experimental Workflow for Intravenous Co-administration.
Commercial Formulation (Zenalpha®) for Intramuscular Sedation

Zenalpha® is a commercially available combination of medetomidine hydrochloride (0.5 mg/mL) and this compound (10 mg/mL).[4][8]

  • Indication: For use as a sedative and analgesic in dogs to facilitate clinical examinations, clinical procedures, and minor surgical procedures.[8]

  • Dosage and Administration: Administered intramuscularly (IM). The dose is based on body surface area (m²).[9] The recommended dosage results in the administration of 1 mg of medetomidine and 20 mg of vatinoxan per square meter.[2][9]

  • Procedure:

    • Determine the dog's body weight as accurately as possible.[9]

    • Calculate the dose based on body surface area. A dosing table is often provided with the product.[9]

    • Administer the calculated dose via intramuscular injection.[8]

    • Allow the dog to rest quietly for 5-15 minutes until sedation occurs.[4][8]

    • Monitor the dog frequently for changes in heart rate, blood pressure, respiratory rate, and body temperature.[8][10]

  • Reversal: The sedative and cardiovascular effects of Zenalpha® can be reversed by the administration of atipamezole hydrochloride at the approved dose for reversing medetomidine.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing medetomidine alone with the co-administration of medetomidine and vatinoxan.

Table 1: Cardiovascular Effects of Intravenous Medetomidine/Butorphanol with and without Vatinoxan[7]
ParameterGroup MB (Medetomidine + Butorphanol)Group MB-VATI (Medetomidine + Butorphanol + Vatinoxan)p-value
Heart Rate (beats/min) at start of surgery61 ± 1693 ± 230.001
Mean Arterial Pressure (mmHg) at start of surgery78 ± 756 ± 70.001
Table 2: Plasma Medetomidine Concentrations after Intravenous Administration[7]
Time PointGroup MB (ng/mL)Group MB-VATI (ng/mL)p-value
10 minutesLowerHigher0.002
30 minutesLowerHigher0.0001

Note: Specific concentration values were not provided in the abstract, but the statistical significance of the difference was reported.

Table 3: Sedation and Recovery Parameters with Commercial IM Formulation (Zenalpha®)[4][8]
ParameterZenalpha® (Medetomidine + Vatinoxan)
Onset of Sedation5-15 minutes
Average Duration of Sedation38 minutes
Time to Recovery~45 minutes

Key Findings and Clinical Relevance

  • Cardiovascular Stability: Co-administration of vatinoxan with medetomidine significantly mitigates the bradycardia and initial hypertension typically seen with medetomidine alone.[2][6][7] Dogs receiving the combination maintain a heart rate and cardiac output closer to normal physiological ranges.[2]

  • Sedation Quality: Vatinoxan does not negatively impact the centrally mediated sedative effects of medetomidine.[1][2] Reliable sedation is achieved, although some studies suggest a shorter duration of sedation, which may be beneficial for shorter procedures.[1][4]

  • Pharmacokinetics: Vatinoxan can increase the initial plasma concentrations of co-administered medetomidine, likely due to improved blood flow at the injection site from the prevention of local vasoconstriction.[1][7] This can lead to a faster onset of sedation.[1]

  • Safety: The combination of medetomidine and vatinoxan is generally well-tolerated in healthy dogs (ASA classes I and II).[8][10] It is contraindicated in dogs with pre-existing cardiac or respiratory disorders.[8]

  • Reversibility: The effects of the medetomidine-vatinoxan combination can be effectively reversed with atipamezole.[4] Studies have shown that co-administration of vatinoxan with medetomidine leads to a faster and more complete recovery from sedation after atipamezole administration compared to medetomidine alone.[11]

Conclusion

The co-administration of this compound and medetomidine represents a significant advancement in veterinary sedation protocols. By selectively antagonizing the peripheral effects of medetomidine, vatinoxan improves the cardiovascular safety profile without compromising the desired sedative and analgesic effects. This approach allows for more stable hemodynamics during procedures, potentially expanding the use of alpha-2 agonists to a broader range of patients. Further research is warranted to explore the full potential of this combination in various clinical scenarios and patient populations.

References

Application Notes and Protocols: Vatinoxan Hydrochloride with Isoflurane Anesthesia in Cats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatinoxan hydrochloride is a peripherally selective alpha-2 adrenoceptor antagonist. Its primary application in veterinary anesthesia is to mitigate the cardiovascular side effects of alpha-2 adrenoceptor agonists, such as dexmedetomidine, while preserving their desirable central sedative and analgesic effects. When used in conjunction with isoflurane anesthesia in cats, vatinoxan's effects are primarily modulatory, influencing anesthetic depth and hemodynamic stability, especially when an alpha-2 agonist is also administered. These notes provide an overview of the mechanism of action, physiological effects, and experimental protocols for investigating this compound in the context of isoflurane anesthesia in feline models.

Mechanism of Action

Vatinoxan functions by competitively binding to alpha-2 adrenoceptors located in the peripheral vasculature. Unlike centrally acting alpha-2 antagonists, vatinoxan has limited ability to cross the blood-brain barrier. This peripheral selectivity is key to its clinical utility.

When an alpha-2 agonist like dexmedetomidine is administered, it stimulates both central and peripheral alpha-2 adrenoceptors. Central stimulation leads to sedation and analgesia, while peripheral stimulation causes vasoconstriction, leading to an initial increase in blood pressure and a subsequent reflex bradycardia. Vatinoxan selectively blocks these peripheral receptors, thereby preventing or reversing the agonist-induced vasoconstriction and mitigating the associated cardiovascular side effects. In the context of isoflurane anesthesia, which itself can cause dose-dependent hypotension, the interplay with vatinoxan and any co-administered alpha-2 agonists is of significant interest.

Physiological Effects in Isoflurane-Anesthetized Cats

Research in feline models has demonstrated that vatinoxan's primary role is in attenuating the side effects of co-administered alpha-2 agonists during isoflurane anesthesia. However, studies have also shed light on its direct effects.

Anesthetic Potency (MAC of Isoflurane)

The Minimum Alveolar Concentration (MAC) is a standard measure of anesthetic potency. Studies have shown that in the absence of an alpha-2 agonist, vatinoxan can slightly increase the MAC of isoflurane (MAC_ISO) in cats.[1] This suggests a mild central nervous system excitatory effect or an alteration in neurotransmitter systems that influence anesthetic state.

When co-administered with dexmedetomidine, vatinoxan attenuates the potent MAC-sparing effect of the alpha-2 agonist.[1] While dexmedetomidine alone can significantly reduce the amount of isoflurane required to maintain a surgical plane of anesthesia, the addition of vatinoxan partially reverses this effect, necessitating a higher concentration of isoflurane compared to when dexmedetomidine is used alone.[1]

Cardiovascular Effects

The cardiovascular effects of vatinoxan during isoflurane anesthesia are a key area of investigation. Isoflurane is a known vasodilator and can cause hypotension. When vatinoxan is administered, particularly in the absence of an alpha-2 agonist, it can also lead to hypotension.[2][3] This is likely due to the blockade of basal sympathetic tone mediated by peripheral alpha-2 adrenoceptors.

When used to counteract the effects of dexmedetomidine, vatinoxan can effectively attenuate the agonist-induced hypertension and bradycardia.[2][3] However, this can unmask the hypotensive effects of both isoflurane and vatinoxan, sometimes leading to significant hypotension that may require therapeutic intervention with vasopressors like norepinephrine or phenylephrine.[4][5]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of vatinoxan on isoflurane MAC and cardiovascular parameters in cats.

Table 1: Effect of Vatinoxan on Isoflurane MAC in Cats

TreatmentIsoflurane MAC (%)Change from Baseline (%)Reference
Isoflurane alone (Baseline)~1.63-[1]
Vatinoxan (in the absence of dexmedetomidine)Increased-[1]
Dexmedetomidine aloneSignificantly DecreasedMax reduction of 77 ± 4%[1]
Dexmedetomidine + VatinoxanDecreased (less than dexmedetomidine alone)Max reduction of 60 ± 14%[1]

Table 2: Cardiovascular Effects of Vatinoxan in Isoflurane-Anesthetized Cats (in combination with Dexmedetomidine)

ParameterDexmedetomidine AloneDexmedetomidine + VatinoxanReference
Heart RateDecreasedAttenuated decrease[2][3]
Mean Arterial PressureIncreasedAttenuated increase, potential for hypotension[2][3]
Cardiac IndexDecreasedAttenuated decrease[2]
Systemic Vascular Resistance IndexIncreasedAttenuated increase[2]

Experimental Protocols

The following are generalized protocols based on methodologies from published studies for investigating the effects of vatinoxan in isoflurane-anesthetized cats. These should be adapted and approved by the relevant institutional animal care and use committee (IACUC).

Protocol 1: Determination of the Effect of Vatinoxan on Isoflurane MAC

Objective: To determine the effect of vatinoxan on the minimum alveolar concentration of isoflurane (MAC_ISO) in cats.

Animals: Healthy, adult domestic cats.

Materials:

  • Isoflurane vaporizer and anesthetic circuit

  • End-tidal anesthetic gas monitor

  • Physiological monitoring equipment (ECG, blood pressure, temperature, capnography)

  • This compound for injection

  • Syringe pump for constant rate infusions

  • Noxious stimulus device (e.g., tail clamp)

Procedure:

  • Anesthetic Induction and Maintenance: Anesthetize cats with isoflurane in oxygen. Intubate and maintain anesthesia with a stable end-tidal isoflurane concentration.

  • Instrumentation: Place intravenous catheters for drug administration and blood sampling. Instrument for continuous monitoring of heart rate, arterial blood pressure, respiratory rate, end-tidal carbon dioxide, and body temperature.

  • Baseline MAC Determination: Determine the baseline MAC of isoflurane using the bracketing method with a noxious stimulus (e.g., tail clamp). The MAC is the end-tidal isoflurane concentration at which 50% of the animals do not respond to the stimulus.

  • Vatinoxan Administration: Administer vatinoxan via a loading dose followed by a constant rate infusion to achieve a target plasma concentration.

  • Post-Vatinoxan MAC Determination: After a stabilization period, redetermine the MAC of isoflurane in the presence of vatinoxan using the same bracketing method and noxious stimulus.

  • Data Analysis: Compare the baseline MAC to the MAC determined in the presence of vatinoxan.

Protocol 2: Evaluation of the Cardiopulmonary Effects of Vatinoxan

Objective: To evaluate the cardiovascular and respiratory effects of vatinoxan in isoflurane-anesthetized cats.

Animals: Healthy, adult domestic cats.

Materials:

  • Isoflurane vaporizer and anesthetic circuit

  • Multi-parameter physiological monitor

  • Arterial catheter for direct blood pressure measurement and blood gas analysis

  • Central venous catheter for central venous pressure measurement

  • Thermodilution catheter for cardiac output measurement (optional)

  • This compound for injection

  • Syringe pump

Procedure:

  • Anesthetic Induction and Maintenance: Anesthetize and maintain cats on a stable plane of isoflurane anesthesia as described in Protocol 1.

  • Instrumentation: In addition to standard monitoring, place an arterial catheter for continuous blood pressure monitoring and periodic arterial blood gas sampling. A central venous catheter can be placed to measure central venous pressure. For more detailed hemodynamic assessment, a thermodilution catheter can be used to measure cardiac output.

  • Baseline Data Collection: Once the cat is stable at a predetermined end-tidal isoflurane concentration, record all baseline cardiopulmonary parameters (heart rate, systolic/diastolic/mean arterial pressure, central venous pressure, respiratory rate, arterial blood gases, and cardiac output if applicable) for a set period.

  • Vatinoxan Administration: Administer a bolus of vatinoxan followed by a constant rate infusion.

  • Post-Vatinoxan Data Collection: Continuously monitor and record all cardiopulmonary parameters for a defined period after vatinoxan administration.

  • Data Analysis: Compare the baseline cardiopulmonary parameters to the values obtained after vatinoxan administration to determine its effects.

Visualizations

signaling_pathway cluster_periphery Peripheral Vasculature cluster_cns Central Nervous System alpha2_receptor Alpha-2 Adrenoceptor vasoconstriction Vasoconstriction alpha2_receptor->vasoconstriction Agonist (e.g., Dexmedetomidine) cns_alpha2_receptor Alpha-2 Adrenoceptor sedation_analgesia Sedation & Analgesia cns_alpha2_receptor->sedation_analgesia Agonist (e.g., Dexmedetomidine) vatinoxan Vatinoxan HCl vatinoxan->alpha2_receptor Antagonism blood_brain_barrier Blood-Brain Barrier

Caption: Vatinoxan's peripheral alpha-2 antagonism.

experimental_workflow start Cat Acclimatization induction Anesthetic Induction (Isoflurane) start->induction instrumentation Instrumentation (IV Catheters, Monitors) induction->instrumentation baseline Baseline Data Collection (MAC or Cardio-pulmonary) instrumentation->baseline treatment Vatinoxan Administration (Bolus + CRI) baseline->treatment stabilization Stabilization Period treatment->stabilization post_treatment Post-Treatment Data Collection stabilization->post_treatment recovery Anesthetic Recovery & Monitoring post_treatment->recovery end End of Experiment recovery->end

Caption: Experimental workflow for vatinoxan studies.

References

Vatinoxan Hydrochloride: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatinoxan hydrochloride, formerly known as MK-467, is a peripherally selective alpha-2 adrenergic receptor antagonist.[1][2] Due to its hydrophilic nature and poor lipid solubility, vatinoxan does not readily cross the blood-brain barrier.[3][4] This unique pharmacological profile allows it to mitigate the undesirable peripheral cardiovascular effects of alpha-2 adrenergic receptor agonists, such as medetomidine and dexmedetomidine, while preserving their centrally mediated sedative and analgesic properties.[1][5][6] These characteristics make vatinoxan a valuable tool in preclinical research for refining anesthetic protocols and improving animal welfare.

This document provides detailed application notes and protocols for the formulation and use of this compound in preclinical studies.

Formulation and Preparation

This compound is a white to pale yellow crystalline substance that is sparingly soluble in water. For preclinical research, it is crucial to ensure complete dissolution to achieve accurate dosing. While a commercially available sterile solution of this compound in combination with medetomidine (Zenalpha®) exists for veterinary use, researchers may need to prepare formulations from powdered this compound for specific experimental needs.

Recommended Vehicle for Preclinical Injections:

For research purposes, a sterile isotonic saline solution (0.9% NaCl) is a suitable vehicle for the administration of this compound. Given its limited water solubility, careful preparation is required.

Protocol for Preparation of a 10 mg/mL this compound Solution:

  • Aseptically weigh the required amount of this compound powder.

  • Transfer the powder to a sterile vial.

  • Add a small volume of sterile 0.9% sodium chloride for injection to the vial to create a slurry.

  • Vortex the slurry vigorously to aid dissolution.

  • Incrementally add the remaining volume of sterile saline while continuing to vortex until the desired final concentration is reached.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • The solution should be prepared fresh on the day of the experiment. The in-use shelf life of the commercial product is 3 months at 25°C, which suggests good stability, but for research purposes, fresh preparation is recommended to ensure potency and sterility.

Mechanism of Action: Peripheral Alpha-2 Adrenergic Antagonism

Vatinoxan selectively binds to and blocks peripheral alpha-2 adrenergic receptors, primarily located on vascular smooth muscle.[6] Alpha-2 adrenergic agonists, such as dexmedetomidine, cause vasoconstriction by activating these receptors, leading to an increase in blood pressure and a reflex decrease in heart rate. Vatinoxan competitively inhibits this interaction, thereby attenuating the agonist-induced vasoconstriction and bradycardia.[6]

Signaling Pathway of this compound cluster_agonist Alpha-2 Agonist Action (e.g., Dexmedetomidine) cluster_antagonist Vatinoxan Action Dex Dexmedetomidine Alpha2_R Peripheral Alpha-2 Adrenergic Receptor Dex->Alpha2_R Binds to Gi_protein Gi Protein Activation Alpha2_R->Gi_protein Blocked_R Blocked Peripheral Alpha-2 Adrenergic Receptor AC Adenylyl Cyclase Inhibition Gi_protein->AC cAMP Decreased cAMP AC->cAMP Vasoconstriction Vasoconstriction cAMP->Vasoconstriction Leads to Vatinoxan Vatinoxan Vatinoxan->Alpha2_R Blocks No_Gi No Gi Protein Activation Blocked_R->No_Gi Normal_AC Normal Adenylyl Cyclase Activity No_Gi->Normal_AC Normal_cAMP Normal cAMP Normal_AC->Normal_cAMP Vasodilation Attenuation of Vasoconstriction Normal_cAMP->Vasodilation Leads to

Vatinoxan's antagonistic effect on alpha-2 adrenergic signaling.

Preclinical Experimental Protocols

The following protocols are generalized from published preclinical studies. Researchers should adapt these protocols to their specific experimental design, animal model, and institutional guidelines.

Experimental Workflow: Pharmacokinetic and Pharmacodynamic Studies

G start Start animal_prep Animal Preparation (e.g., catheter placement) start->animal_prep baseline Baseline Data Collection (HR, BP, etc.) animal_prep->baseline drug_admin Drug Administration (Vatinoxan +/- Alpha-2 Agonist) baseline->drug_admin data_collection Post-administration Data & Sample Collection drug_admin->data_collection pk_analysis Pharmacokinetic Analysis (Blood Samples) data_collection->pk_analysis pd_analysis Pharmacodynamic Analysis (Physiological Data) data_collection->pd_analysis end End pk_analysis->end pd_analysis->end

General workflow for preclinical evaluation of vatinoxan.
Rodent Models (Rats)

  • Objective: To evaluate the effect of vatinoxan on the sedative and physiological effects of an alpha-2 agonist.[3]

  • Animal Model: Adult Wistar rats.[7]

  • Drug Administration:

    • Control Group: Medetomidine (0.25 mg/kg), midazolam (2.0 mg/kg), and fentanyl (0.01 mg/kg) administered subcutaneously (SC).[7]

    • Treatment Group: Medetomidine (0.25 mg/kg), midazolam (2.0 mg/kg), fentanyl (0.01 mg/kg), and vatinoxan (5 mg/kg) administered SC.[7]

  • Protocol:

    • Acclimatize animals to the experimental environment.

    • Record baseline physiological parameters (heart rate, respiratory rate).

    • Administer the drug combination via SC injection in the scruff of the neck.

    • Monitor the onset and duration of sedation (e.g., loss of righting reflex).

    • Record physiological parameters at predetermined time points post-administration.

    • Collect blood samples for pharmacokinetic analysis if required.

Canine Models
  • Objective: To investigate the effects of vatinoxan on the cardiovascular and anesthetic-sparing effects of medetomidine.[8][9]

  • Animal Model: Healthy adult Beagle dogs.[9]

  • Drug Administration:

    • Intravenous (IV) Premedication: Medetomidine (0.125-0.25 mg/m²) with or without vatinoxan (5 mg/m²) administered IV.[8]

    • Intramuscular (IM) Premedication: Medetomidine (20 µg/kg) and butorphanol (100 µg/kg) with or without vatinoxan (500 µg/kg) administered IM.[9]

  • Protocol:

    • Place intravenous catheters for drug administration and blood sampling.

    • Instrument the animal for continuous monitoring of heart rate, blood pressure, and respiratory rate.

    • Record baseline measurements.

    • Administer the premedication combination (IV or IM).

    • Monitor the level of sedation.

    • Induce anesthesia (e.g., with propofol) and maintain with an inhalant anesthetic (e.g., sevoflurane).[8]

    • Continuously record cardiovascular and respiratory parameters throughout the anesthetic period.

    • Collect venous blood samples at specified time points for determination of plasma drug concentrations.

Feline Models
  • Objective: To characterize the pharmacokinetics of vatinoxan and its effect on dexmedetomidine pharmacokinetics.[10][11]

  • Animal Model: Healthy adult male neutered cats.[10][11]

  • Drug Administration:

    • Vatinoxan alone (IV): 1 mg/kg administered over 5 minutes.[10]

    • Combination (IM): Dexmedetomidine (25 µg/kg), vatinoxan (600 µg/kg), and ketamine (2.5-10 mg/kg).[11]

  • Protocol:

    • Anesthetize cats (e.g., with isoflurane) for instrumentation.[10]

    • Place venous catheters for drug administration and blood sampling.

    • Administer the drug(s) as a bolus or infusion.

    • Collect blood samples at various time points before and up to 8 hours after drug administration.[10]

    • Process blood samples to separate plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of vatinoxan and other co-administered drugs using a validated method such as liquid chromatography/tandem mass spectrometry.[10]

Equine Models
  • Objective: To evaluate the effects of vatinoxan on the cardiovascular and gastrointestinal effects of medetomidine infusion.[12]

  • Animal Model: Healthy adult horses.[12]

  • Drug Administration:

    • Medetomidine (7 µg/kg IV) with or without vatinoxan (140 µg/kg IV), followed by a constant rate infusion (CRI) of medetomidine (3.5 µg/kg/h).[1]

  • Protocol:

    • Instrument horses for cardiovascular monitoring (e.g., arterial and pulmonary artery catheters).

    • Record baseline cardiorespiratory variables.

    • Administer the initial IV bolus of medetomidine with or without vatinoxan.

    • Initiate the medetomidine CRI.

    • Measure heart rate, arterial pressures, cardiac output, and blood gases at specified intervals.

    • Monitor gastrointestinal motility (e.g., borborygmi scores).

    • Collect blood samples for plasma drug concentration analysis.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of vatinoxan from preclinical studies.

Table 1: Pharmacokinetic Parameters of Vatinoxan

SpeciesDose and RouteVd (mL/kg)Cl (mL/min/kg)t½ (min)Reference
Cat1 mg/kg IV501 (V1+V2+V3)2.3-[10]
Cat600 µg/kg IM666 (Vss)3.7-[11]
Dog800 µg/kg IV---[1]
Horse140 µg/kg IV---[1]

Vd: Volume of distribution; Cl: Clearance; t½: Half-life; Vss: Volume of distribution at steady state. Note: Pharmacokinetic parameters can vary significantly with experimental conditions.

Table 2: Pharmacodynamic Effects of Vatinoxan in Combination with an Alpha-2 Agonist

SpeciesAlpha-2 AgonistVatinoxan Dose and RouteKey Pharmacodynamic EffectsReference
RatMedetomidine5 mg/kg SCFaster onset of sedation, reduced hyperglycemia and diuresis.[3]
DogMedetomidine5 mg/m² IVAttenuated decrease in heart rate, caused hypotension during sevoflurane anesthesia.[8]
DogMedetomidine500 µg/kg IMAttenuated bradycardia and hypertension.[9]
CatDexmedetomidine600 µg/kg IMIncreased clearance of dexmedetomidine.[11]
HorseMedetomidine140 µg/kg IVAttenuated bradycardia and initial hypertension, but increased requirement for dobutamine to maintain normotension during anesthesia.[12]

Conclusion

This compound is a promising pharmacological tool for preclinical research, offering the ability to separate the central and peripheral effects of alpha-2 adrenergic agonists. The protocols and data presented here provide a foundation for designing and implementing studies utilizing vatinoxan. Researchers should carefully consider the species-specific effects and dose-dependent responses when incorporating vatinoxan into their experimental protocols. Adherence to institutional animal care and use guidelines is mandatory for all studies.

References

Application Notes & Protocols: Quantification of Vatinoxan Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatinoxan is a peripherally acting alpha-2 adrenoceptor antagonist.[1][2] It is used in veterinary medicine to mitigate the cardiovascular side effects of alpha-2 adrenoceptor agonists like medetomidine, while preserving their sedative effects.[2] Accurate quantification of vatinoxan in plasma is crucial for pharmacokinetic studies, dose-finding, and ensuring its safety and efficacy. This document provides detailed application notes and protocols for the quantification of vatinoxan in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[1][3][4][5]

Experimental Protocols

A validated LC-MS/MS method is the preferred approach for the quantification of vatinoxan in plasma samples.[1][3][4][5] The following protocol is a synthesis of methods reported in the scientific literature.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting vatinoxan from plasma samples.[1]

  • Materials:

    • Frozen plasma samples containing vatinoxan

    • Cold acetonitrile (containing an internal standard, e.g., 100 ng/mL of phenacetin)[1]

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of the plasma sample.[1]

    • Add 300 µL of cold acetonitrile containing the internal standard.[1]

    • Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.[1]

    • Centrifuge the sample at 2272 x g for 20 minutes to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant to a clean analytical plate or vial.[1]

    • Dilute the supernatant 1:1 with ultrapure water before injection into the LC-MS/MS system.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation:

    • A liquid chromatograph coupled with a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with a Waters XEVO-TQ-Absolute).[1]

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C8 (2.1 × 50 mm, 1.7 μm) with a pre-column.[1]

    • Mobile Phase: A gradient elution of 0.1% formic acid in water and acetonitrile.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Column Temperature: 35°C.[1]

    • Injection Volume: Dependent on the system, typically in the range of 1-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode (ESI+).[1]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Vatinoxan: 419 > 281[1]

      • Phenacetin (Internal Standard): 180 > 110[1]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of vatinoxan in plasma as reported in various studies.

ParameterMatrixValueReference
Linearity Range Plasma1.0 - 1000 ng/mL[1]
Plasma10 - 900 ng/mL[5]
Lower Limit of Quantification (LLOQ) Plasma1 ng/mL[1]
Plasma10 ng/mL[5]
Plasma0.05 ng/mL[6]
Lower Limit of Detection (LOD) Plasma0.1 ng/mL[1]
Accuracy (Calibrators) Plasma87.9% - 112.0%[1]
Accuracy (QC Samples) Plasma77.4% - 114.5%[1]
Plasma97.4% - 109.1%[5]
Intra-assay Coefficient of Variation Plasma< 8%[5]
Retention Time -1.52 min[1]

Visualizations

Experimental Workflow for Vatinoxan Quantification in Plasma

The following diagram illustrates the key steps involved in the quantification of vatinoxan from plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection protein_precipitation Protein Precipitation (Acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer dilution Dilution supernatant_transfer->dilution lc_ms_injection LC-MS/MS Injection dilution->lc_ms_injection chromatographic_separation Chromatographic Separation (C8 Column) lc_ms_injection->chromatographic_separation mass_spectrometry Mass Spectrometry (ESI+, MRM) chromatographic_separation->mass_spectrometry data_acquisition Data Acquisition mass_spectrometry->data_acquisition quantification Quantification (Internal Standard Method) data_acquisition->quantification

Caption: Experimental workflow for vatinoxan quantification.

Signaling Pathway of Alpha-2 Adrenoceptor Antagonism

Vatinoxan acts as a competitive antagonist at alpha-2 adrenoceptors. The diagram below illustrates the general mechanism of action.

signaling_pathway cluster_agonism Alpha-2 Agonist Action cluster_antagonism Vatinoxan Action (Antagonism) agonist Alpha-2 Agonist (e.g., Medetomidine) receptor_active Alpha-2 Adrenoceptor (Active State) agonist->receptor_active Binds to receptor_inactive Alpha-2 Adrenoceptor (Inactive State) agonist->receptor_inactive Competition gi_protein Gi Protein Activation receptor_active->gi_protein adenylyl_cyclase Adenylyl Cyclase Inhibition gi_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp cellular_response_agonist Cellular Response (e.g., Sedation, Vasoconstriction) camp->cellular_response_agonist vatinoxan Vatinoxan vatinoxan->receptor_inactive Blocks Agonist Binding no_signal No Signal Transduction receptor_inactive->no_signal

Caption: Vatinoxan's antagonism of alpha-2 adrenoceptors.

References

Application Note: Quantification of Vatinoxan Hydrochloride in Tissue Samples using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of vatinoxan hydrochloride in various tissue samples. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, designed to support pharmacokinetic, toxicokinetic, and drug distribution studies. The described method is based on established principles of bioanalysis and offers a robust starting point for researchers to implement and validate in their own laboratory settings.

Introduction

Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist that has been investigated for its ability to mitigate the cardiovascular side effects of alpha-2 adrenergic agonists like medetomidine and xylazine, without significantly diminishing their central sedative and analgesic effects.[1][2] Its limited ability to cross the blood-brain barrier is a key characteristic of its pharmacological profile.[3][4][5] Accurate quantification of vatinoxan concentrations in various tissues is crucial for understanding its distribution, metabolism, and mechanism of action. This application note provides a detailed protocol for a UPLC-MS/MS method tailored for the analysis of this compound in tissue homogenates.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal standard (IS) (e.g., a structurally similar compound not present in the samples)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium formate (or ammonium acetate)

  • Tissue homogenization buffer (e.g., phosphate-buffered saline)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

  • Solid-phase extraction (SPE) cartridges (if required for cleaner samples)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer (e.g., Waters Xevo TQ-S micro or equivalent) equipped with an electrospray ionization (ESI) source

  • Tissue homogenizer

  • Centrifuge

  • Analytical balance

Sample Preparation

A robust sample preparation procedure is critical for accurate and reproducible results. The following is a general protocol that can be optimized for specific tissue types.

  • Tissue Homogenization:

    • Accurately weigh a portion of the tissue sample (e.g., 100-200 mg).

    • Add a 3-5 fold volume of ice-cold homogenization buffer.

    • Homogenize the tissue until a uniform consistency is achieved. Keep samples on ice to minimize degradation.

  • Protein Precipitation:

    • To a known volume of tissue homogenate (e.g., 100 µL), add the internal standard.

    • Add 3 volumes of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

For tissues with high lipid content or significant matrix interference, a solid-phase extraction (SPE) step following protein precipitation may be necessary for cleaner samples.

UPLC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for your specific instrumentation and application.

Table 1: UPLC Parameters

ParameterSuggested Condition
Column Reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or Kinetex Phenyl-Hexyl, 1.7 µm, 2.1 x 50 mm)[6][7]
Mobile Phase A 0.1% Formic acid and 5 mM ammonium formate in water[6]
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile[8]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Column Temperature 40°C[6]
Autosampler Temp. 4 - 10°C
Gradient Elution A starting point could be a linear gradient from 5-95% Mobile Phase B over 3-5 minutes, followed by re-equilibration.

Table 2: Mass Spectrometry Parameters

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimize for maximal signal (e.g., 1-3 kV)
Cone Voltage Optimize for precursor ion
Collision Energy Optimize for product ions
Source Temperature 150°C (typical)
Desolvation Temp. 350 - 500°C (typical)
MRM Transitions To be determined by direct infusion of vatinoxan and the selected internal standard.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[9][10][11] Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous components in blank tissue matrices from at least six different sources.[12]

  • Linearity: Analyze a series of calibration standards to determine the concentration range over which the response is linear. A linear range for vatinoxan in plasma has been reported as 10 to 900 ng/mL.[2]

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[9][12]

  • Recovery: Evaluate the efficiency of the extraction procedure by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the tissue matrix.

  • Stability: Evaluate the stability of vatinoxan in tissue homogenates under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

Table 3: Example Validation Data Summary (Hypothetical)

ParameterConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ 1< 20< 2080 - 120
Low QC 3< 15< 1585 - 115
Medium QC 50< 15< 1585 - 115
High QC 800< 15< 1585 - 115

Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the overall experimental workflow from tissue sample collection to data analysis.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing tissue_sample Tissue Sample Collection homogenization Tissue Homogenization tissue_sample->homogenization protein_precipitation Protein Precipitation & IS Addition homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer uplc_injection UPLC Injection supernatant_transfer->uplc_injection chromatographic_separation Chromatographic Separation uplc_injection->chromatographic_separation mass_spectrometry Mass Spectrometry (MRM) chromatographic_separation->mass_spectrometry data_acquisition Data Acquisition mass_spectrometry->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification final_report Final Report quantification->final_report

Caption: Experimental workflow for UPLC-MS/MS analysis of vatinoxan.

Vatinoxan's Proposed Mechanism of Action

The diagram below illustrates the signaling pathway related to vatinoxan's mechanism of action.

Vatinoxan_Mechanism cluster_cns Central Nervous System (CNS) cluster_periphery Peripheral System alpha2_agonist_cns Alpha-2 Agonist (e.g., Medetomidine) cns_receptor CNS Alpha-2 Receptor alpha2_agonist_cns->cns_receptor blood_brain_barrier Blood-Brain Barrier alpha2_agonist_cns->blood_brain_barrier sedation Sedation & Analgesia cns_receptor->sedation alpha2_agonist_periphery Alpha-2 Agonist peripheral_receptor Peripheral Alpha-2 Receptor alpha2_agonist_periphery->peripheral_receptor vasoconstriction Vasoconstriction & Bradycardia peripheral_receptor->vasoconstriction vatinoxan Vatinoxan vatinoxan->peripheral_receptor Blocks vatinoxan->blood_brain_barrier Poor Penetration

Caption: Vatinoxan's peripheral alpha-2 receptor antagonism.

Conclusion

This application note provides a detailed framework for the development and validation of a UPLC-MS/MS method for the quantification of this compound in tissue samples. The described protocols for sample preparation, chromatography, and mass spectrometry, along with the guidelines for method validation, offer a solid foundation for researchers. The successful implementation of this method will enable accurate and reliable measurements to support preclinical and clinical research involving vatinoxan.

References

Vatinoxan Hydrochloride: Mitigating Dexmedetomidine-Induced Cardiovascular Effects in Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dexmedetomidine, a potent and selective α2-adrenoceptor agonist, is widely utilized in veterinary and preclinical research for its reliable sedative and analgesic properties.[1] However, its clinical utility can be limited by significant cardiovascular side effects, primarily mediated by the activation of peripheral α2-adrenoceptors.[2] These effects include initial hypertension, followed by a sustained decrease in heart rate (bradycardia) and cardiac output.[2][3] Vatinoxan hydrochloride is a peripherally selective α2-adrenoceptor antagonist designed to counteract these adverse cardiovascular effects while preserving the desired central nervous system-mediated sedation and analgesia.[2][4] Vatinoxan does not readily cross the blood-brain barrier, allowing it to selectively block peripheral α2-adrenoceptors on blood vessels, thereby blunting vasoconstriction and the subsequent cascade of negative cardiovascular events.[2][4]

These application notes provide a comprehensive overview of the use of this compound to reduce the cardiovascular effects of dexmedetomidine, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Mechanism of Action

Dexmedetomidine exerts its effects by binding to α2-adrenoceptors in both the central nervous system (CNS) and the periphery. In the CNS, this binding inhibits norepinephrine release, leading to sedation and analgesia.[1] In the periphery, particularly on vascular smooth muscle, α2-adrenoceptor activation causes vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure. This initial hypertension triggers a baroreceptor reflex, resulting in a compensatory decrease in heart rate (reflex bradycardia).[2]

Vatinoxan mitigates these peripheral effects. By selectively blocking peripheral α2-adrenoceptors, vatinoxan prevents dexmedetomidine-induced vasoconstriction. This, in turn, prevents the initial hypertensive phase and the subsequent reflex bradycardia, leading to a more stable cardiovascular profile.[2]

cluster_cns Central Nervous System (CNS) cluster_periphery Periphery cluster_dex Dexmedetomidine Alone cluster_dex_vat Dexmedetomidine + Vatinoxan dex_cns Dexmedetomidine a2_cns α2-Adrenoceptors dex_cns->a2_cns Binds to sedation Sedation & Analgesia a2_cns->sedation Leads to dex_periphery Dexmedetomidine a2_periphery Peripheral α2-Adrenoceptors dex_periphery->a2_periphery Binds to vasoconstriction Vasoconstriction a2_periphery->vasoconstriction hypertension Hypertension vasoconstriction->hypertension bradycardia Reflex Bradycardia hypertension->bradycardia co_decrease Decreased Cardiac Output bradycardia->co_decrease dex_vat_periphery Dexmedetomidine a2_periphery_blocked Peripheral α2-Adrenoceptors dex_vat_periphery->a2_periphery_blocked Binding reduced vat_periphery Vatinoxan vat_periphery->a2_periphery_blocked Blocks no_vaso Vasoconstriction Attenuated a2_periphery_blocked->no_vaso stable_bp Stable Blood Pressure no_vaso->stable_bp stable_hr Stable Heart Rate stable_bp->stable_hr stable_co Stable Cardiac Output stable_hr->stable_co

Signaling pathway of dexmedetomidine with and without vatinoxan.

Quantitative Data Summary

The co-administration of vatinoxan with dexmedetomidine (or its racemic mixture, medetomidine) has been shown to significantly improve cardiovascular parameters in various animal models. The following tables summarize key quantitative findings from published studies.

Table 1: Cardiovascular Effects of Intramuscular (IM) Medetomidine (MED) vs. Medetomidine-Vatinoxan (MVX) in Dogs [3]

ParameterTreatment GroupBaseline (Mean)Peak/Nadir Effect (Mean)% Change from Baseline
Cardiac Output (L/min) MED2.60.5-80.8%
MVX2.71.9-29.6%
Heart Rate (beats/min) MED9535-63.2%
MVX9865-33.7%
Mean Arterial Pressure (mmHg) MED100125+25.0%
MVX102105+2.9%
Systemic Vascular Resistance (dyn·s/cm⁵) MED310020000+545.2%
MVX30004500+50.0%

Table 2: Effects of Intravenous (IV) Vatinoxan on Dexmedetomidine-Induced Changes in Sevoflurane Anesthetized Dogs [5]

ParameterDexmedetomidine AloneDexmedetomidine + Vatinoxan (90 µg/kg/hr)Dexmedetomidine + Vatinoxan (180 µg/kg/hr)
Heart Rate (beats/min) DecreasedApproached BaselineApproached Baseline
Cardiac Output DecreasedApproached BaselineApproached Baseline
Systemic Vascular Resistance IncreasedApproached BaselineApproached Baseline
Sevoflurane MAC Reduction 67%57%43%

Table 3: Cardiovascular Effects of Intravenous (IV) Dexmedetomidine (DEX) vs. Dexmedetomidine-Vatinoxan (VAT) in Isoflurane-Anesthetized Horses [6][7]

ParameterTreatment GroupOutcome
Oxygen Delivery VATSignificantly higher
Oxygen Extraction Ratio VATSignificantly lower
Tissue Perfusion (Buccal Mucosa) DEXReduced
VATAmeliorated

Experimental Protocols

The following are generalized protocols based on methodologies from cited research. Investigators should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Evaluation of Cardiovascular Effects of IM Dexmedetomidine with and without Vatinoxan in Dogs

1. Animal Model:

  • Healthy adult Beagle dogs.[3]

  • Ensure animals are acclimated to the laboratory environment.

  • Fast animals for 12 hours prior to the experiment, with water available ad libitum.

2. Experimental Design:

  • Employ a randomized, blinded, crossover study design with a washout period of at least 7 days between treatments.[3]

3. Drug Preparation and Administration:

  • Treatment 1 (DEX): Dexmedetomidine hydrochloride at a dose of 0.5 mg/m² body surface area.

  • Treatment 2 (DEX+VAT): A combination of medetomidine hydrochloride (racemic mixture) at 1 mg/m² and this compound at 20 mg/m².[3][8] Note: Dexmedetomidine is the active enantiomer of medetomidine.

  • Administer drugs via intramuscular injection into the epaxial or quadriceps muscles.

4. Cardiovascular Monitoring:

  • Place a central venous catheter and an arterial catheter for blood sampling and pressure measurements.

  • Measure cardiac output via thermodilution.[3]

  • Record the following parameters at baseline and at predefined intervals (e.g., 5, 10, 15, 20, 35, 45, 60, 90, and 120 minutes) post-injection:[3]

    • Heart Rate (HR)

    • Systemic Arterial Pressure (SAP)

    • Central Venous Pressure (CVP)

    • Pulmonary Arterial Pressure (PAP)

    • Cardiac Output (CO)

  • Collect arterial and mixed venous blood gas samples at each time point to calculate oxygen delivery and consumption.

5. Data Analysis:

  • Use appropriate statistical methods, such as repeated measures analysis of covariance, to compare cardiovascular parameters between treatment groups over time.[3]

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Acclimatize Dogs fasting Fast for 12 hours acclimatize->fasting instrument Place Catheters (Arterial & Venous) fasting->instrument baseline Collect Baseline Data instrument->baseline randomize Randomize to Treatment Group (DEX or DEX+VAT) baseline->randomize inject Administer IM Injection randomize->inject monitor Monitor & Record Data (at specified intervals) inject->monitor crossover Washout Period (7 days) & Crossover to other treatment monitor->crossover analyze Statistical Analysis crossover->analyze

Experimental workflow for evaluating cardiovascular effects.
Protocol 2: Evaluation of Vatinoxan's Effect on Inhalant Anesthetic Requirement (MAC) in Dogs

1. Animal Model:

  • Healthy adult Beagle dogs.[5]

2. Anesthesia and Instrumentation:

  • Induce anesthesia with a suitable injectable agent (e.g., propofol) and maintain with sevoflurane in oxygen.

  • Instrument the animals for cardiovascular monitoring as described in Protocol 1.

3. Experimental Procedure:

  • Determine the baseline minimum alveolar concentration (MAC) of sevoflurane.

  • Administer a continuous intravenous (IV) infusion of dexmedetomidine (e.g., 4.5 µg/kg/hr).[5]

  • Redetermine the sevoflurane MAC in the presence of dexmedetomidine.

  • Introduce a continuous IV infusion of vatinoxan at escalating doses (e.g., 90 µg/kg/hr, then 180 µg/kg/hr) alongside the dexmedetomidine infusion.[5]

  • Redetermine the sevoflurane MAC at each vatinoxan dose.

  • Collect blood samples to measure plasma concentrations of dexmedetomidine and vatinoxan.[5]

4. Data Analysis:

  • Compare the MAC values across the different treatment phases to quantify the MAC-sparing effect of dexmedetomidine and the influence of vatinoxan.

  • Correlate cardiovascular parameters with plasma drug concentrations.

Conclusion

This compound represents a significant advancement in mitigating the adverse cardiovascular effects of dexmedetomidine. By selectively antagonizing peripheral α2-adrenoceptors, vatinoxan improves cardiovascular stability without compromising the centrally mediated sedative and analgesic benefits of dexmedetomidine. The data and protocols presented here provide a foundation for researchers and drug development professionals to effectively utilize this combination in their studies, ultimately enhancing animal welfare and the quality of preclinical data. Further research may explore the utility of this combination in other species and clinical settings.

References

Application of Vatinoxan Hydrochloride in Small Animal Surgery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatinoxan hydrochloride is a peripherally selective alpha-2 adrenoceptor antagonist that has emerged as a significant adjunct in small animal anesthesia and surgery.[1] Its primary application is in combination with alpha-2 adrenoceptor agonists, such as medetomidine and dexmedetomidine, to mitigate the undesirable peripheral cardiovascular effects of these potent sedatives and analgesics while preserving their centrally mediated effects.[2][3] This unique pharmacological profile offers a safer and more stable anesthetic experience for small animal patients, making it a valuable tool in surgical research settings.

Vatinoxan works by selectively blocking alpha-2 adrenoceptors in the peripheral vasculature.[4] Alpha-2 agonists cause vasoconstriction by stimulating these receptors, leading to an initial increase in blood pressure followed by a reflex bradycardia and decreased cardiac output.[5][6] By antagonizing these peripheral receptors, vatinoxan prevents or attenuates these adverse cardiovascular events.[5] Due to its hydrophilic nature, vatinoxan does not readily cross the blood-brain barrier, leaving the central alpha-2 adrenoceptors available for the agonist to induce sedation and analgesia.[1][6]

The commercially available combination of medetomidine and vatinoxan, Zenalpha®, has been approved for use in dogs for sedation and analgesia to facilitate clinical examinations, clinical procedures, and minor surgical procedures.[7][8] Research has demonstrated that this combination leads to a more stable cardiovascular profile, with heart rates closer to the normal range compared to medetomidine alone.[9]

Mechanism of Action: Signaling Pathway

The co-administration of an alpha-2 adrenoceptor agonist (e.g., medetomidine) and vatinoxan results in differential effects on the central and peripheral nervous systems.

cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral Nervous System (PNS) cluster_BBB A2_agonist_CNS Alpha-2 Agonist (e.g., Medetomidine) CNS_receptor Alpha-2 Adrenoceptor A2_agonist_CNS->CNS_receptor Binds A2_agonist_crosses Crosses BBB Sedation Sedation & Analgesia CNS_receptor->Sedation Induces A2_agonist_PNS Alpha-2 Agonist (e.g., Medetomidine) PNS_receptor Alpha-2 Adrenoceptor A2_agonist_PNS->PNS_receptor Attempts to Bind Vasoconstriction Vasoconstriction, Bradycardia PNS_receptor->Vasoconstriction Prevents Vatinoxan Vatinoxan Vatinoxan->PNS_receptor Blocks Vatinoxan_no_cross Does Not Cross BBB cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Procedure Animal_Selection Animal Selection (e.g., Healthy Dogs) Fasting Fasting (8-12 hours) Animal_Selection->Fasting Instrumentation Instrumentation (IV Catheter, Monitors) Fasting->Instrumentation Baseline Baseline Data Collection (HR, BP) Instrumentation->Baseline Drug_Admin Drug Administration (e.g., IM Medetomidine +/- Vatinoxan) Baseline->Drug_Admin Monitoring Continuous Monitoring (Cardiovascular, Sedation) Drug_Admin->Monitoring Procedure Surgical Procedure (e.g., Minor Surgery) Monitoring->Procedure Recovery Recovery Monitoring Procedure->Recovery Reversal Reversal (Optional) (e.g., Atipamezole) Recovery->Reversal Data_Analysis Data Analysis Reversal->Data_Analysis Alpha2_Agonist Alpha-2 Agonist (e.g., Medetomidine) Central_Effects Desired Central Effects: - Sedation - Analgesia Alpha2_Agonist->Central_Effects Peripheral_Effects Undesired Peripheral Effects: - Vasoconstriction - Bradycardia - Decreased Cardiac Output Alpha2_Agonist->Peripheral_Effects Co_Administration Co-Administration Alpha2_Agonist->Co_Administration Vatinoxan Vatinoxan Vatinoxan->Peripheral_Effects Antagonizes Vatinoxan->Co_Administration Improved_Safety Improved Cardiovascular Safety & Stability Maintained_Efficacy Maintained Sedative & Analgesic Efficacy Co_Administration->Improved_Safety Co_Administration->Maintained_Efficacy

References

Troubleshooting & Optimization

Technical Support Center: Vatinoxan Hydrochloride in Canine Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Vatinoxan hydrochloride in canine experimental settings. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist.[1][2][3] It is designed to be co-administered with alpha-2 adrenoceptor agonists like medetomidine or dexmedetomidine.[3] While the alpha-2 agonist crosses the blood-brain barrier to induce sedation and analgesia, Vatinoxan does not.[2][3] Instead, it selectively blocks alpha-2 receptors on peripheral blood vessels, mitigating the vasoconstriction and subsequent bradycardia (slow heart rate) typically caused by alpha-2 agonists.[2][4]

Q2: If Vatinoxan is supposed to prevent cardiovascular depression, why can hypotension occur?

A2: Hypotension (low blood pressure) can occur for several reasons. By blocking the peripheral vasoconstriction caused by the alpha-2 agonist, Vatinoxan can unmask the vasodilatory effects of concurrently administered anesthetic agents (e.g., sevoflurane, propofol).[5][6] This combined effect can lead to a significant drop in systemic vascular resistance and, consequently, mean arterial pressure (MAP).[5] Several clinical studies have noted that while Vatinoxan effectively prevents bradycardia, hypotension can be a clinically significant side effect, particularly during general anesthesia.[5][6][7][8]

Q3: In which experimental scenarios is hypotension most likely to be observed?

A3: Hypotension is most frequently reported when Vatinoxan is used as part of a premedication protocol followed by induction with an injectable agent (like alfaxalone or propofol) and maintenance with an inhalant anesthetic (like sevoflurane).[5][6] One study reported a 50% incidence of hypotension in dogs premedicated with a medetomidine-vatinoxan-hydromorphone combination during sevoflurane anesthesia.[6] Another clinical trial noted that hypotension was the most significant clinical difference in dogs receiving a medetomidine-butorphanol-vatinoxan premedication before sevoflurane anesthesia for castration.[5][9]

Q4: What are the key contraindications for using Vatinoxan in dogs?

A4: Vatinoxan, particularly in its commercial combination with medetomidine (Zenalpha®), should not be used in dogs with pre-existing cardiac disease, respiratory disorders, shock, severe debilitation, or in the presence of pre-existing hypotension, hypoxia, or bradycardia.[1][10] It is intended for use in healthy dogs, typically classified as American Society of Anesthesiologists (ASA) classes I and II.[1][10]

Troubleshooting Guide: Managing Hypotension

Scenario: A dog in my study has become hypotensive (Mean Arterial Pressure < 60 mmHg) after administration of a protocol including Vatinoxan.

Step 1: Immediate Assessment

  • Confirm the Reading: First, ensure the blood pressure reading is accurate. Check cuff size and placement if using a non-invasive method.

  • Assess Anesthetic Depth: An overly deep plane of anesthesia is a common cause of vasodilation and hypotension.[11] If feasible, reduce the concentration of the inhalant anesthetic being delivered.[11]

  • Evaluate Heart Rate: Note the heart rate. Vatinoxan is expected to keep the heart rate higher than an alpha-2 agonist alone.[4][5] If bradycardia is present, other causes should be investigated.

Step 2: Initial Interventions

  • Administer an IV Fluid Bolus: A bolus of an isotonic crystalloid fluid (e.g., Lactated Ringer's solution) at 5-10 mL/kg over 10-15 minutes is a standard first-line response.[12][13] This increases preload and can improve cardiac output.[11]

  • Reduce Inhalant Anesthetic: As mentioned, decreasing the vaporizer setting is one of the most effective initial steps to counteract dose-dependent vasodilation.[11]

Step 3: Pharmacological Intervention (If hypotension persists)

  • Consider Vasopressors/Inotropes: If hypotension is refractory to fluid therapy and reduced anesthetic depth, pharmacological support may be necessary.

    • Dopamine: Often used as a first-line agent, administered as a constant rate infusion (CRI) starting at 5-7 mcg/kg/min to improve cardiac output and blood pressure.[11][14]

    • Norepinephrine: A potent vasopressor with effects on both alpha-1 and beta-adrenergic receptors, typically infused at 0.05 to 2.0 mcg/kg/min.[11]

    • Ephedrine: Can be given as a bolus (0.05-0.2 mg/kg IV) for a rapid, though shorter-acting, increase in blood pressure.[12][15]

    • Dobutamine: May be considered if decreased cardiac contractility is suspected as a primary cause.[11]

For refractory cases, the administration of dobutamine, norepinephrine, or phenylephrine has been shown to restore normal blood pressure.[3]

Data from Clinical Studies

The following tables summarize quantitative data from published research involving Vatinoxan in dogs.

Table 1: Hemodynamic Effects of Vatinoxan vs. Control

Parameter Medetomidine + Butorphanol (MB) Medetomidine + Butorphanol + Vatinoxan (MB-VATI) Time Point p-value Reference
Heart Rate (beats/min) 61 ± 16 93 ± 23 Start of Surgery p = 0.001 [5]

| Mean Arterial Pressure (mmHg) | 78 ± 7 | 56 ± 7 | Start of Surgery | p = 0.001 |[5] |

Table 2: Incidence of Hypotension in Anesthetized Dogs

Premedication Protocol Anesthetic Agent Incidence of Hypotension Median Duration (min) Reference
Medetomidine-Vatinoxan-Hydromorphone (MVH) Sevoflurane 50% (4 of 8 dogs) 10 [6]
Dexmedetomidine-Hydromorphone (DH) Sevoflurane Not specified - [6]

| Hydromorphone (H) | Sevoflurane | 0% | 0 |[6] |

Experimental Protocols

Protocol: Management of a Hypotensive Event

  • Detection: Continuously monitor Mean Arterial Pressure (MAP) using an appropriate method (e.g., oscillometric, Doppler, or direct arterial line). Define hypotension as MAP < 60 mmHg or systolic arterial pressure (SAP) < 90 mmHg.[12]

  • Confirmation and Assessment:

    • Verify the reading by checking the monitoring equipment.

    • Assess anesthetic depth by evaluating palpebral reflex, jaw tone, and response to surgical stimulation.

    • Record heart rate, respiratory rate, and end-tidal CO2.

  • Immediate Non-Pharmacological Intervention:

    • Reduce the vaporizer setting of the inhalant anesthetic (e.g., decrease sevoflurane by 0.2-0.5%).

    • Administer a 10 mL/kg bolus of a balanced isotonic crystalloid solution intravenously over 15 minutes.[15]

  • Re-assessment: After 5-10 minutes, re-evaluate MAP.

  • Pharmacological Intervention (If MAP remains < 60 mmHg):

    • Prepare a dopamine constant rate infusion (CRI).

    • Dilution: Add 200 mg of dopamine to a 500 mL bag of 0.9% NaCl or 5% Dextrose in Water to yield a 400 mcg/mL solution.

    • Administration: Begin infusion at a rate of 5 mcg/kg/min using a calibrated infusion pump.

    • Titration: Adjust the infusion rate by 1-2 mcg/kg/min every 5-10 minutes to achieve a target MAP of > 65 mmHg. Do not exceed 15 mcg/kg/min without further evaluation.

  • Monitoring and Documentation:

    • Continue to monitor MAP, heart rate, and other vital signs every 5 minutes until stable.

    • Document all interventions, including fluid volumes, drug dosages, and the patient's response.

Visualizations

MechanismOfAction cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Vasculature A2_Agonist_CNS Alpha-2 Agonist (e.g., Medetomidine) Brain Brain Alpha-2 Receptors A2_Agonist_CNS->Brain Crosses BBB A2_Agonist_Peri Alpha-2 Agonist Sedation Sedation & Analgesia Brain->Sedation Activates Vessel_Receptor Vascular Alpha-2 Receptors A2_Agonist_Peri->Vessel_Receptor Activates Vatinoxan Vatinoxan Vatinoxan->Vessel_Receptor BLOCKS Vasoconstriction Vasoconstriction Vessel_Receptor->Vasoconstriction

Caption: Vatinoxan peripherally blocks alpha-2 receptors, preventing vasoconstriction.

TroubleshootingWorkflow Start Hypotension Detected (MAP < 60 mmHg) CheckAnesthesia Assess Anesthetic Depth Start->CheckAnesthesia ReduceAnesthetic Reduce Inhalant Concentration CheckAnesthesia->ReduceAnesthetic FluidBolus Administer IV Fluid Bolus (10 mL/kg) ReduceAnesthetic->FluidBolus Reassess1 Re-assess MAP after 5-10 min FluidBolus->Reassess1 Stable MAP > 60 mmHg Continue Monitoring Reassess1->Stable Yes Refractory MAP Still < 60 mmHg Reassess1->Refractory No Vasopressors Administer Vasopressor CRI (e.g., Dopamine) Refractory->Vasopressors Monitor Titrate to Effect & Continue Close Monitoring Vasopressors->Monitor

Caption: Decision workflow for managing hypotension during experiments.

LogicalRelationships Vatinoxan Vatinoxan SVR Systemic Vascular Resistance (SVR) Vatinoxan->SVR Decreases (by blocking agonist) Alpha2Agonist Alpha-2 Agonist (e.g., Medetomidine) Alpha2Agonist->SVR Increases (peripherally) Inhalant Inhalant Anesthetic (e.g., Sevoflurane) Inhalant->SVR Decreases (vasodilation) MAP Mean Arterial Pressure (MAP) SVR->MAP Determines

Caption: Interaction of drugs influencing systemic vascular resistance and blood pressure.

References

Optimizing Vatinoxan hydrochloride dose to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vatinoxan hydrochloride. The information is designed to help optimize dosing strategies to minimize side effects during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a peripherally selective alpha-2 adrenergic receptor antagonist.[1] Due to its low lipid solubility and other molecular properties, it does not readily cross the blood-brain barrier.[1] This selectivity allows it to counteract the peripheral effects of alpha-2 adrenergic agonists, such as medetomidine and dexmedetomidine, without significantly diminishing their desired central nervous system effects like sedation and analgesia.[1][2]

Q2: What are the most common side effects observed when using vatinoxan in combination with an alpha-2 agonist?

A2: The primary purpose of vatinoxan is to mitigate the cardiovascular side effects of alpha-2 agonists, such as bradycardia (slow heart rate) and hypertension (high blood pressure).[1][2] However, some adverse reactions have been reported with the combination product (medetomidine and vatinoxan). These include tachycardia (rapid heart rate) during recovery, diarrhea, muscle tremors, and colitis.[1] Mild hypotension (low blood pressure) has also been observed in some studies.

Q3: How does vatinoxan affect the sedation and analgesia of alpha-2 agonists?

A3: Vatinoxan is designed to have minimal impact on the centrally mediated sedative and analgesic effects of alpha-2 agonists because it does not significantly penetrate the blood-brain barrier.[1][2] However, some studies have noted that the duration of sedation may be slightly shortened.[3] This is likely due to vatinoxan improving cardiovascular function, which in turn increases the clearance and volume of distribution of the co-administered agonist.[3]

Q4: What is a typical dose ratio of vatinoxan to an alpha-2 agonist like medetomidine?

A4: The optimal dose ratio can vary depending on the specific agonist, the animal model, and the desired experimental outcome. However, a common ratio investigated in dogs is a 20:1 ratio of vatinoxan to medetomidine by weight or dose per body surface area (e.g., 20 mg/m² of vatinoxan with 1 mg/m² of medetomidine).[4][5] Other studies in dogs have used a 25:1 ratio (500 µg/kg vatinoxan to 20 µg/kg medetomidine).[6] It is crucial to consult specific literature relevant to your experimental setup.

Troubleshooting Guides

Issue 1: Significant bradycardia or hypertension is still observed after co-administration of vatinoxan with an alpha-2 agonist.

  • Possible Cause: The dose of vatinoxan may be insufficient to fully antagonize the peripheral effects of the alpha-2 agonist. The cardiovascular effects of alpha-2 agonists can be potent and may not be completely eliminated by vatinoxan, although they should be significantly attenuated.[2]

  • Troubleshooting Steps:

    • Verify Dose Calculations: Double-check the calculated doses for both the agonist and vatinoxan to ensure they are correct for the animal's weight or body surface area.

    • Review Dose Ratio: Consult literature to determine if the used dose ratio is appropriate for your specific agonist and animal model. Consider a pilot study with a higher vatinoxan-to-agonist ratio if supported by existing data.

    • Monitor Hemodynamics: Continuously monitor heart rate and blood pressure. The initial cardiovascular effects of the agonist may still be present but should be less severe and of shorter duration in the presence of vatinoxan.[2]

Issue 2: The duration of sedation is shorter than desired.

  • Possible Cause: Vatinoxan can improve cardiovascular performance, leading to increased blood flow to clearance organs and a faster metabolism of the alpha-2 agonist.[3] This can result in a more rapid recovery from sedation.

  • Troubleshooting Steps:

    • Adjust Agonist Dose: If a longer duration of sedation is required, a slight increase in the alpha-2 agonist dose might be necessary. However, this should be done cautiously, as it may also increase the risk of side effects.[3]

    • Consider Continuous Infusion: For prolonged procedures, a continuous rate infusion (CRI) of the alpha-2 agonist (with or without vatinoxan) may provide a more stable and extended plane of sedation compared to a single bolus injection.[7]

Issue 3: Hypotension is observed after administration.

  • Possible Cause: While vatinoxan primarily counteracts the hypertensive phase of alpha-2 agonist action, a subsequent centrally-mediated decrease in sympathetic tone can still lead to hypotension.[2] Mild hypotension has been noted in some animals receiving a vatinoxan-agonist combination.[6]

  • Troubleshooting Steps:

    • Fluid Support: Ensure the subject is normovolemic. Intravenous fluid therapy can help support blood pressure.

    • Cardiovascular Monitoring: Closely monitor mean arterial pressure (MAP). If hypotension is severe or persistent, further intervention may be required.

    • Dose Adjustment: In future experiments, a lower dose of the alpha-2 agonist might be considered, as the adverse effects can be dose-dependent.[3]

Data Presentation

Table 1: Summary of Cardiovascular Effects of Medetomidine With and Without Vatinoxan in Dogs

Treatment GroupMedetomidine DoseVatinoxan DoseKey Cardiovascular FindingsReference
MED 1 mg/m² IMNoneCardiac output (CO) was 47-96% lower than the MVX group. Significant increases in systemic and pulmonary arterial pressures. Significant decrease in heart rate.[4]
MVX 1 mg/m² IM20 mg/m² IMCardiovascular function was closer to baseline compared to the MED group. Heart rate was significantly higher than in the MED group.[4]
MB 20 µg/kg IMNoneLower heart rate and cardiac index. Significantly higher systemic vascular resistance index and central venous pressure compared to MVB.[6]
MVB 20 µg/kg IM500 µg/kg IMHigher heart rate and cardiac index. Lower systemic vascular resistance index. Mild hypotension (MAP 57–59 mmHg) was recorded in 2 of 8 dogs.[6]
DEX + Low-Dose VAT 4.5 µg/kg/hr IV90 µg/kg/hr IVAttenuated the decrease in heart rate and cardiac output caused by dexmedetomidine alone.[7]
DEX + High-Dose VAT 4.5 µg/kg/hr IV180 µg/kg/hr IVFurther approached baseline cardiovascular variables compared to the low-dose vatinoxan group.[7]

IM: Intramuscular, IV: Intravenous, MAP: Mean Arterial Pressure.

Experimental Protocols

Protocol 1: Evaluation of Cardiovascular Effects of Intramuscular Medetomidine and a Medetomidine-Vatinoxan Combination in Beagle Dogs (Adapted from Joerger et al., 2023)

  • Animals: Healthy adult Beagle dogs.

  • Study Design: A randomized, blinded, crossover study with a minimum 7-day washout period between treatments.

  • Instrumentation: Prior to drug administration, dogs are instrumented for cardiovascular monitoring. This may include placing catheters for arterial and mixed-venous blood gas sampling and a thermodilution catheter for cardiac output measurement.

  • Treatments:

    • Control Group (MED): Administer medetomidine (1 mg/m²) intramuscularly.

    • Treatment Group (MVX): Administer a combination of medetomidine (1 mg/m²) and vatinoxan (20 mg/m²) intramuscularly.

  • Data Collection:

    • Record baseline cardiovascular data before drug administration.

    • After injection, collect cardiovascular data (including heart rate, systemic and pulmonary arterial pressures, central venous pressure, and cardiac output) and blood gas samples at predefined intervals (e.g., 5, 10, 15, 20, 35, 45, 60, 90, and 120 minutes).[4][5]

  • Analysis: Compare the cardiovascular parameters between the two treatment groups over time using appropriate statistical methods (e.g., repeated measures analysis of covariance).

Protocol 2: Evaluation of Intravenous Infusions of Dexmedetomidine and Vatinoxan in Anesthetized Dogs (Adapted from Mama et al., 2021)

  • Animals: Healthy adult Beagle dogs.

  • Study Design: A prospective experimental study.

  • Anesthesia: Anesthetize dogs with a standardized protocol (e.g., sevoflurane) to determine baseline minimum alveolar concentration (MAC).

  • Treatments:

    • DEX alone: Administer an intravenous loading dose and then a continuous rate infusion (CRI) of dexmedetomidine (e.g., 4.5 µg/kg/hour).[7]

    • DEX + Low-Dose VAT: While continuing the dexmedetomidine CRI, administer a loading dose and then a CRI of vatinoxan at a low dose (e.g., 90 µg/kg/hour).[7]

    • DEX + High-Dose VAT: Subsequently, increase the vatinoxan CRI to a high dose (e.g., 180 µg/kg/hour).[7]

  • Data Collection:

    • Measure sevoflurane MAC for each treatment phase.

    • In a separate anesthesia session, measure cardiac output and other cardiovascular variables under equivalent MAC conditions for each treatment phase.

    • Collect blood samples to determine plasma concentrations of dexmedetomidine and vatinoxan.

  • Analysis: Analyze the dose-dependent effects of vatinoxan on dexmedetomidine-induced MAC reduction and cardiopulmonary function.

Mandatory Visualizations

G cluster_cns Central Nervous System (CNS) cluster_periphery Periphery (e.g., Blood Vessels) brain Alpha-2 Receptors (e.g., Locus Coeruleus) sedation Sedation & Analgesia brain->sedation Leads to vessels Peripheral Alpha-2 Receptors cardio_effects Vasoconstriction, Bradycardia vessels->cardio_effects Leads to agonist Alpha-2 Agonist (e.g., Medetomidine) agonist->brain Crosses BBB agonist->vessels vatinoxan Vatinoxan HCl vatinoxan->vessels Blocks bbb Blood-Brain Barrier vatinoxan->bbb Does Not Cross

Caption: Mechanism of Vatinoxan Action.

G start Start instrument Animal Preparation & Instrumentation start->instrument baseline Baseline Data Collection (HR, BP, CO) instrument->baseline randomize Randomization baseline->randomize groupA Administer Alpha-2 Agonist + Vatinoxan HCl randomize->groupA Treatment groupB Administer Alpha-2 Agonist + Saline (Control) randomize->groupB Control monitor Post-Treatment Monitoring (Collect data at T1, T2, ... Tn) groupA->monitor groupB->monitor analysis Data Analysis (Compare Group A vs. Group B) monitor->analysis end End analysis->end

Caption: Experimental Workflow Example.

References

Managing unexpected Vatinoxan hydrochloride responses in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing unexpected responses to Vatinoxan hydrochloride in animal models. All information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide: Managing Unexpected Responses

This section provides guidance on how to manage specific unexpected adverse events that may occur during the use of this compound in combination with α2-adrenoceptor agonists.

Question: What should I do if the animal exhibits inadequate sedation or paradoxical agitation after administration of a this compound combination?

Answer:

Inadequate sedation or paradoxical agitation can occur, particularly in nervous or excited animals with high levels of endogenous catecholamines, which may reduce the pharmacological response to α2-adrenoceptor agonists.[1][2]

Immediate Actions:

  • Ensure Safety: Secure the animal to prevent injury to itself or personnel.

  • Allow for Calming: If possible, allow the animal to rest in a quiet, dark environment for 10-15 minutes to allow the sedative effects to manifest without excessive stimulation.[1][2]

  • Rule out Pain: Assess the animal for any painful stimuli that may be contributing to agitation.

  • Avoid Re-dosing Prematurely: Re-dosing should be approached with caution as it may increase the risk of adverse effects.

Troubleshooting Workflow:

start Inadequate Sedation or Agitation Observed safety Ensure Animal and Personnel Safety start->safety quiet Move to Quiet/Dark Environment for 10-15 min safety->quiet assess_pain Assess for Painful Stimuli quiet->assess_pain reassess Reassess Sedation Level assess_pain->reassess adequate Sedation Adequate: Proceed with Caution reassess->adequate inadequate Sedation Still Inadequate reassess->inadequate consider_options Consider Alternative Options inadequate->consider_options supplemental Administer Supplemental Anesthetic/Sedative consider_options->supplemental reverse Reverse with Atipamezole and Re-evaluate Protocol consider_options->reverse

Caption: Workflow for managing inadequate sedation or agitation.

Question: How should I manage clinically significant hypotension observed during anesthesia with a this compound combination?

Answer:

While Vatinoxan is intended to mitigate the cardiovascular depressive effects of α2-agonists, hypotension can still occur, particularly when used in combination with other anesthetic agents like sevoflurane or ketamine.[3][4][5] A mean arterial pressure (MAP) below 60 mmHg is generally considered hypotensive and requires intervention.[6]

Immediate Actions:

  • Reduce Inhalant Anesthetic: If applicable, decrease the concentration of the inhalant anesthetic, as it is a common cause of vasodilation and hypotension.

  • Administer Intravenous Fluids: A crystalloid fluid bolus (e.g., 10-20 mL/kg over 15-20 minutes) can help to increase intravascular volume.[6]

  • Consider Vasopressors: In cases of severe or refractory hypotension, the use of vasopressors may be necessary. This should be done with careful monitoring of cardiovascular parameters.

  • Reversal: If hypotension is severe and unresponsive to treatment, reversing the α2-agonist with atipamezole is a definitive step.

Management of Hypotension:

ParameterAction
Mean Arterial Pressure (MAP) < 60 mmHg
Initial Step Reduce concentration of inhalant anesthetic (if in use)
Secondary Step Administer IV crystalloid fluid bolus (10-20 mL/kg)
For Refractory Cases Consider vasopressor therapy (e.g., dopamine, norepinephrine)
Last Resort Reverse with atipamezole

Question: What steps should be taken if an animal experiences a prolonged recovery after the procedure?

Answer:

Vatinoxan is known to shorten the duration of anesthesia and sedation in some cases.[4][5] However, individual animal metabolism, concurrent medications, and underlying health status can influence recovery time.

Management Steps:

  • Maintain Thermoregulation: Hypothermia can significantly prolong recovery.[2] Ensure the animal is kept warm with external heating sources.

  • Provide a Quiet and Comfortable Environment: A calm and dimly lit space can help reduce stress and facilitate a smoother recovery.

  • Monitor Vital Signs: Continue to monitor heart rate, respiratory rate, and temperature until the animal is fully ambulatory.

  • Consider Reversal: If recovery is significantly prolonged and causing concern, administration of atipamezole can reverse the sedative effects of the α2-agonist.[7]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a peripherally selective α2-adrenergic receptor antagonist.[8][9] It has limited ability to cross the blood-brain barrier.[8][10] When co-administered with an α2-adrenergic agonist (like medetomidine or dexmedetomidine), Vatinoxan selectively blocks the α2-receptors in the peripheral vasculature. This mitigates the vasoconstriction and subsequent bradycardia typically caused by α2-agonists, while preserving the desired sedative and analgesic effects that are mediated by α2-receptors in the central nervous system.[8][10][11]

Signaling Pathway of Vatinoxan's Action:

cluster_cns Central Nervous System cluster_periphery Peripheral Vasculature a2_agonist_cns Alpha-2 Agonist cns_receptor CNS Alpha-2 Receptors a2_agonist_cns->cns_receptor sedation Sedation & Analgesia cns_receptor->sedation a2_agonist_periphery Alpha-2 Agonist peripheral_receptor Peripheral Alpha-2 Receptors a2_agonist_periphery->peripheral_receptor vatinoxan Vatinoxan vatinoxan->peripheral_receptor vasoconstriction Vasoconstriction & Bradycardia peripheral_receptor->vasoconstriction cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Data Collection cluster_recovery Recovery fasting Overnight Fasting instrumentation Catheter Placement & Instrumentation fasting->instrumentation baseline Baseline Data Collection instrumentation->baseline randomization Randomization baseline->randomization treatment_med Administer MED randomization->treatment_med treatment_medvat Administer MED+VAT randomization->treatment_medvat monitoring Monitor Vital Signs & Collect Data at Intervals treatment_med->monitoring treatment_medvat->monitoring reversal Administer Atipamezole monitoring->reversal post_reversal Monitor During Recovery reversal->post_reversal

References

Vatinoxan Hydrochloride Stability in Solution: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and standardized protocols to help researchers, scientists, and drug development professionals assess and manage the stability of vatinoxan hydrochloride in solution for experimental use.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound has good solubility in water.[1] For a stock solution, you can dissolve it in sterile water. Sonication may be recommended to aid dissolution.[1] It is also soluble in DMSO.[2] The choice of solvent will depend on your specific experimental requirements and downstream applications.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, prepared solutions of this compound should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][2] It is advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]

Q3: How long is this compound stable in its powdered form?

A3: As a powder, this compound is stable for up to 3 years when stored at -20°C.[1]

Q4: Are there any known incompatibilities for this compound in solution?

A4: this compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3] Contact with these substances should be avoided to prevent rapid degradation.

Q5: Has the stability of this compound in various buffers been characterized?

A5: There is limited publicly available data on the stability of this compound in specific buffer systems. It is recommended to perform a preliminary stability assessment in your buffer of choice, especially if the solution is to be stored for an extended period or at temperatures above freezing.

Summary of Solubility and Storage Conditions

Table 1: Solubility of this compound

SolventSolubilityNotes
Water (H₂O)133 mg/mL (292.33 mM)Sonication is recommended.[1]
DMSO10 mg/mL (21.98 mM)Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility.[2]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Powder-20°C3 years
In Solvent-80°C1 year[1]
In Solvent-80°C6 monthsStored under nitrogen, away from moisture.[2]
In Solvent-20°C1 monthStored under nitrogen, away from moisture.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation in aqueous solution upon storage - Exceeded solubility limit at storage temperature.- pH shift in unbuffered solution.- Gently warm the solution and vortex to redissolve.- Prepare a more dilute stock solution.- Consider using a suitable buffer system.
Inconsistent experimental results - Degradation of this compound in solution.- Repeated freeze-thaw cycles.- Prepare fresh solutions for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Perform a stability check of your solution using a suitable analytical method (e.g., HPLC).
Discoloration of the solution - Potential degradation of the compound.- Contamination.- Discard the solution.- Prepare a fresh solution using high-purity solvent.- Investigate potential sources of contamination in your workflow.

Experimental Protocols

The following are general protocols for conducting forced degradation studies to understand the stability of this compound under various stress conditions. These studies are essential for developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions and to assess its intrinsic stability.

1.1. Hydrolytic Degradation (Acidic, Basic, and Neutral)

  • Materials: this compound, 1 M HCl, 1 M NaOH, purified water, appropriate buffer solutions (e.g., pH 4.5, 7.0, 9.0).

  • Procedure:

    • Prepare a stock solution of this compound in water or a suitable co-solvent.

    • For acidic degradation, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • For basic degradation, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • For neutral degradation, dilute the stock solution with purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a suitable analytical method (e.g., HPLC).

1.2. Oxidative Degradation

  • Materials: this compound, 3% (v/v) hydrogen peroxide (H₂O₂).

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in water.

    • Add H₂O₂ to the solution.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by HPLC.

1.3. Photolytic Degradation

  • Materials: this compound solution (1 mg/mL).

  • Procedure:

    • Expose the solution in a photochemically transparent container to a light source capable of emitting both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • Withdraw aliquots from both the exposed and control samples at appropriate time intervals.

    • Analyze the samples by HPLC.

1.4. Thermal Degradation

  • Materials: this compound solution (1 mg/mL) and solid powder.

  • Procedure:

    • Place the solution and solid samples in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).

    • For the solid sample, dissolve it in a suitable solvent before analysis.

    • Analyze all samples by HPLC.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock Prepare Vatinoxan HCl Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolysis (ICH Q1B Light Source) stock->photo thermal Thermal Stress (70°C, Solid & Solution) stock->thermal sampling Sample at Time Points (0, 2, 4, 8, 24h...) acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze by Stability-Indicating HPLC Method sampling->hplc neutralize->hplc

Caption: Workflow for forced degradation studies of this compound.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating this compound from its potential degradation products.

  • Initial Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for UV maxima (e.g., 200-400 nm) and select an appropriate wavelength.

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Method Development and Optimization:

    • Inject a standard solution of this compound to determine its retention time and peak shape.

    • Inject the stressed samples from the forced degradation studies.

    • Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.

    • If separation is inadequate, optimize the following parameters:

      • Mobile Phase: Adjust the gradient slope, initial and final %B. Consider alternative organic modifiers (e.g., methanol) or buffer systems (e.g., phosphate buffer at different pH values).

      • Column: Try a different column chemistry (e.g., C8, Phenyl-Hexyl).

      • Flow Rate and Temperature: Adjust to improve resolution and peak shape.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.

    • Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Range: Establish the interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

    • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

    • Precision: Evaluate the variability of results from multiple samplings of a homogeneous sample (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

    • Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC_Method_Development cluster_initial Step 1: Initial Method Setup cluster_optimization Step 2: Method Optimization cluster_validation Step 3: Method Validation (ICH Q2) setup Select Column (e.g., C18) Define Mobile Phase & Gradient Set Flow Rate & Temperature inject_std Inject Vatinoxan HCl Standard setup->inject_std inject_stressed Inject Stressed Samples inject_std->inject_stressed evaluate Evaluate Peak Shape & Resolution inject_stressed->evaluate optimize Adjust Gradient, pH, Column, etc. evaluate->optimize If separation is poor specificity Specificity evaluate->specificity If separation is good optimize->inject_std Re-evaluate linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method Final Validated Method robustness->final_method

References

Technical Support Center: Vatinoxan Hydrochloride Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of vatinoxan hydrochloride on the clearance of co-administered drugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects the clearance of co-administered drugs?

A1: this compound primarily impacts the clearance of co-administered drugs through a hemodynamic mechanism. As a peripherally selective alpha-2 adrenoceptor antagonist, vatinoxan counteracts the vasoconstrictive effects of alpha-2 adrenoceptor agonists like dexmedetomidine.[1][2] This leads to improved cardiovascular function, including increased cardiac output, which in turn enhances the distribution and clearance of the co-administered drug.[3] There is currently no strong evidence to suggest that vatinoxan significantly inhibits or induces major drug-metabolizing enzymes such as the cytochrome P450 (CYP) superfamily.[2]

Q2: How does this compound impact the pharmacokinetics of dexmedetomidine?

A2: When co-administered with dexmedetomidine, vatinoxan has been shown to increase both the volume of distribution and the clearance of dexmedetomidine. In some studies, the clearance of dexmedetomidine was increased two-fold.[1] This results in a shorter duration of sedation and analgesia.[1]

Q3: Does this compound affect the absorption of co-administered drugs?

A3: Yes, particularly with intramuscular (IM) administration. Vatinoxan can increase the initial plasma concentrations of concomitantly administered drugs.[2] This is likely due to the prevention of local vasoconstriction at the injection site, leading to improved blood flow and faster absorption of the co-administered drug.[2] This can result in a quicker onset of sedation.[2]

Q4: Will co-administering vatinoxan diminish the desired central effects (e.g., sedation, analgesia) of an alpha-2 adrenoceptor agonist?

A4: Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist with limited ability to cross the blood-brain barrier.[2][4] Therefore, it primarily antagonizes the peripheral effects of alpha-2 agonists while largely preserving their centrally mediated sedative and analgesic effects.[1][2] However, the duration of these central effects may be shortened due to the increased clearance of the alpha-2 agonist.[1][3] Studies have shown that even with vatinoxan, adequate clinical sedation is achieved.[2]

Troubleshooting Guide

Problem 1: Faster than expected recovery from sedation when using vatinoxan with an alpha-2 agonist.

  • Possible Cause: Vatinoxan increases the clearance of alpha-2 agonists like dexmedetomidine, leading to a shorter duration of action.[1][3]

  • Troubleshooting Steps:

    • Review your experimental timeline to ensure it accounts for a potentially shorter sedation period.

    • Consider if a constant rate infusion (CRI) of the alpha-2 agonist might be more appropriate for longer procedures to maintain a steady state of sedation.

    • Refer to pharmacokinetic data to predict the expected duration of effect based on the doses used.

Problem 2: Higher than expected initial plasma concentrations of the co-administered drug after intramuscular injection.

  • Possible Cause: Vatinoxan can enhance the absorption of drugs administered intramuscularly by improving perfusion at the injection site.[2]

  • Troubleshooting Steps:

    • When planning your dosing regimen, account for a potentially more rapid absorption phase.

    • If a slower onset is desired, consider alternative administration routes where this effect might be less pronounced, such as subcutaneous administration, though effects on absorption have also been noted with this route.[5]

    • Ensure your blood sampling schedule is frequent enough in the initial phase to accurately capture the peak plasma concentration (Cmax).

Problem 3: Inconsistent or unexpected cardiovascular parameters during the experiment.

  • Possible Cause: While vatinoxan is intended to mitigate the cardiovascular depression caused by alpha-2 agonists, the interaction can be complex. For instance, vatinoxan may cause hypotension during general anesthesia.[6]

  • Troubleshooting Steps:

    • Continuously monitor cardiovascular parameters (heart rate, blood pressure) throughout the experiment.

    • Be prepared to provide cardiovascular support if significant hypotension is observed.[7]

    • Review the literature for expected cardiovascular effects at the specific doses of vatinoxan and the co-administered drug you are using.

Data Presentation

Table 1: Impact of Vatinoxan on Dexmedetomidine Pharmacokinetics in Dogs

ParameterMedetomidine AloneMedetomidine + VatinoxanFold ChangeReference
Dexmedetomidine ClearanceNot specifiedIncreased~2-fold[1]
Dexmedetomidine Volume of DistributionNot specifiedIncreasedNot specified[1]
Time to Max. Plasma Concentration (IM)Not specifiedFasterNot specified[2]

Table 2: Pharmacokinetic Parameters of Vatinoxan and Co-administered Drugs in Cats

DrugParameterValueUnitsConditionsReference
VatinoxanMetabolic Clearance2.3mL/min/kgAnesthetized with Isoflurane[8]
VatinoxanVolume of DistributionSmall-Anesthetized with Isoflurane[8]
DexmedetomidineMetabolic Clearance12.5 - 15.4mL/min/kgCo-administered with Vatinoxan and Ketamine[9]
KetamineBioavailability (IM)Decreased%In the presence of Vatinoxan[9]

Experimental Protocols

Protocol 1: Evaluation of Vatinoxan's Effect on Medetomidine Distribution in Dogs

  • Objective: To quantify the peripheral selectivity of vatinoxan by comparing its concentration with that of medetomidine enantiomers in plasma and central nervous system (CNS) tissue.[4]

  • Subjects: Healthy Beagle dogs.[4]

  • Procedure:

    • Administer a combination of medetomidine (40 µg/kg) and vatinoxan (800 µg/kg) as an intravenous bolus.[4]

    • After 20 minutes, euthanize the dogs with an overdose of pentobarbital.[4]

    • Collect venous plasma and CNS tissues (brain, spinal cord).[4]

    • Quantify the concentrations of dexmedetomidine, levomedetomidine, and vatinoxan in all samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Expected Outcome: The CNS-to-plasma ratio of vatinoxan is expected to be very low (e.g., ~1:50), confirming its limited ability to cross the blood-brain barrier, while medetomidine enantiomers will show higher concentrations in the CNS than in plasma.[4]

Protocol 2: Characterization of Vatinoxan Pharmacokinetics in Anesthetized Cats

  • Objective: To determine the pharmacokinetic profile of vatinoxan in cats under general anesthesia.[8]

  • Subjects: Healthy adult male neutered cats.[8]

  • Procedure:

    • Anesthetize cats using isoflurane in oxygen.[8]

    • Administer vatinoxan (1 mg/kg) intravenously over 5 minutes.[8]

    • Collect blood samples at various time points before, during, and up to 8 hours after vatinoxan administration.[8]

    • Measure plasma vatinoxan concentrations using LC-MS/MS.[8]

    • Fit the time-concentration data to a compartmental model using population methods and nonlinear mixed-effect modeling to determine pharmacokinetic parameters like clearance and volume of distribution.[8]

Visualizations

Vatinoxan_Mechanism cluster_Systemic Systemic Circulation cluster_Peripheral Peripheral Vasculature cluster_Clearance Drug Clearance A2_Agonist Alpha-2 Agonist (e.g., Dexmedetomidine) A2_Receptor_P Peripheral Alpha-2 Adrenoceptor A2_Agonist->A2_Receptor_P Stimulates Vatinoxan Vatinoxan Vatinoxan->A2_Receptor_P Blocks Vasoconstriction Vasoconstriction A2_Receptor_P->Vasoconstriction Leads to Improved_Perfusion Improved Perfusion & Vasodilation A2_Receptor_P->Improved_Perfusion Reversal of Constriction Increased_Clearance Increased Clearance of Alpha-2 Agonist Vasoconstriction->Increased_Clearance Opposes Improved_Perfusion->Increased_Clearance Contributes to

Caption: Mechanism of vatinoxan's effect on drug clearance.

Experimental_Workflow_PK start Start: Acclimatize Research Animals drug_admin Co-administer Vatinoxan and Drug of Interest (IV or IM) start->drug_admin blood_sampling Serial Blood Sampling (Pre-defined Timepoints) drug_admin->blood_sampling sample_processing Process Blood to Obtain Plasma blood_sampling->sample_processing lcms Quantify Drug Concentrations (LC-MS/MS) sample_processing->lcms pk_analysis Pharmacokinetic Modeling (e.g., NCA, Compartmental) lcms->pk_analysis data_comparison Compare PK Parameters (with vs. without Vatinoxan) pk_analysis->data_comparison end End: Determine Impact on Clearance & Distribution data_comparison->end

Caption: General workflow for a pharmacokinetic interaction study.

References

Technical Support Center: Vatinoxan Hydrochloride in Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing vatinoxan hydrochloride in their experiments. The focus is on understanding and managing cardiovascular responses, particularly heart rate, when vatinoxan is used in conjunction with alpha-2 adrenoceptor agonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist.[1][2] Due to its low lipid solubility and other molecular properties, it does not readily cross the blood-brain barrier.[1][2] Its primary function is to block alpha-2 adrenoceptors in the peripheral tissues, particularly on vascular smooth muscle.[3] This counteracts the vasoconstriction caused by alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine, thereby mitigating their peripheral cardiovascular side effects while preserving their centrally-mediated sedative and analgesic properties.[1][2]

Q2: Is tachycardia a common side effect of this compound administration?

Tachycardia is not a direct, primary side effect of vatinoxan itself. Vatinoxan's role is to antagonize the bradycardic (heart rate-lowering) effects of alpha-2 adrenoceptor agonists.[2] By preventing the severe bradycardia typically induced by agents like medetomidine, the heart rate is maintained closer to the normal physiological range.[4][5] While an increase in heart rate from a bradycardic state is expected, a significant and sustained tachycardia is not a commonly reported direct effect. Tachycardia has been noted in some dogs during recovery from sedation with a medetomidine-vatinoxan combination.

Q3: What is the expected effect on heart rate when co-administering vatinoxan with an alpha-2 agonist?

When vatinoxan is co-administered with an alpha-2 agonist such as medetomidine, the expected effect is an attenuation of the profound bradycardia typically induced by the agonist alone.[2][4][5] The heart rate is expected to be significantly higher and closer to baseline values compared to the administration of the alpha-2 agonist by itself.[4][5]

Q4: Can vatinoxan be used to reverse the effects of an alpha-2 agonist?

Vatinoxan is not a reversal agent in the same way as atipamezole. While it counteracts the peripheral cardiovascular effects of alpha-2 agonists, it does not reverse their central sedative effects because it does not cross the blood-brain barrier.[1] For reversal of sedation, a centrally acting alpha-2 antagonist like atipamezole is required.[4]

Troubleshooting Guide

Issue: Unexpected Increase in Heart Rate or Tachycardia

While not a typical direct effect, an unexpected increase in heart rate could be influenced by several factors during an experiment.

Potential Cause Troubleshooting Steps
Inadequate Sedation or Analgesia Ensure the dose of the alpha-2 agonist is sufficient for the experimental procedure. Painful stimuli can lead to a sympathetic response and an increased heart rate.
Drug Interaction Review all concurrently administered medications for potential synergistic effects on heart rate.
Physiological Stress Consider environmental factors that may be causing stress to the animal, such as noise or handling.
Recovery Phase Tachycardia may be observed in some animals during recovery from sedation. Monitor the animal closely and ensure a calm and quiet recovery environment.
Dosage Calculation Error Double-check all drug dosage calculations to rule out an overdose of any stimulating agent or an underdose of the sedative.

Experimental Protocols and Data

Cardiovascular Effects of Medetomidine with and without Vatinoxan in Dogs

This section summarizes a representative experimental protocol to assess the cardiovascular effects of vatinoxan when combined with an alpha-2 agonist.

Objective: To compare the cardiovascular effects of intramuscular medetomidine alone versus a medetomidine-vatinoxan combination.[5]

Experimental Design: A randomized, blinded, crossover study in healthy Beagle dogs.[5]

Protocols:

  • Animal Preparation: Healthy Beagle dogs are instrumented for cardiovascular monitoring.

  • Treatment Groups:

    • MED Group: Intramuscular injection of medetomidine (1 mg/m²).[5]

    • MVX Group: Intramuscular injection of medetomidine (1 mg/m²) combined with vatinoxan (20 mg/m²).[5]

  • Data Collection: Cardiovascular parameters, including heart rate (HR), cardiac output (CO), and systemic and pulmonary blood pressures, are measured at baseline and at specified intervals post-administration (e.g., 5, 10, 15, 20, 35, 45, 60, 90, and 120 minutes).[5]

  • Washout Period: A washout period of at least 7 days is allowed between treatments in the crossover design.[5]

Summary of Quantitative Data:

The following table summarizes the significant differences in cardiovascular parameters observed between the two treatment groups.

Cardiovascular Parameter Medetomidine Alone (MED) Medetomidine + Vatinoxan (MVX) Reference
Heart Rate (HR) Significantly lowerMaintained closer to baseline[5]
Cardiac Output (CO) 47-96% lower than MVX groupSignificantly higher than MED group[5]
Systemic & Pulmonary Arterial Pressures Significantly higherLower than MED group[5]
Oxygen Extraction Ratio Significantly higherLower than MED group[5]

Visualizations

Signaling Pathway of Alpha-2 Agonist and Vatinoxan

cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Vasculature A2_agonist_CNS Alpha-2 Agonist (e.g., Medetomidine) A2_receptor_CNS Alpha-2 Adrenoceptor A2_agonist_CNS->A2_receptor_CNS Activates Sedation Sedation & Analgesia A2_receptor_CNS->Sedation Induces A2_agonist_P Alpha-2 Agonist (e.g., Medetomidine) A2_receptor_P Alpha-2 Adrenoceptor A2_agonist_P->A2_receptor_P Activates Vatinoxan Vatinoxan Vatinoxan->A2_receptor_P Blocks BBB Blood-Brain Barrier Vatinoxan->BBB Does not cross Vasoconstriction Vasoconstriction & Bradycardia A2_receptor_P->Vasoconstriction Causes

Caption: Mechanism of vatinoxan with an alpha-2 agonist.

Experimental Workflow for Cardiovascular Assessment

start Start: Acclimatize Animal instrument Instrument for Cardiovascular Monitoring start->instrument baseline Record Baseline Cardiovascular Data instrument->baseline randomize Randomize to Treatment Group baseline->randomize treat_med Administer Medetomidine (MED) randomize->treat_med Group 1 treat_mvx Administer Medetomidine + Vatinoxan (MVX) randomize->treat_mvx Group 2 monitor Monitor & Record Data at Intervals treat_med->monitor treat_mvx->monitor washout Washout Period monitor->washout crossover Crossover to Alternate Treatment washout->crossover end End of Experiment washout->end After all treatments crossover->monitor

References

Adjusting Vatinoxan hydrochloride dose with different alpha-2 agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vatinoxan hydrochloride and its co-administration with various alpha-2 agonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a peripherally selective alpha-2 adrenoceptor antagonist.[1] Its primary mechanism involves blocking alpha-2 adrenoceptors in the peripheral tissues.[2] Due to its low lipid solubility and other molecular properties, it has limited ability to cross the blood-brain barrier.[1][3] This selective action allows it to counteract the peripheral effects of alpha-2 adrenoceptor agonists, such as cardiovascular depression, while preserving their desired central nervous system effects like sedation and analgesia.[3][4][5]

Q2: How does this compound affect the cardiovascular side effects of alpha-2 agonists?

A2: Alpha-2 agonists like medetomidine and dexmedetomidine can cause significant cardiovascular side effects, including initial hypertension followed by hypotension, and bradycardia (a slow heart rate).[6][7] Vatinoxan mitigates these effects by blocking the peripheral alpha-2 adrenoceptors on blood vessels, which blunts the vasoconstrictive action of the agonist.[7] This leads to a reduction in the severity of hypertension and subsequent bradycardia.[7][8]

Q3: Will the co-administration of this compound reduce the sedative and analgesic efficacy of alpha-2 agonists?

A3: Since vatinoxan does not readily cross the blood-brain barrier, it does not significantly interfere with the centrally mediated sedative and analgesic effects of alpha-2 agonists.[2][3][4] However, some studies have noted a slightly shortened duration of sedation.[2][9] This is likely due to vatinoxan's positive effect on cardiovascular function, which can lead to increased clearance and a larger volume of distribution of the co-administered alpha-2 agonist.[2][4]

Q4: What is the recommended dose ratio of this compound to different alpha-2 agonists?

A4: The optimal dose ratio can vary depending on the specific alpha-2 agonist, the animal species, and the desired clinical outcome. A commercially available product for dogs, Zenalpha®, contains a fixed combination of 0.5 mg/mL medetomidine hydrochloride and 10 mg/mL this compound, representing a 1:20 ratio of medetomidine to vatinoxan.[4][5][10] Experimental studies have explored various ratios, and it is crucial to consult relevant literature for the specific application.

Troubleshooting Guides

Issue 1: Faster than expected recovery from sedation.

  • Possible Cause: Vatinoxan can increase the clearance of the co-administered alpha-2 agonist, leading to a shorter duration of action.[2][4] This is a known pharmacokinetic interaction.

  • Solution: For procedures requiring longer sedation, consider adjusting the initial dose of the alpha-2 agonist or planning for re-dosing. Continuous rate infusion (CRI) of the alpha-2 agonist may also be a viable strategy to maintain a stable plane of sedation.

Issue 2: Inconsistent or inadequate sedation.

  • Possible Cause: While vatinoxan primarily acts peripherally, the altered pharmacokinetics of the alpha-2 agonist could, in some instances, lead to lower than anticipated plasma concentrations in the central nervous system.

  • Solution: Ensure the correct dose of the alpha-2 agonist is being used. The route of administration can also affect onset and depth of sedation. Intramuscular administration may have a different pharmacokinetic profile than intravenous administration.

Issue 3: Unexpected cardiovascular responses (e.g., hypotension).

  • Possible Cause: While vatinoxan is intended to stabilize cardiovascular function, hypotension can still occur, particularly in certain species or with specific drug combinations.[11]

  • Solution: Continuous monitoring of cardiovascular parameters such as heart rate and blood pressure is essential.[7] Be prepared to provide cardiovascular support if necessary, which may include fluid therapy or the use of vasopressors.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Vatinoxan and Co-administered Alpha-2 Agonists

ParameterVatinoxanDexmedetomidine (with Vatinoxan)Medetomidine (with Vatinoxan)SpeciesReference
Time to Maximum Plasma Concentration (Tmax) 17.5 ± 7.4 min12.6 ± 4.7 min-Dog[4]
Volume of Distribution -IncreasedIncreasedDog[2][4]
Clearance LowIncreasedIncreasedCat, Dog[2][4][12]

Table 2: Effects of Vatinoxan on Cardiovascular Parameters with Alpha-2 Agonists

ParameterAlpha-2 Agonist AloneAlpha-2 Agonist + VatinoxanSpeciesReference
Heart Rate Decreased (Bradycardia)Attenuated decrease, closer to baselineDog, Horse[7][8][13]
Mean Arterial Pressure Initial increase, then decreaseAttenuated changesDog, Horse[7][13]
Cardiac Output DecreasedCloser to normalDog[9]
Systemic Vascular Resistance IncreasedAttenuated increaseDog, Horse[9][13]

Experimental Protocols

Protocol 1: Evaluation of Cardiovascular Effects of Vatinoxan with an Alpha-2 Agonist in a Canine Model

  • Animal Model: Healthy adult Beagle dogs.

  • Drug Administration:

    • Control Group: Administer a standard intramuscular dose of medetomidine (e.g., 20 µg/kg).

    • Treatment Group: Co-administer medetomidine (e.g., 20 µg/kg) and this compound (e.g., 400 µg/kg) intramuscularly.[2]

  • Monitoring:

    • Continuously monitor heart rate, arterial blood pressure (via an arterial catheter), and respiratory rate for at least 2 hours post-administration.

    • Collect venous blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes) for pharmacokinetic analysis of both the alpha-2 agonist and vatinoxan.

  • Data Analysis:

    • Compare the cardiovascular parameters between the control and treatment groups using appropriate statistical methods (e.g., repeated measures ANOVA).

    • Determine the pharmacokinetic profiles of the drugs using non-compartmental or compartmental analysis.

Protocol 2: Assessment of Sedative and Analgesic Efficacy

  • Animal Model: Healthy adult rats or mice.

  • Drug Administration:

    • Administer the alpha-2 agonist (e.g., dexmedetomidine) with and without vatinoxan at various dose ratios.

  • Sedation Scoring:

    • At regular intervals, assess the level of sedation using a validated scoring system (e.g., based on posture, righting reflex, and response to stimuli).

  • Analgesia Testing:

    • Evaluate nociceptive thresholds using methods such as the tail-flick test or von Frey filaments at baseline and after drug administration.

  • Data Analysis:

    • Compare sedation scores and nociceptive thresholds between treatment groups to determine if vatinoxan significantly alters the central effects of the alpha-2 agonist.

Visualizations

Signaling_Pathway cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Tissues Alpha2_Agonist_CNS Alpha-2 Agonist Alpha2_Receptor_CNS Alpha-2 Adrenoceptor Alpha2_Agonist_CNS->Alpha2_Receptor_CNS Binds Sedation_Analgesia Sedation & Analgesia Alpha2_Receptor_CNS->Sedation_Analgesia Activates Alpha2_Agonist_Periphery Alpha-2 Agonist Alpha2_Receptor_Periphery Alpha-2 Adrenoceptor Alpha2_Agonist_Periphery->Alpha2_Receptor_Periphery Binds Cardiovascular_Effects Cardiovascular Side Effects Alpha2_Receptor_Periphery->Cardiovascular_Effects Activates Vatinoxan Vatinoxan Vatinoxan->Alpha2_Receptor_Periphery Blocks Alpha2_Agonist_Systemic Systemic Alpha-2 Agonist Alpha2_Agonist_Systemic->Alpha2_Agonist_CNS Alpha2_Agonist_Systemic->Alpha2_Agonist_Periphery

Caption: Vatinoxan's selective peripheral antagonism.

Experimental_Workflow cluster_Preparation Preparation cluster_Administration Drug Administration cluster_Monitoring Monitoring & Data Collection cluster_Analysis Data Analysis Animal_Selection Select Animal Model (e.g., Canine, Rodent) Group_Assignment Randomly Assign to Control & Treatment Groups Animal_Selection->Group_Assignment Control_Group Administer Alpha-2 Agonist Alone Group_Assignment->Control_Group Treatment_Group Co-administer Alpha-2 Agonist + Vatinoxan Group_Assignment->Treatment_Group Cardiovascular_Monitoring Monitor Cardiovascular Parameters Control_Group->Cardiovascular_Monitoring Sedation_Scoring Assess Sedation Levels Control_Group->Sedation_Scoring Pharmacokinetic_Sampling Collect Blood Samples for PK Analysis Control_Group->Pharmacokinetic_Sampling Treatment_Group->Cardiovascular_Monitoring Treatment_Group->Sedation_Scoring Treatment_Group->Pharmacokinetic_Sampling Statistical_Analysis Statistical Comparison of Groups Cardiovascular_Monitoring->Statistical_Analysis Sedation_Scoring->Statistical_Analysis PK_Modeling Pharmacokinetic Modeling Pharmacokinetic_Sampling->PK_Modeling

Caption: General experimental workflow.

References

Vatinoxan Hydrochloride Research in Non-Canine Species: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vatinoxan hydrochloride in non-canine species. The information is presented in a question-and-answer format to directly address potential challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a peripherally acting alpha-2 (α2)-adrenoceptor antagonist.[1][2][3] Due to its hydrophilic nature, it does not significantly cross the blood-brain barrier.[2][3] This selective action allows it to counteract the peripheral effects of α2-adrenoceptor agonists (like medetomidine and dexmedetomidine), such as vasoconstriction, while preserving the centrally mediated sedative and analgesic effects.[4][5][6]

Q2: In which non-canine species has vatinoxan been studied?

A2: Vatinoxan has been investigated in several non-canine species, including rats, cats, rabbits, horses, and mice.[1][7][8][9][10][11][12]

Q3: What are the expected effects of co-administering vatinoxan with an α2-agonist in research animals?

A3: Co-administration of vatinoxan with an α2-agonist typically results in:

  • Faster onset of sedation: Vatinoxan mitigates the α2-agonist-induced peripheral vasoconstriction, leading to faster absorption of the sedative.[13][14]

  • Attenuation of cardiovascular side effects: It helps to reduce the incidence of bradycardia (slow heart rate) and hypertension (high blood pressure) often caused by α2-agonists.[4][5][6] In some cases, particularly with certain drug combinations or dosages, it may lead to hypotension (low blood pressure).[7][9]

  • Prevention of metabolic disturbances: Vatinoxan can alleviate hyperglycemia (high blood sugar) and diuresis (increased urination) induced by α2-agonists.[2][13][15]

Q4: How should this compound be stored?

A4: this compound should be stored in a cool, well-ventilated area, protected from light, and kept in a tightly sealed container.[16][17] For long-term storage, it is recommended to store it at 4°C under nitrogen.[17] If dissolved in a solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[17][18] The commercially available solution for veterinary use (Zenalpha®) should be stored below 77°F (25°C) and has an in-use shelf life of 3 months.[19]

Troubleshooting Guide

Problem 1: Slower than expected onset of sedation.

Potential Cause Troubleshooting Step
Inadequate Dosage Ensure the dose of both the α2-agonist and vatinoxan is appropriate for the species and desired level of sedation. Consult published literature for species-specific dosing recommendations.
Route of Administration Subcutaneous (SC) administration may result in slower absorption compared to intramuscular (IM) injection.[13][14] Consider the route of administration based on your experimental needs.
Drug Interaction While vatinoxan is intended to be co-administered, ensure that no other compounds in your experimental model are interfering with its action or the action of the α2-agonist.

Problem 2: Significant hypotension observed after administration.

Potential Cause Troubleshooting Step
Vatinoxan Dosage A high dose of vatinoxan, especially in combination with other anesthetic agents like isoflurane or ketamine, can lead to hypotension.[7][9] A dose-response study may be necessary to determine the optimal, non-hypotensive dose for your specific model and drug combination.
Concomitant Medications The co-administration of other drugs, such as ketamine, can influence the cardiovascular effects. In rabbits, a combination of vatinoxan-medetomidine with ketamine and butorphanol resulted in significant hypotension.[9]
Species Sensitivity Different species may have varying sensitivities to the vasodilatory effects of vatinoxan. Monitor blood pressure closely, especially when establishing a new protocol.

Problem 3: Variable or inconsistent sedative effects.

Potential Cause Troubleshooting Step
Individual Animal Variation As with many drugs, there can be significant individual variation in response. Ensure a sufficient number of animals are used to account for this variability and consider using a crossover study design where each animal serves as its own control.[13][14]
Drug Formulation and Stability Ensure the this compound solution is properly prepared and stored to maintain its potency.[17][18] Check for any precipitation or discoloration of the solution.
Injection Site The location and technique of injection can influence drug absorption. Ensure consistent administration technique across all animals.

Quantitative Data Summary

Table 1: Effects of Vatinoxan on Sedation Onset in Rats (Subcutaneous Administration)

Treatment GroupOnset of Sedation (mean ± SD, minutes)Loss of Righting Reflex (mean ± SD, minutes)
Medetomidine, Midazolam, Fentanyl (MMF)12.97 ± 6.1814.47 ± 7.28
MMF + Vatinoxan (MMFV)5.35 ± 1.086.53 ± 2.18

Source: Lindh et al., 2024.[2][13][15]

Table 2: Physiological Effects of Vatinoxan in Rats Sedated with MMF (Subcutaneous Administration)

ParameterMMFMMFV
Blood Glucose (mmol/L, mean ± SD)18.3 ± 3.611.8 ± 1.2
Spontaneous Urinary Voiding (mL/kg/min, median (range))35.9 (15.1–41.6)0.9 (0–8.0)

Source: Lindh et al., 2024.[2][15]

Table 3: Cardiopulmonary Effects of Vatinoxan-Medetomidine Combination in Rabbits (Intramuscular Administration)

ParameterMedetomidine-Ketamine-Butorphanol (MKB)Vatinoxan-Medetomidine-Ketamine-Butorphanol (ZKB)
Mean Arterial Blood Pressure (mmHg, mean ± SEM)71 ± 547 ± 2
Heart Rate (bpm, mean ± SEM)150 ± 14206 ± 23
Anesthesia Induction Time (seconds, mean ± SEM)301 ± 44470 ± 110

Source: Ismar et al., 2025 (projected).[9]

Experimental Protocols

Protocol 1: Evaluation of Vatinoxan Effects on Sedation in Rats

  • Animals: Healthy male Wistar rats (13-15 weeks old).[1]

  • Drug Preparation:

    • MMF Solution: A combination of medetomidine (0.25 mg/kg), midazolam (2 mg/kg), and fentanyl (0.01 mg/kg).[1]

    • MMFV Solution: The MMF solution with the addition of vatinoxan (5 mg/kg).[1]

  • Procedure:

    • Administer the prepared drug combination subcutaneously.

    • Monitor the animals for the onset of sedation and loss of the righting reflex. The onset of sedation can be defined as the time from injection until the rat remains passive in dorsal recumbency. Loss of righting reflex is the time until the rat no longer attempts to right itself when placed on its back.

    • At a predetermined time point (e.g., 15 minutes post-injection), collect blood and tissue samples for pharmacokinetic analysis if required.[1]

    • Continuously monitor physiological parameters such as heart rate, respiratory rate, and temperature.

  • Data Analysis: Compare the time to onset of sedation and loss of righting reflex between the MMF and MMFV groups using appropriate statistical tests (e.g., t-test).

Protocol 2: Investigation of Vatinoxan's Cardiopulmonary Effects in Anesthetized Cats

  • Animals: Healthy adult male neutered cats.[7]

  • Anesthesia and Instrumentation:

    • Anesthetize cats with isoflurane in oxygen.

    • Instrument the animals for the measurement of heart rate, arterial blood pressure, central venous pressure, pulmonary artery pressure, cardiac output, and arterial/venous blood gases.[7]

  • Drug Administration:

    • Administer dexmedetomidine using a target-controlled infusion system to achieve and maintain specific target plasma concentrations (e.g., ranging from 0 to 40 ng/mL).[7]

    • Concurrently, administer vatinoxan or a saline placebo using a target-controlled infusion system to achieve and maintain a target plasma concentration (e.g., 4 µg/mL).[7]

  • Measurements:

    • At each target plasma concentration of dexmedetomidine, record all cardiopulmonary variables.

    • Collect blood samples to measure actual plasma drug concentrations.

  • Data Analysis: Compare the cardiopulmonary parameters at each dexmedetomidine concentration between the vatinoxan and placebo groups.

Visualizations

Vatinoxan_Mechanism_of_Action cluster_cns Central Nervous System (CNS) cluster_periphery Peripheral Vasculature cns_alpha2 α2-Adrenoceptors sedation Sedation & Analgesia cns_alpha2->sedation Stimulates per_alpha2 α2-Adrenoceptors vasoconstriction Vasoconstriction per_alpha2->vasoconstriction alpha2_agonist α2-Adrenoceptor Agonist (e.g., Medetomidine) alpha2_agonist->cns_alpha2 Crosses BBB alpha2_agonist->per_alpha2 Stimulates vatinoxan Vatinoxan vatinoxan->per_alpha2 Blocks

Caption: Vatinoxan's peripheral α2-adrenoceptor antagonism.

Experimental_Workflow_Rat_Sedation start Start animal_prep Acclimatize Wistar Rats start->animal_prep grouping Randomly Assign to Treatment Groups animal_prep->grouping treatment_a Administer MMF SC (Control) grouping->treatment_a Group 1 treatment_b Administer MMFV SC (Vatinoxan) grouping->treatment_b Group 2 monitoring Monitor Onset of Sedation & Loss of Righting Reflex treatment_a->monitoring treatment_b->monitoring data_collection Collect Physiological Data (HR, RR, Temp) monitoring->data_collection sampling Optional: Collect Blood/ Tissue Samples at 15 min data_collection->sampling analysis Statistical Analysis of Sedation Times sampling->analysis end End of Experiment analysis->end

Caption: Workflow for evaluating vatinoxan's effect on sedation in rats.

References

Vatinoxan Hydrochloride Drug Interactions in Anesthetized Animals: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on vatinoxan hydrochloride and its interactions with anesthetic agents in animals. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and inquiries that may arise during experimental procedures.

Troubleshooting Guide

Issue: Unexpectedly deep or prolonged sedation after co-administration of vatinoxan with an alpha-2 adrenoceptor agonist.

  • Possible Cause: While vatinoxan is a peripherally acting alpha-2 adrenoceptor antagonist, it can influence the pharmacokinetics of co-administered alpha-2 agonists like medetomidine or dexmedetomidine.[1][2] Vatinoxan can increase the initial plasma concentrations of these agonists, potentially leading to a faster onset and deeper level of sedation.[3][4]

  • Troubleshooting Steps:

    • Review Dosing: Ensure that the doses of both vatinoxan and the alpha-2 agonist are within the recommended range for the specific animal model and desired level of sedation.

    • Monitor Vital Signs: Continuously monitor cardiovascular and respiratory parameters to ensure the animal's stability.

    • Consider Dose Adjustment: In subsequent experiments, consider a slight reduction in the alpha-2 agonist dose when co-administered with vatinoxan to achieve the desired sedative plane without excessive depth or duration.

    • Reversal Agent: If necessary, the sedative and analgesic effects can be reversed with atipamezole.[5]

Issue: Hypotension observed during anesthesia when vatinoxan is used with an alpha-2 agonist and other anesthetic agents.

  • Possible Cause: While vatinoxan mitigates the hypertension and bradycardia induced by alpha-2 agonists, hypotension can still occur, particularly when combined with other anesthetic agents that cause vasodilation (e.g., sevoflurane, propofol).[1][6][7]

  • Troubleshooting Steps:

    • Fluid Therapy: Ensure the animal is adequately hydrated and consider intravenous fluid administration to support blood pressure.

    • Reduce Inhalant Anesthetic: If applicable, decrease the concentration of the inhalant anesthetic.

    • Vasoactive Drugs: In cases of severe hypotension, administration of vasopressors like dobutamine, norepinephrine, or phenylephrine may be necessary to restore normal blood pressure.[1]

    • Dose-Response Evaluation: Conduct a dose-response study to determine the optimal ratio of vatinoxan to the alpha-2 agonist that maintains cardiovascular stability with the chosen anesthetic protocol.

Issue: Reduced analgesic efficacy of the alpha-2 agonist when administered with vatinoxan.

  • Possible Cause: Vatinoxan's alteration of the alpha-2 agonist's pharmacokinetics can lead to a shorter duration of action, which may be perceived as reduced analgesia.[2][8] However, studies have shown that when plasma concentrations of dexmedetomidine are kept equivalent, vatinoxan does not substantially diminish the visceral antinociceptive effects.[8][9]

  • Troubleshooting Steps:

    • Adjust Agonist Dose: It may be necessary to increase the dose of the alpha-2 agonist to maintain therapeutic plasma concentrations for the required duration of analgesia when co-administered with vatinoxan.[8]

    • Multimodal Analgesia: Incorporate other classes of analgesics (e.g., opioids, NSAIDs) into the protocol to ensure adequate pain management.

    • Monitor Nociception: Use appropriate methods to assess the level of nociception throughout the procedure and provide supplemental analgesia as needed.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist.[1][2] Due to its low lipid solubility, it does not readily cross the blood-brain barrier.[1][10][11] This allows it to counteract the peripheral cardiovascular effects of alpha-2 adrenoceptor agonists, such as vasoconstriction and bradycardia, while preserving their centrally mediated sedative and analgesic effects.[3][4][12]

Q2: What are the main benefits of using vatinoxan in combination with alpha-2 adrenoceptor agonists like medetomidine or dexmedetomidine?

A2: The primary benefits include:

  • Improved Cardiovascular Stability: Vatinoxan mitigates the initial hypertension and subsequent bradycardia caused by alpha-2 agonists, leading to heart rates and blood pressures that are closer to the normal range.[3][5]

  • Enhanced Safety Profile: By reducing the negative cardiovascular effects, vatinoxan improves the overall safety of sedation with alpha-2 agonists.[5]

  • Faster Onset and Recovery: Co-administration can lead to a faster onset of sedation and a shorter recovery time.[3][4][5]

  • Improved Microcirculation: Vatinoxan has been shown to markedly improve microcirculation in anesthetized dogs.[13]

Q3: Does vatinoxan affect the sedative properties of alpha-2 agonists?

A3: Vatinoxan does not significantly reduce the centrally mediated sedation produced by alpha-2 agonists because it does not cross the blood-brain barrier in substantial amounts.[1][8] However, it can alter the pharmacokinetics of the agonist, potentially leading to a faster onset and shorter duration of sedation.[2][3][4]

Q4: Can vatinoxan be used with other anesthetic agents besides alpha-2 agonists?

A4: Vatinoxan is specifically designed to counteract the peripheral effects of alpha-2 adrenoceptor agonists. Its use with other classes of anesthetic agents has been investigated in the context of a balanced anesthesia protocol where an alpha-2 agonist is also present. For instance, it has been studied in combination with medetomidine and butorphanol followed by sevoflurane or ketamine anesthesia.[6][7][14][15]

Q5: In which animal species has vatinoxan been studied?

A5: Vatinoxan has been studied in several animal species, including dogs, cats, horses, sheep, and rats.[1][10][11][12]

Quantitative Data Summary

Table 1: Effects of Vatinoxan on Sevoflurane MAC in Dogs Anesthetized with Dexmedetomidine

TreatmentSevoflurane MAC Reduction (%)Mean Sevoflurane MAC (± SD)
Dexmedetomidine (4.5 μg/kg/hr)67%0.64 ± 0.1%
Dexmedetomidine (4.5 μg/kg/hr) + Low-Dose Vatinoxan (90 μg/kg/hr)57%0.81 ± 0.1%
Dexmedetomidine (4.5 μg/kg/hr) + High-Dose Vatinoxan (180 μg/kg/hr)43%1.1 ± 0.1%

Data sourced from a study on the combined effects of dexmedetomidine and vatinoxan infusions.[16]

Table 2: Hemodynamic Effects of Vatinoxan with Medetomidine-Butorphanol and Ketamine in Dogs

ParameterTreatment MB (Medetomidine-Butorphanol)Treatment MVB (Medetomidine-Vatinoxan-Butorphanol)
Heart Rate (HR)Significantly lowerSignificantly higher
Cardiac Index (CI)Significantly lowerSignificantly higher
Systemic Vascular ResistanceSignificantly higherSignificantly lower
Mean Arterial Pressure (MAP)HigherLower (mild hypotension in some cases)

Qualitative summary based on a study investigating the impact of intramuscular vatinoxan co-administered with medetomidine and butorphanol prior to intravenous ketamine.[7][15]

Experimental Protocols

Protocol 1: Evaluation of Vatinoxan on Minimum Alveolar Concentration (MAC) of Sevoflurane in Dogs

  • Animals: Healthy Beagle dogs.

  • Anesthesia Induction and Maintenance: Anesthesia is induced and maintained with sevoflurane.

  • Instrumentation: Arterial and venous catheters are placed for blood pressure monitoring, blood sampling, and drug administration. Core body temperature, heart rate, and respiratory rate are monitored.

  • MAC Determination: The baseline sevoflurane MAC is determined for each dog using a standardized tail-clamp method.

  • Drug Administration:

    • A loading dose of dexmedetomidine is administered intravenously, followed by a continuous rate infusion (CRI) of 4.5 μg/kg/hour.

    • Sevoflurane MAC is redetermined in the presence of dexmedetomidine.

    • A loading dose of vatinoxan is administered, followed by a CRI at a low dose (e.g., 90 μg/kg/hour).

    • Sevoflurane MAC is determined again.

    • The vatinoxan CRI is increased to a high dose (e.g., 180 μg/kg/hour) following a loading dose.

    • Sevoflurane MAC is determined for the final time.

  • Blood Sampling: Blood samples are collected at steady-state during each MAC determination to measure plasma concentrations of dexmedetomidine and vatinoxan.

  • Data Analysis: Repeated measures analysis is used to compare MAC values and cardiovascular parameters across the different treatment phases.

This protocol is based on the methodology described in the study by Pypendop et al. (2021).[16]

Protocol 2: Investigation of Vatinoxan's Effects on the Antinociceptive Efficacy of Medetomidine in Dogs

  • Animals: Healthy Beagle dogs.

  • Study Design: A randomized, crossover design with a washout period between treatments.

  • Treatments: Each dog receives three intravenous treatments:

    • Medetomidine (20 μg/kg)

    • Medetomidine (20 μg/kg) and vatinoxan (400 μg/kg)

    • Medetomidine (40 μg/kg) and vatinoxan (800 μg/kg)

  • Assessments:

    • Sedation: Sedation scores are evaluated at predetermined time points.

    • Visceral Nociception: An ovarian ligament stimulation model is used to assess visceral antinociception.

    • Somatic Nociception: A thermal stimulus is applied to the thoracic limb to measure somatic nociceptive thresholds.

  • Blood Sampling: Venous blood samples are collected at various time points to determine the plasma concentrations of dexmedetomidine.

  • Data Analysis: Sedation scores and nociception measurements are compared among treatments and over time. Plasma drug concentration data are assessed for equivalence between treatments.

This protocol is based on the methodology described in the study by Huuskonen et al. (2020).[8][9]

Visualizations

Signaling_Pathway cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Vasculature A2_Agonist_CNS Alpha-2 Agonist A2_Receptor_CNS Alpha-2 Receptor A2_Agonist_CNS->A2_Receptor_CNS Binds Sedation Sedation & Analgesia A2_Receptor_CNS->Sedation Leads to A2_Agonist_Periphery Alpha-2 Agonist A2_Receptor_Periphery Alpha-2 Receptor A2_Agonist_Periphery->A2_Receptor_Periphery Binds Vaso Vasoconstriction & Bradycardia A2_Receptor_Periphery->Vaso Causes Vatinoxan Vatinoxan Vatinoxan->A2_Receptor_Periphery Blocks A2_Agonist_Admin Alpha-2 Agonist Administration A2_Agonist_Admin->A2_Agonist_CNS A2_Agonist_Admin->A2_Agonist_Periphery Vatinoxan_Admin Vatinoxan Administration Vatinoxan_Admin->Vatinoxan

Caption: Signaling pathway of an alpha-2 agonist and vatinoxan.

Experimental_Workflow Start Start: Animal Acclimation & Baseline Measurements Instrumentation Instrumentation (Catheters, Monitors) Start->Instrumentation Drug_Admin Drug Administration (Vatinoxan + Alpha-2 Agonist +/- Other Anesthetics) Instrumentation->Drug_Admin Monitoring Continuous Monitoring (Cardiovascular, Respiratory) Drug_Admin->Monitoring Data_Collection Data Collection (Blood Samples, Physiological Parameters, Sedation/Analgesia Scores) Monitoring->Data_Collection During Procedure Recovery Recovery Period & Post-Procedural Monitoring Data_Collection->Recovery Data_Analysis Data Analysis & Interpretation Recovery->Data_Analysis End End of Experiment Data_Analysis->End

Caption: General experimental workflow for assessing vatinoxan drug interactions.

References

Validation & Comparative

Vatinoxan Hydrochloride Versus Atipamezole for Sedation Reversal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of vatinoxan hydrochloride and atipamezole, two alpha-2 adrenergic receptor antagonists used for the reversal of sedation in veterinary medicine. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in understanding the pharmacological and clinical differences between these two agents.

Mechanism of Action: A Tale of Two Antagonists

Both this compound and atipamezole function by blocking alpha-2 adrenergic receptors, thereby reversing the sedative and analgesic effects of alpha-2 agonist drugs like medetomidine and dexmedetomidine.[1][2] However, their sites of action differ significantly, leading to distinct clinical profiles.

Atipamezole is a potent and specific antagonist of both central and peripheral alpha-2 adrenoceptors.[3] By crossing the blood-brain barrier, it effectively reverses the central nervous system effects of sedation, leading to a rapid return to consciousness.[4][5]

This compound , on the other hand, is a peripherally selective alpha-2 adrenoceptor antagonist.[2][6] Its limited ability to penetrate the blood-brain barrier means it primarily counteracts the cardiovascular side effects of alpha-2 agonists, such as bradycardia and vasoconstriction, while having minimal impact on the centrally mediated sedation.[6][7] This unique property allows for the mitigation of adverse cardiovascular events while maintaining a desired level of sedation.[8]

Signaling Pathway of Alpha-2 Adrenergic Receptor Agonists and Antagonists

cluster_Pre Presynaptic Neuron cluster_Post Postsynaptic Neuron / Effector Cell cluster_Antagonists Antagonists A2_Agonist Alpha-2 Agonist (e.g., Dexmedetomidine) Pre_A2R Presynaptic Alpha-2 Adrenergic Receptor A2_Agonist->Pre_A2R Activates NE_Release Norepinephrine Release Pre_A2R->NE_Release Inhibits NE_Vesicle Norepinephrine Vesicles Synaptic_Cleft Synaptic Cleft Post_A2R Postsynaptic Alpha-2 Adrenergic Receptor Synaptic_Cleft->Post_A2R NE Activates Effector_Response Effector Response (e.g., Sedation, Analgesia, Vasoconstriction) Post_A2R->Effector_Response Leads to Atipamezole Atipamezole (Central & Peripheral) Atipamezole->Pre_A2R Blocks Atipamezole->Post_A2R Blocks Vatinoxan Vatinoxan (Peripheral) Vatinoxan->Post_A2R Blocks (Peripherally)

Caption: Signaling pathway of alpha-2 agonists and antagonists.

Comparative Efficacy in Sedation Reversal

Clinical studies have demonstrated the effectiveness of both agents in reversing the effects of alpha-2 agonist-induced sedation. Atipamezole provides a rapid and complete reversal of both sedation and cardiovascular effects.[9] Vatinoxan, when co-administered with an alpha-2 agonist, primarily mitigates the cardiovascular depression, and subsequent administration of atipamezole can still be used for full recovery from sedation.[3][10]

A study in dogs sedated with medetomidine showed that those who also received vatinoxan had better overall cardiovascular function and faster, more complete recoveries from sedation after atipamezole administration compared to those who received medetomidine alone.[3][10]

ParameterAtipamezole (following Medetomidine)Atipamezole (following Medetomidine + Vatinoxan)
Heart Rate Remained lower than baselineReturned to or was greater than baseline values 45-90 minutes post-atipamezole
Cardiac Index Did not fully restore to baselineHigher overall, indicating better cardiovascular function
Systemic Vascular Resistance Index Remained higher than baselineLower overall
Recovery from Sedation Slower, with observed relapses into sedationFaster and more complete
Plasma Dexmedetomidine Concentrations HigherLower

Table 1: Comparison of Atipamezole Reversal in Dogs Sedated with Medetomidine With and Without Vatinoxan. Data synthesized from Turunen et al., 2019.[3][10]

Pharmacokinetic Profiles

The pharmacokinetic properties of vatinoxan and atipamezole influence their onset and duration of action.

ParameterThis compoundAtipamezole Hydrochloride
Absorption Rapidly absorbed after intramuscular injection.Rapidly absorbed following intramuscular injection; maximum serum concentration is reached in approximately 10 minutes.[4][11]
Distribution Limited penetration across the blood-brain barrier.[2][6]Extensively distributed to tissues, including the brain, with concentrations two to three times that of plasma.[1][4]
Metabolism Undergoes hepatic biotransformation.Heavily metabolized in the liver, including glucuronidation.[1]
Elimination Half-life (Dogs) Not explicitly stated in the provided results.Approximately 2.6 hours.[1][4]

Table 2: Comparative Pharmacokinetics of Vatinoxan and Atipamezole.

Experimental Protocols

Study of Cardiovascular and Sedation Reversal Effects of Atipamezole in Dogs Treated with Medetomidine With or Without Vatinoxan

This study, conducted by Turunen et al. (2019), provides key comparative data.[3][10]

  • Subjects: Eight purpose-bred, 2-year-old Beagles.[10]

  • Study Design: A randomized, blinded, crossover study with a washout period of at least two weeks between treatments.[10]

  • Treatments:

    • Group 1 (MED): Intramuscular injection of medetomidine (20 μg/kg).[10]

    • Group 2 (MEDVAT): Intramuscular injection of medetomidine (20 μg/kg) mixed with vatinoxan (400 μg/kg).[10]

  • Reversal: Thirty minutes after the initial injection, all dogs received an intramuscular injection of atipamezole (100 μg/kg).[10]

  • Data Collection: Sedation scores, heart rate, mean arterial and central venous blood pressures, and cardiac output were recorded at baseline and at various time points up to 90 minutes after atipamezole administration. Venous blood samples were collected for drug concentration analysis.[10]

  • Calculated Indices: Cardiac and systemic vascular resistance indices were calculated.[10]

Experimental Workflow

cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Reversal Reversal Phase cluster_Data Data Collection & Analysis Subjects 8 Beagle Dogs Design Randomized, Blinded, Crossover Study Washout ≥ 2-week Washout Treatment_Decision Treatment Group Design->Treatment_Decision MED IM Medetomidine (20 µg/kg) Treatment_Decision->MED Group 1 MEDVAT IM Medetomidine (20 µg/kg) + Vatinoxan (400 µg/kg) Treatment_Decision->MEDVAT Group 2 Wait Wait 30 minutes MED->Wait MEDVAT->Wait Atipamezole IM Atipamezole (100 µg/kg) Wait->Atipamezole Monitoring Monitor up to 90 min: - Sedation Score - Heart Rate - Blood Pressure - Cardiac Output Atipamezole->Monitoring Blood_Sampling Venous Blood Samples (up to 210 min) Atipamezole->Blood_Sampling Analysis Calculate Cardiovascular Indices & Analyze Drug Concentrations Monitoring->Analysis Blood_Sampling->Analysis

Caption: Experimental workflow for a comparative sedation reversal study.

Safety and Adverse Effects

Atipamezole: The rapid reversal of sedation can sometimes lead to excitement, nervousness, or aggression, particularly with intravenous administration.[1] A transient drop in blood pressure followed by a reflex tachycardia and hypertension can occur.[1][11]

This compound: As a peripherally acting antagonist, vatinoxan is designed to mitigate the cardiovascular adverse effects of alpha-2 agonists.[6] When used in combination with medetomidine (as Zenalpha®), it helps to counteract the vasoconstriction and hypertension associated with the agonist.[8] However, hypotension may still occur.[6]

Conclusion

This compound and atipamezole represent two distinct strategies for managing sedation with alpha-2 adrenoceptor agonists. Atipamezole provides a complete and rapid reversal of both central and peripheral effects, making it a valuable tool for expediting recovery. Vatinoxan, through its peripheral selectivity, offers a novel approach to improving the cardiovascular safety profile of alpha-2 agonists while preserving their sedative and analgesic properties. The co-administration of vatinoxan with an alpha-2 agonist, followed by atipamezole for reversal, appears to offer a more hemodynamically stable and efficient recovery process. The choice between these agents, or their sequential use, will depend on the specific clinical or research objectives, including the desired duration of sedation and the cardiovascular status of the subject.

References

A Preclinical Comparison of Vatinoxan Hydrochloride and Yohimbine: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical research, the selection of appropriate pharmacological tools is paramount for obtaining robust and translatable data. This guide provides a comprehensive comparison of two prominent alpha-2 adrenergic receptor antagonists, Vatinoxan hydrochloride and Yohimbine, tailored for researchers, scientists, and drug development professionals. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate an informed choice between these two agents for preclinical studies.

Executive Summary

This compound and Yohimbine are both antagonists of alpha-2 adrenergic receptors, a class of G protein-coupled receptors involved in a wide array of physiological processes. While they share a primary mechanism of action, their pharmacological profiles exhibit critical differences that dictate their suitability for specific research applications. The principal distinction lies in their selectivity and ability to cross the blood-brain barrier. Vatinoxan is a peripherally selective antagonist with poor penetration into the central nervous system (CNS), making it ideal for investigating the peripheral effects of alpha-2 adrenergic receptor modulation without confounding central effects. In contrast, Yohimbine readily crosses the blood-brain barrier, eliciting both central and peripheral effects, and has a broader receptor interaction profile.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Yohimbine, focusing on their receptor binding affinities and observed physiological effects in preclinical models.

Table 1: Receptor Binding Affinity and Selectivity

CompoundReceptor SubtypeBinding Affinity (Ki)α2:α1 Selectivity RatioSpeciesReference
Yohimbine α2A1.4 nM40:1Not Specified[1]
α2B7.1 nM[1]
α2C0.88 nM[1]
This compound α2 (undifferentiated)Not explicitly found105:1Not Specified[1]
α2ANot explicitly found
α2BNot explicitly found
α2CNot explicitly found

Table 2: Overview of Preclinical Physiological Effects

ParameterThis compoundYohimbineAnimal Model
Cardiovascular Mitigates α2-agonist-induced bradycardia and hypertension.[2]Dose-dependent effects: low doses can increase heart rate and blood pressure; higher doses can reverse hypertension.[3]Dogs, Horses
Can cause hypotension when used with general anesthesia.[1]Can induce tachycardia.[3]Rats
Central Nervous System Minimal to no central effects due to poor blood-brain barrier penetration.[2]Readily crosses the blood-brain barrier, leading to increased alertness, anxiety, and potential for tremors.[3]Dogs, Rats
Gastrointestinal Can attenuate α2-agonist-induced decreases in gastrointestinal motility.Can decrease motility of smooth muscle in the gastrointestinal tract.Horses
Metabolic Mitigates α2-agonist-induced hyperglycemia.[3]Can increase plasma norepinephrine and epinephrine levels.[3]Dogs, Rats

Experimental Protocols

This compound in Canine Models

Objective: To evaluate the effects of Vatinoxan on the cardiovascular and sedative effects of medetomidine, an alpha-2 adrenergic agonist.

Animal Model: Healthy adult Beagle dogs.[2]

Drug Administration:

  • Vatinoxan: Administered intravenously (IV) or intramuscularly (IM) at doses ranging from 125 to 500 µg/kg.

  • Medetomidine: Co-administered with Vatinoxan at a dose of 10 µg/kg (IV) or 20 µg/kg (IM).[2]

Endpoint Measurements:

  • Cardiovascular: Heart rate, arterial blood pressure (systolic, diastolic, and mean), and cardiac output are continuously monitored using indwelling catheters and telemetry.

  • Sedation: Sedation is scored at regular intervals by trained observers using a validated scoring system, assessing posture, alertness, and response to stimuli.

  • Pharmacokinetics: Blood samples are collected at predetermined time points to measure plasma concentrations of Vatinoxan and medetomidine via liquid chromatography-mass spectrometry (LC-MS).

Yohimbine in Rodent Models

Objective: To characterize the dose-dependent cardiovascular and behavioral effects of Yohimbine.

Animal Model: Male Sprague-Dawley rats.[3]

Drug Administration:

  • Yohimbine: Administered intraperitoneally (i.p.) at doses ranging from 0.5 to 5 mg/kg.

Endpoint Measurements:

  • Cardiovascular: Blood pressure and heart rate are monitored via telemetry or a tail-cuff system.

  • Behavioral: Locomotor activity is assessed in an open-field arena. Anxiety-like behavior can be evaluated using tests such as the elevated plus-maze.

  • Neurochemical: Brain tissue samples can be collected post-mortem to measure neurotransmitter levels (e.g., norepinephrine, dopamine, serotonin) using high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

alpha2_signaling_pathway alpha2_receptor α2 Adrenergic Receptor g_protein Gi Protein (α, β, γ subunits) alpha2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits (α subunit) camp cAMP adenylyl_cyclase->camp Converts ATP to antagonist Vatinoxan or Yohimbine antagonist->alpha2_receptor Blocks norepinephrine Norepinephrine (Agonist) norepinephrine->alpha2_receptor Activates atp ATP atp->adenylyl_cyclase pka Protein Kinase A (inactive) camp->pka Activates pka_active Protein Kinase A (active) cellular_response Decreased Cellular Response pka_active->cellular_response Phosphorylates Targets

Caption: Alpha-2 adrenergic receptor signaling pathway.

experimental_workflow start Start: Select Animal Model (e.g., Rat, Dog) acclimation Acclimation Period start->acclimation baseline Baseline Measurements (Cardiovascular, Behavioral) acclimation->baseline randomization Randomization to Treatment Groups baseline->randomization group_v Vatinoxan HCl Administration randomization->group_v Group 1 group_y Yohimbine HCl Administration randomization->group_y Group 2 group_c Vehicle Control Administration randomization->group_c Group 3 monitoring Post-Dose Monitoring (Continuous or Timed) group_v->monitoring group_y->monitoring group_c->monitoring data_collection Data Collection (Physiological & Behavioral) monitoring->data_collection terminal Terminal Procedures (e.g., Tissue Collection) data_collection->terminal analysis Data Analysis (Statistical Comparison) terminal->analysis No necropsy Necropsy & Histopathology terminal->necropsy Yes biochemical Biochemical Assays (e.g., Neurotransmitters) terminal->biochemical Yes necropsy->analysis biochemical->analysis

Caption: Preclinical evaluation workflow for α2 antagonists.

Concluding Remarks

The choice between this compound and Yohimbine for preclinical research hinges on the specific scientific question being addressed. Vatinoxan's peripheral selectivity makes it an invaluable tool for dissecting the roles of peripheral alpha-2 adrenergic receptors in various physiological and pathophysiological processes, without the confounding influence of central nervous system effects. This is particularly advantageous in studies where central sedative or anxiogenic effects could interfere with the interpretation of results.

Yohimbine, with its well-characterized central and peripheral actions, remains a relevant tool for studies investigating the integrated physiological response to alpha-2 adrenergic receptor blockade. Its broader receptor profile, however, necessitates careful consideration of potential off-target effects.

Researchers are encouraged to carefully consider the distinct pharmacological profiles of these two agents in the context of their experimental goals to ensure the selection of the most appropriate tool for their preclinical investigations.

References

Vatinoxan Hydrochloride: A Novel Approach to Mitigating Medetomidine-Induced Side Effects in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Medetomidine, a potent α2-adrenoceptor agonist, is widely utilized in veterinary medicine for its reliable sedative and analgesic properties. However, its clinical application is often tempered by significant cardiovascular and respiratory side effects. The recent introduction of vatinoxan hydrochloride, a peripherally selective α2-adrenoceptor antagonist, in combination with medetomidine (Zenalpha®), presents a promising strategy to counteract these adverse effects while preserving the desired central nervous system effects of sedation and analgesia.[1][2][3] This guide provides a comprehensive comparison of medetomidine administered with vatinoxan versus medetomidine alone, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Receptors

Medetomidine exerts its effects by acting as an agonist at α2-adrenoceptors in both the central and peripheral nervous systems.[4] Central activation in the locus coeruleus of the brainstem leads to sedation and analgesia.[5] However, peripheral α2-adrenoceptor stimulation in blood vessels causes vasoconstriction, leading to an initial increase in blood pressure (hypertension) and a subsequent reflex bradycardia (a drop in heart rate).[3][4][6] This can significantly decrease cardiac output and oxygen delivery to tissues.[4][6][7]

This compound is a peripherally selective α2-adrenoceptor antagonist.[3][8] Due to its hydrophilic nature, it does not readily cross the blood-brain barrier, meaning it primarily blocks α2-adrenoceptors in the periphery without significantly affecting the central sedative and analgesic effects of medetomidine.[3][4][8] By competitively binding to peripheral α2-receptors, vatinoxan mitigates medetomidine-induced vasoconstriction and the subsequent cascade of negative cardiovascular events.[4]

Signaling Pathway and Drug Interaction

The following diagram illustrates the interaction between medetomidine, vatinoxan, and the α2-adrenoceptors in both the central and peripheral nervous systems.

cluster_cns Central Nervous System (CNS) cluster_peripheral Peripheral Nervous System cns_alpha2 α2-Adrenoceptor sedation Sedation & Analgesia cns_alpha2->sedation Activation medetomidine_cns Medetomidine medetomidine_cns->cns_alpha2 Agonist peripheral_alpha2 α2-Adrenoceptor (Blood Vessels) vasoconstriction Vasoconstriction peripheral_alpha2->vasoconstriction Activation bradycardia Reflex Bradycardia vasoconstriction->bradycardia medetomidine_peripheral Medetomidine medetomidine_peripheral->peripheral_alpha2 Agonist vatinoxan Vatinoxan vatinoxan->peripheral_alpha2 Antagonist medetomidine_source Medetomidine Administration medetomidine_source->medetomidine_cns medetomidine_source->medetomidine_peripheral vatinoxan_source Vatinoxan Administration vatinoxan_source->vatinoxan

Medetomidine and Vatinoxan Signaling Pathway

Comparative Efficacy: Medetomidine with Vatinoxan (MVX) vs. Medetomidine Alone (MED)

Clinical and experimental studies have consistently demonstrated the benefits of combining vatinoxan with medetomidine in mitigating cardiovascular side effects.

Cardiovascular Parameters

A key study in Beagle dogs showed that cardiovascular function was closer to normal in dogs receiving the medetomidine-vatinoxan (MVX) combination compared to those receiving medetomidine (MED) alone.[4] The MED group exhibited more significant vasoconstriction, higher blood pressure, and lower heart rate, stroke volume, and cardiac output.[4] In fact, cardiac output in the MED group was 47% to 96% lower than in the MVX group.[4][9]

ParameterMedetomidine (MED)Medetomidine + Vatinoxan (MVX)Reference
Heart Rate (HR) Significantly decreasedCloser to baseline[4][9]
Mean Arterial Pressure (MAP) Significantly increasedCloser to baseline[3][6]
Cardiac Output (CO) Significantly decreased (47-96% lower)Closer to baseline[4][9]
Systemic Vascular Resistance (SVR) Significantly increasedCloser to baseline[3][6]
Respiratory Function

While medetomidine can cause a decrease in respiratory rate, studies comparing MVX to MED have shown that the combination has less of a depressive effect on respiration.[2][10] In a study on dogs undergoing ovariectomy, respiratory rate decreased in all groups after induction, but no significant difference was evident between the medetomidine and medetomidine-vatinoxan groups during the procedure.[3]

ParameterMedetomidine (MED)Medetomidine + Vatinoxan (MVX)Reference
Respiratory Rate DecreasedLess pronounced decrease[2][10]
Sedative and Analgesic Efficacy

A crucial aspect of vatinoxan's utility is its ability to mitigate peripheral side effects without compromising central sedation and analgesia. Studies have shown that the sedative and analgesic effects of medetomidine are maintained when co-administered with vatinoxan.[8] In some cases, the onset of sedation may even be faster with the combination.[11][12] However, the duration of sedation might be slightly shortened due to increased cardiac output leading to higher clearance of medetomidine.[8]

Experimental Protocols

The following provides a generalized experimental workflow for studies evaluating the efficacy of vatinoxan.

animal_selection Animal Selection (e.g., Healthy Beagles) randomization Randomized Crossover Design animal_selection->randomization treatment_med Treatment Group 1: Medetomidine (IM/IV) randomization->treatment_med Group A treatment_mvx Treatment Group 2: Medetomidine + Vatinoxan (IM/IV) randomization->treatment_mvx Group B washout Washout Period (e.g., 2 weeks) treatment_med->washout monitoring Continuous Monitoring: - Cardiovascular (HR, BP, CO) - Respiratory (RR, SpO2) - Sedation Scores treatment_med->monitoring treatment_mvx->washout treatment_mvx->monitoring washout->treatment_med washout->treatment_mvx data_collection Data Collection at Pre-defined Time Points monitoring->data_collection analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->analysis results Comparative Results analysis->results

Generalized Experimental Workflow
Key Experimental Details from a Representative Study:

  • Study Design: A randomized, blinded, experimental, crossover study.[9]

  • Animals: Healthy Beagle dogs.[9]

  • Treatments: Each dog received either 1 mg/m² of medetomidine or 1 mg/m² of medetomidine with 20 mg/m² of vatinoxan intramuscularly (IM), with a 7-day washout period between treatments.[9]

  • Data Collection: Cardiovascular data and blood gas samples were collected at baseline and at multiple time points up to 120 minutes post-administration. Cardiac output was measured via thermodilution.[9]

  • Statistical Analysis: Repeated measures analysis of covariance was used to evaluate differences between treatments.[9]

Alternatives for Mitigating Medetomidine Side Effects

The primary alternative to vatinoxan for managing medetomidine's effects is the use of a reversal agent, such as atipamezole . Atipamezole is a potent α2-antagonist that reverses both the central sedative and peripheral cardiovascular effects of medetomidine.[5][10][13] It is typically administered to shorten the recovery period after a procedure.[13] Unlike vatinoxan, which is co-administered with medetomidine to prevent side effects, atipamezole is used to reverse them once they have occurred.[10]

Conclusion

The co-administration of this compound with medetomidine represents a significant advancement in veterinary sedation protocols. By selectively antagonizing peripheral α2-adrenoceptors, vatinoxan effectively mitigates the adverse cardiovascular effects of medetomidine, such as bradycardia and hypertension, without compromising the desired central sedative and analgesic effects.[3][4] This leads to a safer sedation experience, particularly for patients where cardiovascular stability is a concern. The available experimental data strongly supports the use of the medetomidine-vatinoxan combination as a superior alternative to medetomidine alone for achieving safe and effective sedation in dogs.[4][9] Further research may continue to explore its applications in other species and in various clinical scenarios.

References

Vatinoxan Hydrochloride: A Comparative Guide to its In Vivo Peripheral Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vatinoxan hydrochloride's in vivo performance against other alpha-2 adrenergic receptor modulators, supported by experimental data. This compound, a peripherally selective alpha-2 adrenoceptor antagonist, is increasingly recognized for its ability to mitigate the undesirable cardiovascular side effects of alpha-2 agonists while preserving their centrally mediated sedative and analgesic properties.[1][2] This unique profile stems from its limited ability to cross the blood-brain barrier.[1][3]

Comparison with Alpha-2 Adrenergic Agonists

Vatinoxan is often co-administered with alpha-2 adrenergic agonists like medetomidine and dexmedetomidine to counteract their peripheral effects.[1]

Key Performance Metrics

The primary advantage of Vatinoxan lies in its capacity to selectively block peripheral alpha-2 adrenoceptors, primarily on vascular smooth muscle, thereby reducing the vasoconstriction, hypertension, and reflex bradycardia commonly associated with alpha-2 agonist administration.[2][4] This allows for the desired central nervous system effects of sedation and analgesia to be maintained.

A study in dogs demonstrated that the co-administration of Vatinoxan with medetomidine resulted in cardiovascular parameters closer to normal physiological ranges compared to medetomidine alone.[2] While medetomidine alone caused a significant decrease in heart rate, stroke volume, and cardiac output, the combination with Vatinoxan mitigated these effects.[2]

Similarly, in a study with white-tailed deer anesthetized with medetomidine and tiletamine/zolazepam, the addition of Vatinoxan resulted in significantly higher heart rates and lower mean arterial pressure, indicating a reduction in peripheral vasoconstriction and reflex bradycardia.[4] Importantly, this was achieved without a significant difference in sedation scores or recovery times.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies, highlighting the peripheral selectivity of this compound.

Table 1: Cardiovascular Effects of Medetomidine with and without Vatinoxan in Standing Horses

ParameterTime PointMedetomidine (MED)Medetomidine + Vatinoxan (MED+V)P-value
Heart Rate (beats/minute) 10 min26 ± 231 ± 5P = 0.04
Mean Arterial Pressure (mmHg) 10 min129 ± 15103 ± 13P < 0.001
Cardiac Index 10 minLower with MEDHigher with MED+VP = 0.02
Systemic Vascular Resistance 10 minHigher with MEDLower with MED+VP = 0.001

Data from a study on six healthy horses receiving medetomidine hydrochloride (7 μg/kg i.v.) with or without this compound (140 μg/kg i.v.).[5][6]

Table 2: Cardiovascular Effects of Medetomidine/Tiletamine/Zolazepam with and without Vatinoxan in White-Tailed Deer

ParameterVatinoxan Group (VAT)Saline Group (SAL)
Heart Rate Significantly HigherSignificantly Lower
Mean Arterial Pressure Significantly LowerSignificantly Higher
Sedation Score No Significant DifferenceNo Significant Difference
Recovery Time No Significant DifferenceNo Significant Difference

Data from a masked crossover study in nine healthy adult female white-tailed deer anesthetized with IM medetomidine (0.075 mg/kg) and tiletamine/zolazepam (4 mg/kg), followed by either IM vatinoxan (1.5 mg/kg) or saline.[4]

Table 3: Central Nervous System (CNS) vs. Plasma Concentrations of Vatinoxan and Medetomidine Enantiomers in Dogs

CompoundCNS-to-Plasma Ratio
Vatinoxan Approximately 1:50
Dexmedetomidine 3 to 7-fold higher in CNS
Levomedetomidine 3 to 7-fold higher in CNS

Data from a study in six healthy Beagle dogs administered a combination of medetomidine (40 μg kg-1) and vatinoxan (800 μg kg-1) as an IV bolus.[7][8] This data directly confirms the poor penetration of Vatinoxan into the central nervous system.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Cardiovascular and Sedative Effect Assessment in Horses
  • Study Design: A randomized, blinded, crossover study was conducted on six healthy horses.

  • Drug Administration: Horses received an intravenous (IV) bolus of medetomidine hydrochloride (7 μg/kg) with or without this compound (140 μg/kg). This was followed by a constant rate infusion (CRI) of medetomidine at 3.5 μg/kg/h for 60 minutes.

  • Data Collection: Cardiorespiratory variables (heart rate, mean arterial pressure, cardiac index, systemic vascular resistance) and sedation levels were recorded for 120 minutes.

  • Analysis: Data were analyzed using repeated measures ANCOVA and paired t-tests.[5][6]

Assessment of Peripheral Selectivity in Dogs via CNS and Plasma Concentration Analysis
  • Study Design: An experimental, observational study was performed on six healthy Beagle dogs.

  • Drug Administration: All dogs were administered a combination of medetomidine (40 μg kg-1) and vatinoxan (800 μg kg-1) as an IV bolus.

  • Sample Collection: 20 minutes post-administration, the dogs were euthanized, and venous plasma and CNS tissues (brain, spinal cord) were collected.

  • Analysis: Concentrations of dexmedetomidine, levomedetomidine, and vatinoxan in all samples were quantified using liquid chromatography-tandem mass spectrometry.[7][8]

Visualizing the Mechanism and Workflow

Signaling Pathway of Alpha-2 Adrenergic Receptors

alpha2_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Vascular Smooth Muscle) cluster_drugs Pharmacological Intervention NE_release Norepinephrine Release alpha2_pre Presynaptic α2-Adrenoceptor NE_release->alpha2_pre Activates alpha2_pre->NE_release Inhibits (Negative Feedback) alpha2_post Postsynaptic α2-Adrenoceptor G_protein Gi/o Protein alpha2_post->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Opens cAMP cAMP AC->cAMP Converts ATP to Contraction Vasoconstriction cAMP->Contraction Decreased cAMP leads to Ca_channel->Contraction Increased Intracellular Ca2+ Medetomidine Medetomidine/ Dexmedetomidine Medetomidine->alpha2_post Agonist Vatinoxan Vatinoxan Vatinoxan->alpha2_post Antagonist experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_data_collection Data Collection cluster_analysis Data Analysis animal_selection Select Healthy Animal Subjects instrumentation Instrument for Cardiovascular Monitoring animal_selection->instrumentation grouping Randomize into Groups: 1. Agonist Alone 2. Agonist + Vatinoxan instrumentation->grouping administration Administer Drugs (e.g., IV or IM) grouping->administration cv_monitoring Monitor Cardiovascular Parameters (HR, BP, etc.) administration->cv_monitoring sedation_scoring Assess Sedation Levels administration->sedation_scoring blood_sampling Collect Blood/CNS Samples administration->blood_sampling statistical_analysis Statistical Comparison between Groups cv_monitoring->statistical_analysis sedation_scoring->statistical_analysis concentration_analysis LC-MS/MS Analysis of Drug Concentrations blood_sampling->concentration_analysis conclusion Draw Conclusions on Peripheral Selectivity statistical_analysis->conclusion concentration_analysis->conclusion

References

A comparative study of Vatinoxan hydrochloride in different animal species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vatinoxan hydrochloride's performance with alternative alpha-2 adrenergic receptor antagonists in various animal species. The data presented is compiled from peer-reviewed studies to aid in research and clinical decision-making.

Introduction to this compound

This compound (formerly MK-467) is a peripherally selective alpha-2 adrenoceptor antagonist.[1] It is primarily used in veterinary medicine in combination with alpha-2 adrenergic agonists, such as medetomidine and dexmedetomidine, to mitigate their peripheral cardiovascular side effects while preserving their central sedative and analgesic properties.[2] Unlike centrally acting antagonists like atipamezole, vatinoxan has limited ability to cross the blood-brain barrier due to its low lipid solubility.[1][3] This unique pharmacological profile allows for the attenuation of adverse effects like bradycardia and hypertension without reversing the desired sedation.[1][2]

Comparative Efficacy and Safety

Vatinoxan is co-administered with alpha-2 agonists to improve cardiovascular stability during sedation and anesthesia. Its primary comparator in clinical practice is the centrally-acting antagonist atipamezole, which is used to reverse the effects of alpha-2 agonists.

Key Comparative Points:

  • Vatinoxan: Prevents or reduces the severity of cardiovascular depression (bradycardia, hypertension) when administered concurrently with an alpha-2 agonist.[3] It does not significantly reverse the central sedative effects.[1]

  • Atipamezole: A potent alpha-2 antagonist that crosses the blood-brain barrier and is used for the complete reversal of both the sedative and cardiovascular effects of alpha-2 agonists.[4]

The co-administration of vatinoxan with medetomidine has been shown to maintain better hemodynamic function compared to medetomidine alone, and it hastens recovery from sedation when atipamezole is used for reversal.[5]

Data Presentation

Table 1: Comparative Dosages of Vatinoxan and Medetomidine in Different Animal Species
Animal SpeciesThis compound DoseMedetomidine Hydrochloride Dose (Co-administered)Route of AdministrationReference
Dogs 400 μg/kg20 μg/kgIntravenous (IV)[2]
400 μg/kg20 μg/kgIntramuscular (IM)[5]
800 μg/kg40 μg/kgIntravenous (IV)[2]
Cats 600 μg/kg25 μg/kgIntramuscular (IM)[6]
Horses 140 μg/kg7 μg/kg (followed by CRI)Intravenous (IV)[2]
Sheep 300 μg/kg30 μg/kgIntramuscular (IM)
Table 2: Comparative Pharmacokinetic Parameters of Vatinoxan
Animal SpeciesVolume of Distribution (Vd)Clearance (CL)Key FindingsReference
Cats (Anesthetized) Small volume of distributionLow clearance (2.3 mL/min/kg)A three-compartment model best fitted the data.[7]
Cats (Combined with Dexmedetomidine & Ketamine) 666 mL/kg (at steady state)3.7 mL/min/kgVatinoxan increases the clearance of dexmedetomidine.[6]
Table 3: Comparative Cardiopulmonary Effects of Medetomidine With and Without Vatinoxan in Dogs
ParameterMedetomidine Alone (20 μg/kg IM)Medetomidine (20 μg/kg) + Vatinoxan (400 μg/kg) IMKey ObservationsReference
Heart Rate Significantly lowerHigher, closer to baselineVatinoxan mitigates medetomidine-induced bradycardia.[5]
Mean Arterial Pressure Initially higherLower than medetomidine alone at 5 minutes post-reversalVatinoxan attenuates the initial hypertensive phase.[5]
Cardiac Index LowerHigherCo-administration of vatinoxan improves overall cardiovascular function.[5]
Systemic Vascular Resistance Index HigherLowerVatinoxan counteracts the vasoconstrictive effects of medetomidine.[5]

Experimental Protocols

Study of Cardiovascular and Sedation Reversal Effects in Dogs
  • Objective: To investigate the cardiovascular and sedation reversal effects of intramuscular (IM) atipamezole in dogs treated with medetomidine with or without vatinoxan.[5]

  • Animals: Eight healthy Beagle dogs.[5]

  • Experimental Design: A randomized, blinded, crossover study with a washout period of at least two weeks between treatments.[5]

  • Treatments:

    • Medetomidine (MED): 20 μg/kg IM.[5]

    • Medetomidine + Vatinoxan (MEDVAT): Medetomidine 20 μg/kg mixed with vatinoxan 400 μg/kg IM.[5]

  • Procedure:

    • Thirty minutes after the initial treatment, atipamezole (100 μg/kg) was administered IM for reversal.[5]

    • Sedation scores, heart rate, mean arterial and central venous blood pressures, and cardiac output were recorded before and at various time points up to 90 minutes after atipamezole administration.[5]

    • Venous blood samples were collected for drug concentration analysis.[5]

Pharmacokinetic Study of Vatinoxan in Cats
  • Objective: To characterize the pharmacokinetics of vatinoxan in isoflurane-anesthetized cats.[7]

  • Animals: Six healthy adult male neutered cats.[7]

  • Experimental Design: Prospective experimental study.[7]

  • Procedure:

    • Cats were anesthetized with isoflurane in oxygen.[7]

    • Vatinoxan (1 mg/kg) was administered intravenously over 5 minutes.[7]

    • Blood samples were collected before and at various times up to 8 hours after vatinoxan administration.[7]

    • Plasma vatinoxan concentrations were measured using liquid chromatography/tandem mass spectrometry.[7]

    • Compartment models were fitted to the time-concentration data using population methods and nonlinear mixed-effect modeling.[7]

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenergic Receptor Signaling Pathway

Alpha-2 adrenergic agonists like medetomidine bind to and activate alpha-2 adrenoceptors, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[8] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is responsible for the sedative, analgesic, and cardiovascular effects of these drugs.[9] Vatinoxan acts as an antagonist at these receptors in the periphery, blocking the binding of the agonist and thereby preventing the downstream signaling that leads to adverse cardiovascular effects.

alpha2_signaling cluster_0 Peripheral Vasculature agonist Alpha-2 Agonist (e.g., Medetomidine) receptor Alpha-2 Adrenoceptor agonist->receptor Binds & Activates gi_protein Gi Protein receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp vasoconstriction Vasoconstriction (Increased Blood Pressure, Decreased Heart Rate) camp->vasoconstriction vatinoxan Vatinoxan vatinoxan->receptor Blocks

Caption: Alpha-2 adrenergic receptor signaling and the antagonistic action of Vatinoxan.

General Experimental Workflow for Vatinoxan Studies

The typical experimental workflow for evaluating the effects of vatinoxan involves a controlled, randomized, and often crossover design to minimize individual animal variability.

experimental_workflow start Animal Selection & Acclimatization baseline Baseline Data Collection (HR, BP, etc.) start->baseline randomization Randomization to Treatment Groups baseline->randomization treatment_A Group A: Alpha-2 Agonist Alone randomization->treatment_A treatment_B Group B: Alpha-2 Agonist + Vatinoxan randomization->treatment_B monitoring Continuous Monitoring & Data Collection treatment_A->monitoring treatment_B->monitoring reversal Reversal with Atipamezole (if applicable) monitoring->reversal recovery Recovery Monitoring reversal->recovery analysis Data Analysis recovery->analysis

Caption: A generalized experimental workflow for comparative studies of Vatinoxan.

Conclusion

This compound presents a significant advancement in veterinary anesthesia and sedation by offering a mechanism to selectively mitigate the peripheral adverse effects of alpha-2 adrenergic agonists. Its co-administration with agents like medetomidine improves cardiovascular stability in a variety of animal species without compromising the desired central nervous system effects of sedation and analgesia. This makes it a valuable tool for enhancing the safety of sedative and anesthetic protocols in clinical and research settings. Further research, particularly direct head-to-head clinical trials with other management strategies, will continue to refine its application and elucidate its full potential across a broader range of species and clinical scenarios.

References

Vatinoxan Hydrochloride's Impact on Sevoflurane Anesthesia: A Comparative Analysis of Minimum Alveolar Concentration

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of veterinary anesthesia, the quest for safer and more controllable anesthetic protocols is perpetual. A key aspect of this is the modulation of the Minimum Alveolar Concentration (MAC) of inhalant anesthetics like sevoflurane. A lower MAC indicates a more potent anesthetic effect, allowing for reduced doses of the inhalant and potentially mitigating dose-dependent side effects. This guide provides a detailed comparison of the effects of vatinoxan hydrochloride, both in combination with an alpha-2 adrenergic agonist and its purported standalone effect, on the MAC of sevoflurane in dogs. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data.

This compound: A Peripherally Acting Alpha-2 Antagonist

This compound is a peripherally selective alpha-2 adrenergic receptor antagonist.[1][2] Its mechanism of action is centered on its ability to block the effects of alpha-2 adrenergic agonists, such as dexmedetomidine, at peripheral sites in the body. Due to its low lipid solubility, vatinoxan does not readily cross the blood-brain barrier, thereby preserving the centrally mediated sedative and analgesic effects of alpha-2 agonists while counteracting their peripheral cardiovascular side effects, such as vasoconstriction and bradycardia.[1][3][4]

The Role of Alpha-2 Adrenergic Agonists in Anesthesia

Alpha-2 adrenergic agonists like dexmedetomidine, medetomidine, romifidine, and xylazine are commonly used in veterinary medicine for their sedative and analgesic properties.[5][6] A significant advantage of these agents is their ability to produce a dose-dependent reduction in the MAC of inhalant anesthetics, a phenomenon known as the MAC-sparing effect.[5][6][7] This allows for a reduction in the concentration of sevoflurane required to maintain a surgical plane of anesthesia, thereby enhancing cardiovascular stability.

Vatinoxan's Attenuation of the MAC-Sparing Effect of Dexmedetomidine

Recent research has focused on the combined use of vatinoxan with alpha-2 agonists to harness their MAC-sparing benefits while mitigating their adverse cardiovascular effects. A key study investigated the effects of combined infusions of dexmedetomidine and vatinoxan on the MAC of sevoflurane in dogs. The results demonstrated that while dexmedetomidine alone significantly reduces the sevoflurane MAC, the addition of vatinoxan attenuates this effect in a dose-dependent manner.[8]

Experimental Data Summary

The following table summarizes the quantitative data from a prospective experimental study on the effect of vatinoxan on the dexmedetomidine-induced reduction of sevoflurane MAC in Beagle dogs.[8]

Treatment GroupSevoflurane MAC (%) (Mean ± SD)MAC Reduction from Baseline (%)
Baseline (Sevoflurane alone) 1.91 ± 0.1N/A
Dexmedetomidine (4.5 µg/kg/hr) 0.64 ± 0.167%
Dexmedetomidine + Vatinoxan (Low Dose: 90 µg/kg/hr) 0.81 ± 0.157%
Dexmedetomidine + Vatinoxan (High Dose: 180 µg/kg/hr) 1.1 ± 0.143%

Comparison with Other Alpha-2 Agonists

Other alpha-2 adrenergic agonists also exhibit a significant MAC-sparing effect on sevoflurane and other inhalant anesthetics in dogs.

AgentInhalant AnestheticMAC Reduction (%)Reference
Dexmedetomidine Sevoflurane40.3 ± 15.1% to 67%[6][8]
Medetomidine Isoflurane47.2%[7]
Xylazine Halothane~38%[9]

Note: Data for medetomidine and xylazine are for different inhalant anesthetics but are indicative of the general MAC-sparing effect of alpha-2 agonists.

The Purported Standalone Effect of Vatinoxan on Sevoflurane MAC

Interestingly, evidence suggests that vatinoxan administered alone may have the opposite effect of alpha-2 agonists on the MAC of sevoflurane. A study by Hector et al. (2017), as cited in a subsequent review, demonstrated that a high dose of vatinoxan (180 μg/kg/hr) actually increased the MAC of sevoflurane in dogs.[10] This suggests that peripheral alpha-2 adrenergic receptors may play a role in the intrinsic anesthetic state, and their blockade by vatinoxan could necessitate a higher concentration of sevoflurane to maintain anesthesia.

Experimental Protocols

Determination of Sevoflurane MAC

The Minimum Alveolar Concentration (MAC) of sevoflurane was determined using the tail clamp method in a prospective experimental study involving six Beagle dogs.[8]

Anesthesia Induction and Maintenance:

  • Anesthesia was induced via mask administration of sevoflurane in oxygen.

  • Following endotracheal intubation, anesthesia was maintained with sevoflurane in oxygen.

  • Ventilation was controlled to maintain normocapnia.

MAC Determination Procedure:

  • A specific end-tidal sevoflurane concentration was maintained for a 15-minute equilibration period.

  • A noxious stimulus (tail clamp applied to the base of the tail) was then applied for up to 60 seconds.

  • A positive response was defined as gross purposeful movement of the head or limbs.

  • The sevoflurane concentration was then adjusted up or down by approximately 10-15% based on the response.

  • This procedure was repeated until the MAC was bracketed between a concentration that prevented movement and one that allowed it.

  • The MAC for each dog was calculated as the mean of the two concentrations.

Drug Administration Protocol:

  • Baseline MAC: Determined with sevoflurane alone.

  • Dexmedetomidine MAC: A loading dose of dexmedetomidine was administered, followed by a constant rate infusion (CRI) of 4.5 µg/kg/hr. MAC was redetermined after a 30-minute equilibration period.

  • Dexmedetomidine + Vatinoxan MAC: While continuing the dexmedetomidine CRI, a loading dose of vatinoxan was administered, followed by a CRI of either 90 µg/kg/hr (low dose) or 180 µg/kg/hr (high dose). MAC was redetermined after a 30-minute equilibration period for each dose.[8]

Visualizing the Interactions

Experimental Workflow for MAC Determination

G cluster_setup Anesthesia Setup cluster_mac MAC Determination cluster_treatments Treatment Groups Induction Anesthesia Induction (Sevoflurane Mask) Intubation Endotracheal Intubation Induction->Intubation Maintenance Anesthesia Maintenance (Sevoflurane in O2) Intubation->Maintenance Baseline Baseline MAC (Sevo Alone) Maintenance->Baseline Equilibration 15 min Equilibration at Target Sevo % Stimulus Apply Noxious Stimulus (Tail Clamp) Equilibration->Stimulus Response Observe for Movement Stimulus->Response Adjust Adjust Sevo % Response->Adjust Movement (Increase Sevo) Calculate Calculate MAC Response->Calculate No Movement (Decrease Sevo) Adjust->Equilibration Dex Dexmedetomidine CRI Baseline->Dex Vat_Low Dex + Vatinoxan (Low Dose) Dex->Vat_Low Vat_High Dex + Vatinoxan (High Dose) Vat_Low->Vat_High

Caption: Experimental workflow for determining the MAC of sevoflurane under different treatment conditions.

Signaling Pathway of Vatinoxan and Dexmedetomidine in Anesthesia

G cluster_cns Central Nervous System (CNS) cluster_periphery Periphery cluster_bbb Blood-Brain Barrier Dex_CNS Dexmedetomidine Alpha2_CNS Alpha-2 Receptors (Brain & Spinal Cord) Dex_CNS->Alpha2_CNS Agonist Dex_Peri Dexmedetomidine Sedation Sedation & Analgesia Alpha2_CNS->Sedation MAC_Reduction ↓ Sevoflurane MAC Alpha2_CNS->MAC_Reduction Alpha2_Peri Peripheral Alpha-2 Receptors Dex_Peri->Alpha2_Peri Agonist Vatinoxan Vatinoxan Vatinoxan->Alpha2_Peri Antagonist Cardio_Effects Vasoconstriction, Bradycardia Alpha2_Peri->Cardio_Effects Vatinoxan_BBB Vatinoxan (Does not cross)

References

Vatinoxan in Focus: A Head-to-Head Comparison with Other Alpha-2 Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Vatinoxan and other key alpha-2 adrenergic antagonists, namely Atipamezole and Yohimbine. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a valuable resource for researchers and professionals in drug development.

Introduction to Alpha-2 Adrenergic Antagonists

Alpha-2 adrenergic receptors are critical components of the sympathetic nervous system, modulating neurotransmitter release and physiological responses. Antagonists of these receptors are pivotal in various therapeutic areas, particularly in veterinary medicine for reversing the sedative and analgesic effects of alpha-2 agonists. Vatinoxan emerges as a unique antagonist, distinguished by its peripheral action, which spares the central nervous system effects of co-administered alpha-2 agonists. This guide delves into a head-to-head comparison of Vatinoxan with the well-established antagonists Atipamezole and Yohimbine, focusing on their receptor binding profiles, pharmacokinetic properties, and in vivo efficacy.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for Vatinoxan, Atipamezole, and Yohimbine, facilitating a direct comparison of their performance characteristics.

Table 1: Receptor Binding Affinity and Selectivity

This table outlines the binding affinities (Ki) of the antagonists for alpha-1 and alpha-2 adrenergic receptors. Lower Ki values indicate higher binding affinity. The selectivity ratio provides a measure of the drug's preference for alpha-2 over alpha-1 receptors.

Antagonistα1-Adrenergic Receptor Ki (nM)α2-Adrenergic Receptor Ki (nM)α2/α1 Selectivity Ratioα2-Subtype Affinity (pKi)
Vatinoxan Data Not AvailableData Not Available105:1[1]Data Not Available
Atipamezole ~18,0001.68526:1[2][3][4]α2A: ~8.5, α2B: ~8.5, α2C: ~8.5, α2D: High Affinity[5]
Yohimbine ~630~1540:1[2][4]α2A: 8.52, α2B: 8.00, α2C: 9.17

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.

Table 2: Comparative Pharmacokinetic Parameters in Dogs

This table compares the key pharmacokinetic parameters of the three antagonists in dogs, providing insights into their absorption, distribution, and elimination.

ParameterVatinoxanAtipamezoleYohimbine
Blood-Brain Barrier Penetration Poor[6]Readily Crosses[2]Crosses
Time to Peak Plasma Concentration (IM) ~10 minutes (with medetomidine)~10 minutes[2]Data Not Available
Elimination Half-Life ~40 minutes[7]~2.6 hours[2]~1.7 hours[8]
Volume of Distribution (Vd) Data Not AvailableData Not Available4.5 ± 1.8 L/kg[8]
Clearance (CL) 7.8 ± 3.4 mL/kg/min[7]Data Not Available29.6 ± 14.7 mL/min/kg[8]
Table 3: In Vivo Cardiovascular Effects in Dogs (when co-administered with an α2-agonist)

This table summarizes the typical cardiovascular effects observed in dogs when these antagonists are used to counteract the effects of an alpha-2 adrenergic agonist.

Cardiovascular ParameterVatinoxan (with α2-agonist)Atipamezole (reversal of α2-agonist)Yohimbine (reversal of α2-agonist)
Heart Rate Attenuates bradycardia[9][10]Rapidly increases heart rate[11]Increases heart rate
Blood Pressure Mitigates hypertension[9]Can cause transient hypotension followed by hypertension[11]Can cause transient hypotension
Cardiac Output Significantly higher compared to agonist alone[9]Restores cardiac outputRestores cardiac output
Peripheral Vasoconstriction Attenuated[6]ReversedReversed

Mandatory Visualization

Alpha-2 Adrenergic Receptor Signaling Pathway

alpha2_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist α2-Agonist alpha2_R α2-Adrenergic Receptor Agonist->alpha2_R Binds & Activates Antagonist Antagonist Antagonist->alpha2_R Binds & Blocks Gi Gi Protein alpha2_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Response Phosphorylates targets leading to in_vivo_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimatization Animal Acclimatization Instrumentation Instrumentation (e.g., ECG, arterial catheter) Acclimatization->Instrumentation Baseline Baseline Data Collection (HR, BP, CO) Instrumentation->Baseline Drug_Admin Drug Administration (α2-agonist ± antagonist) Baseline->Drug_Admin Monitoring Continuous Monitoring & Data Recording Drug_Admin->Monitoring Data_Processing Data Processing & Statistical Analysis Monitoring->Data_Processing Results Results Interpretation Data_Processing->Results binding_assay_workflow Membrane_Prep Membrane Preparation (expressing α2-receptors) Incubation Incubation: - Membranes - Radioligand (fixed conc.) - Unlabeled Antagonist (varied conc.) Membrane_Prep->Incubation Separation Separation of Bound & Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Data Analysis (IC50 & Ki determination) Quantification->Analysis

References

Vatinoxan Hydrochloride: A Quantitative Comparison of its Cardiovascular Benefits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vatinoxan hydrochloride is emerging as a significant compound in veterinary medicine and preclinical research for its ability to mitigate the cardiovascular side effects of alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine. This guide provides a detailed comparison of the cardiovascular performance of vatinoxan in combination with these agonists, supported by experimental data, to inform further research and development.

Mechanism of Action: Peripheral Selectivity

Vatinoxan acts as a peripherally selective alpha-2 adrenoceptor antagonist.[1][2] Due to its low lipid solubility and other molecular properties, it does not readily cross the blood-brain barrier.[1][2][3][4] This allows it to counteract the adverse cardiovascular effects of alpha-2 agonists in the periphery—such as vasoconstriction, hypertension, and subsequent reflex bradycardia—without diminishing their desired sedative and analgesic effects on the central nervous system.[1][2][5]

The primary mechanism involves vatinoxan binding to peripheral alpha-2 receptors on blood vessels, which blocks the vasoconstrictive effects of alpha-2 agonists.[5] This leads to a cardiovascular profile closer to baseline, characterized by improved heart rate and cardiac output.[5][6][7]

cluster_Periphery Peripheral Vasculature A2_agonist_CNS Alpha-2 Agonist (e.g., Dexmedetomidine) CNS_receptor CNS Alpha-2 Receptors A2_agonist_CNS->CNS_receptor Binds to Sedation Sedation & Analgesia CNS_receptor->Sedation Induces A2_agonist_periphery Alpha-2 Agonist Peripheral_receptor Peripheral Alpha-2 Receptors A2_agonist_periphery->Peripheral_receptor Binds to Vatinoxan Vatinoxan Vatinoxan->Peripheral_receptor Blocks Vasoconstriction Vasoconstriction, Hypertension, Bradycardia Peripheral_receptor->Vasoconstriction Causes

Vatinoxan's peripheral mechanism of action.

Comparative Cardiovascular Effects

Vatinoxan, when co-administered with alpha-2 agonists, has been shown to significantly improve cardiovascular parameters compared to the use of the agonist alone. The following tables summarize key quantitative data from various studies.

Table 1: Vatinoxan with Medetomidine in Dogs
ParameterMedetomidine (MED) AloneMedetomidine + Vatinoxan (MVX)% Change with VatinoxanSpeciesReference
Cardiac Output (CO)47-96% lower than MVXSignificantly Higher47-96% increase vs. MEDBeagle Dogs[7]
Heart Rate (HR)Significantly LowerCloser to BaselineHigher than MEDBeagle Dogs[7]
Systemic Vascular Resistance (SVR)Significantly HigherLower than MEDLower than MEDBeagle Dogs[7]
Mean Arterial Pressure (MAP)HigherLower than MEDLower than MEDBeagle Dogs[7]
Oxygen Extraction RatioSignificantly HigherLower than MEDLower than MEDBeagle Dogs[7]
Table 2: Vatinoxan with Dexmedetomidine in Anesthetized Dogs
ParameterDexmedetomidine AloneDexmedetomidine + Vatinoxan (90 µg/kg/hr)Dexmedetomidine + Vatinoxan (180 µg/kg/hr)SpeciesReference
Heart Rate (HR)DecreasedApproached BaselineApproached BaselineBeagle Dogs[6]
Cardiac Output (CO)DecreasedApproached BaselineApproached BaselineBeagle Dogs[6]
Systemic Vascular Resistance (SVR)IncreasedApproached BaselineApproached BaselineBeagle Dogs[6]
Sevoflurane MAC Reduction67%57%43%Beagle Dogs[6]
Table 3: Vatinoxan with Medetomidine in Standing Horses
Parameter (at 10 min)Medetomidine (MED) AloneMedetomidine + Vatinoxan (MED+V)p-valueSpeciesReference
Heart Rate (HR)26 ± 2 beats/minute31 ± 5 beats/minutep = 0.04Horses[3][8]
Mean Arterial Pressure (MAP)129 ± 15 mmHg103 ± 13 mmHgp < 0.001Horses[3][8]
Cardiac IndexLower than MED+VHigher than MEDp = 0.02Horses[3][8]
Systemic Vascular ResistanceHigher than MED+VLower than MEDp = 0.001Horses[3][8]
Table 4: Vatinoxan with Dexmedetomidine in Anesthetized Cats
ParameterDexmedetomidine AloneDexmedetomidine + VatinoxanObservationSpeciesReference
Heart Rate (HR)DecreasedAttenuated DecreaseVatinoxan attenuated the cardiovascular effects of dexmedetomidine at 10 and 20 ng/mL target concentrations.Cats[9][10]
Cardiac IndexDecreasedAttenuated DecreaseLess improvement was seen at higher (40 ng/mL) dexmedetomidine concentrations.Cats[9][10]
Mean Arterial Pressure (MAP)IncreasedAttenuated IncreaseVatinoxan resulted in severe hypotension at dexmedetomidine concentrations <10 ng/mL.Cats[9][10]

Experimental Protocols

The following methodologies are representative of the studies cited in this guide.

Study in Beagle Dogs (Honkavaara et al., 2020)
  • Objective: To compare the cardiovascular effects of intramuscular medetomidine with and without vatinoxan.

  • Animals: Eight purpose-bred Beagles.

  • Design: A randomized, blinded, crossover study with a washout period of at least two weeks.

  • Procedure:

    • Dogs received either medetomidine (20 µg/kg) or a combination of medetomidine (20 µg/kg) and vatinoxan (400 µg/kg) intramuscularly.

    • Cardiovascular parameters including heart rate (HR), cardiac output (CO), systemic and pulmonary arterial pressures, and right atrial pressure were measured.

    • Data was analyzed using repeated measures analysis of covariance.

  • Key Findings: The medetomidine-vatinoxan combination resulted in significantly better cardiovascular function, with cardiac output being 47-96% higher than with medetomidine alone.[7]

Study in Anesthetized Cats (Pypendop et al., 2019)
  • Objective: To characterize the cardiopulmonary effects of dexmedetomidine with and without vatinoxan in isoflurane-anesthetized cats.

  • Animals: Six healthy adult male neutered cats.

  • Design: Randomized, crossover experimental study.

  • Procedure:

    • Cats were anesthetized with isoflurane.

    • Dexmedetomidine was administered via a target-controlled infusion system to achieve plasma concentrations ranging from 0 to 40 ng/mL.

    • Vatinoxan (or saline) was administered to maintain a target plasma concentration of 4 µg/mL.

    • Heart rate, arterial blood pressure, cardiac output, and other cardiopulmonary variables were measured.

  • Key Findings: Vatinoxan attenuated the cardiovascular effects of dexmedetomidine, but its use was associated with hypotension at lower dexmedetomidine concentrations.[9][10]

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Animal Model (e.g., Beagle Dog) Instrumentation Cardiovascular Instrumentation (e.g., catheters) Animal->Instrumentation Randomization Randomization to Treatment Groups Instrumentation->Randomization Treatment_A Group A: Alpha-2 Agonist Alone (e.g., Medetomidine IM) Randomization->Treatment_A Treatment_B Group B: Alpha-2 Agonist + Vatinoxan (e.g., Medetomidine + Vatinoxan IM) Randomization->Treatment_B Monitoring Continuous Cardiovascular Monitoring (HR, BP, CO, etc.) Treatment_A->Monitoring Treatment_B->Monitoring Data_Collection Data Collection at Specified Timepoints Monitoring->Data_Collection Washout Washout Period Crossover Crossover to Alternate Treatment Washout->Crossover Crossover->Monitoring Repeat procedure Data_Collection->Washout After initial treatment Stats Statistical Analysis (e.g., Repeated Measures ANCOVA) Data_Collection->Stats Comparison Comparison of Cardiovascular Parameters Stats->Comparison

A generalized experimental workflow.

Conclusion

The available data strongly indicates that this compound effectively mitigates the acute cardiovascular depression caused by alpha-2 adrenoceptor agonists. By selectively antagonizing peripheral alpha-2 receptors, vatinoxan preserves cardiovascular stability without compromising the central sedative and analgesic effects of these agents. This makes it a valuable tool for improving the safety profile of alpha-2 agonists in both clinical and research settings. However, careful dose consideration is necessary, as demonstrated in feline studies where hypotension was a risk at lower alpha-2 agonist concentrations.[9][10] Further research is warranted to explore optimal dosing ratios across different species and clinical scenarios.

References

Vatinoxan Hydrochloride: A Cross-Species Examination of a Peripherally Selective Alpha-2 Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vatinoxan hydrochloride is emerging as a significant compound in veterinary medicine and preclinical research. As a peripherally selective alpha-2 adrenoceptor antagonist, it offers a unique mechanism to counteract the undesirable cardiovascular side effects of alpha-2 adrenoceptor agonists while preserving their centrally mediated sedative and analgesic properties. This guide provides a comprehensive comparison of Vatinoxan's efficacy across various species, its performance against other alpha-2 antagonists, and detailed experimental data to support these findings.

Mechanism of Action: A Targeted Approach

This compound selectively blocks alpha-2 adrenoceptors in the peripheral nervous system.[1][2][3][4] Unlike non-selective antagonists, it has minimal ability to cross the blood-brain barrier.[1][2][4] This peripheral selectivity is crucial as it allows Vatinoxan to mitigate the negative cardiovascular effects of alpha-2 agonists, such as bradycardia and vasoconstriction, which are mediated by peripheral receptors.[1][2][5] Concurrently, the centrally acting sedative and analgesic effects of the alpha-2 agonist remain largely intact.[1][4][6]

The following diagram illustrates the signaling pathway of alpha-2 adrenoceptor agonists and the targeted action of Vatinoxan.

cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral Nervous System (PNS) Alpha-2 Agonist_CNS Alpha-2 Agonist Alpha-2 Receptor_CNS Alpha-2 Adrenoceptor Alpha-2 Agonist_CNS->Alpha-2 Receptor_CNS Binds to Alpha-2 Agonist_PNS Alpha-2 Agonist Sedation_Analgesia Sedation & Analgesia Alpha-2 Receptor_CNS->Sedation_Analgesia Leads to Cardiovascular Side Effects Bradycardia, Vasoconstriction Alpha-2 Receptor_PNS Alpha-2 Adrenoceptor Alpha-2 Agonist_PNS->Alpha-2 Receptor_PNS Binds to Alpha-2 Receptor_PNS->Cardiovascular Side Effects Leads to Vatinoxan Vatinoxan Vatinoxan->Alpha-2 Receptor_PNS Blocks Blood-Brain Barrier Blood-Brain Barrier

Vatinoxan's peripheral blockade of alpha-2 adrenoceptors.

Cross-Species Efficacy: A Comparative Overview

Vatinoxan has been investigated in a range of animal species, demonstrating its potential for broad applicability in veterinary medicine. The following tables summarize key findings from various studies.

Table 1: Sedative and Cardiovascular Effects of Medetomidine with and without Vatinoxan in Dogs
ParameterMedetomidine (MED) AloneMedetomidine + Vatinoxan (MEDVAT)Reference
Heart Rate Significantly lowerHigher, closer to baseline[7][8][9][10]
Mean Arterial Pressure HigherLower, closer to baseline[8][9]
Cardiac Index Significantly lowerHigher, indicating better function[7][8][9][10]
Systemic Vascular Resistance Index Significantly greaterLower[7][8][9][10]
Sedation ProfoundProfound, with faster onset and recovery[6][7][8][9][10]
Table 2: Effects of Vatinoxan in Other Species
SpeciesAlpha-2 AgonistKey Findings with VatinoxanReference
Cats DexmedetomidineAttenuates cardiovascular effects of dexmedetomidine.[11][12]
Horses MedetomidinePrevents adverse cardiovascular effects; attenuates reduction in gastrointestinal motility.[1][4][13]
Sheep MedetomidineHastened and intensified initial sedative effects; enhanced reversal by atipamezole.[14]
Goats MedetomidineProfound sedation achieved; longer total sedation time compared to sheep.[15][16]
Rats MedetomidineIncreases early cortical exposure to co-administered medetomidine and fentanyl.[3][17]

Comparison with Alternative Alpha-2 Adrenoceptor Antagonists

Vatinoxan's primary alternatives in veterinary practice are atipamezole and yohimbine. However, their mechanisms and clinical applications differ significantly.

  • Atipamezole: A potent and selective alpha-2 antagonist that readily crosses the blood-brain barrier. It is used to reverse both the central and peripheral effects of alpha-2 agonists, leading to a rapid recovery from sedation.[8][9][14] In contrast, Vatinoxan is used to prevent peripheral side effects without reversing sedation.[1] Studies have shown that co-administration of Vatinoxan with medetomidine followed by atipamezole for reversal leads to better hemodynamic function and faster, more complete recoveries compared to medetomidine and atipamezole alone.[8][9][10]

  • Yohimbine: A less selective alpha-2 antagonist with a higher affinity for alpha-1 adrenoceptors compared to Vatinoxan.[2] The alpha-2:alpha-1 binding ratio for Vatinoxan is 105:1, whereas for yohimbine it is 40:1.[2] This higher selectivity of Vatinoxan for the alpha-2 receptor may contribute to a more targeted effect with fewer off-target interactions.

The following diagram illustrates the different sites of action for Vatinoxan, Atipamezole, and Yohimbine.

cluster_Body Organism cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Alpha-2_CNS Alpha-2 Receptors Alpha-2_PNS Alpha-2 Receptors Alpha-1_PNS Alpha-1 Receptors Vatinoxan Vatinoxan Vatinoxan->Alpha-2_PNS Blocks Atipamezole Atipamezole Atipamezole->Alpha-2_CNS Blocks Atipamezole->Alpha-2_PNS Blocks Yohimbine Yohimbine Yohimbine->Alpha-2_CNS Blocks Yohimbine->Alpha-2_PNS Blocks Yohimbine->Alpha-1_PNS Blocks (less selective)

Comparative sites of action for alpha-2 antagonists.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies from key experiments are provided below.

Study of Medetomidine and Vatinoxan in Dogs
  • Objective: To investigate the cardiovascular and sedation reversal effects of intramuscular (IM) atipamezole in dogs treated with medetomidine alone or with Vatinoxan.[9]

  • Animals: Eight purpose-bred, 2-year-old Beagles.[9]

  • Study Design: A randomized, blinded, crossover study was conducted. Each dog received two IM treatments at a minimum 2-week interval:

    • Medetomidine (MED): 20 μg/kg

    • Medetomidine + Vatinoxan (MEDVAT): 20 μg/kg medetomidine mixed with 400 μg/kg Vatinoxan.[9]

  • Procedure:

    • Thirty minutes after the initial injection, atipamezole (100 μg/kg) was administered intramuscularly.[9]

    • Sedation score, heart rate, mean arterial and central venous blood pressures, and cardiac output were recorded before and at various time points up to 90 minutes after atipamezole administration.[9]

    • Cardiac and systemic vascular resistance indices were calculated.

    • Venous blood samples were collected at intervals up to 210 minutes after atipamezole for drug concentration analysis.[9]

  • Data Analysis: Repeated measures analysis of covariance models were used to analyze the data.

The experimental workflow for this study is depicted in the following diagram.

Start Start Randomization Randomization of 8 Beagles (Crossover Design) Start->Randomization Treatment_MED Treatment 1: Medetomidine (20 μg/kg IM) Randomization->Treatment_MED Treatment_MEDVAT Treatment 2: Medetomidine (20 μg/kg) + Vatinoxan (400 μg/kg IM) Randomization->Treatment_MEDVAT Wait 30-minute wait Treatment_MED->Wait Treatment_MEDVAT->Wait Reversal Atipamezole (100 μg/kg IM) Wait->Reversal Monitoring Monitor Cardiovascular Parameters & Sedation Score (up to 90 min) Reversal->Monitoring Sampling Collect Venous Blood Samples (up to 210 min) Monitoring->Sampling Washout ≥ 2-week Washout Period Sampling->Washout Crossover Crossover to other treatment group Washout->Crossover End End Washout->End After both treatments

Experimental workflow for canine cardiovascular study.
Pharmacokinetic Study of Vatinoxan in Cats

  • Objective: To characterize the pharmacokinetics of Vatinoxan in isoflurane-anesthetized cats.[11][12]

  • Animals: Six healthy adult male neutered cats.[11][12]

  • Study Design: A prospective experimental study.[11][12]

  • Procedure:

    • Cats were anesthetized using isoflurane in oxygen.

    • Venous catheters were placed for drug administration and blood sampling.

    • Vatinoxan (1 mg/kg) was administered intravenously over 5 minutes.[11][12]

    • Blood was sampled before and at various times during and up to 8 hours after Vatinoxan administration.[11][12]

    • Plasma Vatinoxan concentration was measured using liquid chromatography/tandem mass spectrometry.[11][12]

  • Data Analysis: Compartment models were fitted to the time-concentration data using population methods and nonlinear mixed-effect modeling. A three-compartment model best fitted the data.[11]

Conclusion

The available research strongly supports the cross-species efficacy of this compound in mitigating the peripheral cardiovascular side effects of alpha-2 adrenoceptor agonists. Its unique peripheral selectivity offers a significant advantage over non-selective antagonists like atipamezole and yohimbine when the goal is to maintain sedation while improving cardiovascular stability. The presented data and experimental protocols provide a solid foundation for further research and clinical application of Vatinoxan in various animal species. The commercially available combination of medetomidine and Vatinoxan (Zenalpha®) for use in dogs further underscores its clinical utility.[15][18] As with any therapeutic agent, careful consideration of species-specific responses and appropriate dosing is crucial for optimal outcomes.

References

Safety Operating Guide

Navigating the Disposal of Vatinoxan Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Vatinoxan hydrochloride, a peripheral α2 adrenergic receptor antagonist, requires careful handling and adherence to specific disposal protocols to ensure the safety of personnel and the protection of our ecosystems. While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), it is imperative to follow established guidelines for pharmaceutical waste.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat. In the event of a spill, the area should be evacuated and ventilated. Spills should be contained and absorbed using an inert material such as diatomite or universal binders. The contaminated material must then be collected and disposed of in accordance with institutional and local regulations.[1] It is crucial to prevent the substance from entering drains or water courses.[1]

Regulatory Framework for Pharmaceutical Disposal

The disposal of pharmaceutical waste, including non-hazardous substances like this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets the primary guidelines under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Additionally, state and local regulations may impose more stringent requirements. A key principle is the avoidance of disposing of medicines through wastewater or household waste, as this can lead to environmental contamination.[6] For healthcare and research facilities, incineration at a permitted facility is a common requirement for pharmaceutical waste.[4][7][8]

Regulatory BodyKey Mandates for Pharmaceutical Waste
EPA (Environmental Protection Agency) Regulates hazardous waste management from generation to disposal under RCRA.[3][4]
DEA (Drug Enforcement Administration) Governs the disposal of controlled substances.
State and Local Authorities May have more stringent disposal regulations than federal laws.

Step-by-Step Disposal Protocol for this compound in a Laboratory Setting

The following protocol outlines the recommended procedure for the disposal of this compound from a research or laboratory environment. This protocol is designed to align with general best practices; however, it is crucial to consult and adhere to your institution's specific safety guidelines and local regulations.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure compound, solutions, and any contaminated materials (e.g., pipette tips, gloves, absorbent pads).
  • Segregate this compound waste from other chemical waste streams to ensure proper handling and disposal.

2. Containment:

  • Place solid this compound waste and contaminated materials into a clearly labeled, sealed, and durable waste container. The label should include the chemical name ("this compound waste") and any other information required by your institution.
  • For liquid waste containing this compound, use a designated, leak-proof container that is compatible with the solvent used. The container should be clearly labeled.

3. Storage:

  • Store the waste container in a designated, secure area away from incompatible materials.
  • Ensure the storage area is well-ventilated.

4. Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
  • Do not dispose of this compound down the drain or in the regular trash.[5][6]
  • Provide the waste disposal contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

5. Documentation:

  • Maintain a detailed record of the amount of this compound waste generated, the date of generation, and the date of disposal. This documentation is crucial for regulatory compliance.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Step 1: Identify & Segregate Waste A->B C Step 2: Contain Waste in Labeled, Sealed Container B->C D Step 3: Store in Designated Secure Area C->D E Step 4: Arrange for Professional Disposal (EHS/Contractor) D->E F Step 5: Maintain Detailed Disposal Records E->F G End: Compliant Disposal F->G

This compound Disposal Workflow

By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and regulatory compliance.

References

Personal protective equipment for handling Vatinoxan hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Vatinoxan hydrochloride. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following table summarizes the required PPE.

Protection Type Specific Equipment Purpose
Eye Protection Safety glasses with side shields or chemical goggles.[1]To prevent eye contact with dust or solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To avoid skin contact.[1][2]
Body Protection Laboratory coat or appropriate protective clothing.[1][2][3]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area.[3] If dust or aerosols may be generated, a self-contained breathing apparatus should be used.[3]To prevent inhalation of dust or aerosols.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[3]

  • Keep the container tightly sealed.[3]

  • For optimal stability, adhere to the recommended storage temperatures outlined below.

Storage Conditions for this compound [3][4]

Form Temperature Duration Additional Notes
Solid (Powder) 4°C-Store under nitrogen, away from moisture.
In Solvent -80°C6 monthsStore under nitrogen, away from moisture.
In Solvent -20°C1 monthStore under nitrogen, away from moisture.

2. Preparation of Solutions:

  • Ensure all work is conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[3]

  • Wear all required PPE as detailed in the table above.

  • When dissolving the compound, add the solvent slowly to the solid to minimize dust generation.

3. Handling and Use:

  • Avoid inhalation, and contact with eyes and skin.[3]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1][2]

  • Always wash hands thoroughly with soap and water after handling.[1][2]

  • Ensure that a safety shower and an eye wash station are readily accessible.[3]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[3]
Skin Contact Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical advice.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Accidental Release Measures

  • Minor Spills:

    • Evacuate personnel from the immediate area.[3]

    • Ensure adequate ventilation.[3]

    • Wearing full PPE, clean up the spill immediately.[1][2][3]

    • For solutions, absorb with a liquid-binding material like diatomite or universal binders.[3]

    • Place the absorbed material into a suitable, labeled container for disposal.[1][2]

    • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[3]

  • Major Spills:

    • Clear the area of all personnel and move upwind.[1][2]

    • Alert the appropriate emergency response team or fire brigade, informing them of the location and nature of the hazard.[1][2]

    • Prevent the spillage from entering drains or water courses.[1][2][3]

Disposal Plan

Contaminated materials and waste must be disposed of in accordance with institutional, local, state, and federal regulations.

1. Waste Collection:

  • Collect all waste material, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.

2. Disposal Method:

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Disposal may involve incineration in a licensed facility or burial in an authorized landfill.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial receipt to final disposal.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_safety Safety & Disposal cluster_emergency Emergency Receive Receive & Inspect Store Store Appropriately (See Table 1) Receive->Store Weigh Weigh Compound (In Ventilated Area) Store->Weigh Dissolve Prepare Solution (In Fume Hood) Weigh->Dissolve Use Use in Experiment Dissolve->Use Spill Accidental Spill Use->Spill If spill occurs Waste Collect Waste Use->Waste Routine Exposure Personal Exposure Use->Exposure If exposure occurs Decontaminate Decontaminate Area & Equipment Spill->Decontaminate Decontaminate->Waste Dispose Dispose via EHS Waste->Dispose FirstAid Administer First Aid (See Table 3) Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vatinoxan hydrochloride
Reactant of Route 2
Vatinoxan hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.